molecular formula C14H18N4O2 B1677490 Ormetoprim CAS No. 6981-18-6

Ormetoprim

Katalognummer: B1677490
CAS-Nummer: 6981-18-6
Molekulargewicht: 274.32 g/mol
InChI-Schlüssel: KEEYRKYKLYARHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine is a dimethoxybenzene.
proposed chemotherapeutic agent;  minor descriptor (75-84);  on-line & Index Medicus search PYRIMIDINES (75-84)

Eigenschaften

IUPAC Name

5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEYRKYKLYARHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046689
Record name Ormetoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6981-18-6
Record name Ormetoprim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6981-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ormetoprim [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006981186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORMETOPRIM
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ormetoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ormetoprim
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORMETOPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3EFS94984
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ormetoprim on Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ormetoprim, a synthetic 2,4-diaminopyrimidine derivative, is a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme is critical in the folic acid metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA, RNA, and proteins. By inhibiting DHFR, this compound disrupts the synthesis of these vital macromolecules, leading to bacteriostasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound on DHFR, including its biochemical interactions, kinetic properties, and the basis of its selective toxicity. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will leverage the extensive data available for its close structural and functional analog, trimethoprim, to illustrate the quantitative aspects of diaminopyrimidine-based DHFR inhibition.

Introduction to the Folate Pathway and Dihydrofolate Reductase

The folate pathway is a crucial metabolic route in most organisms for the synthesis of essential cellular components. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the NADPH-dependent reduction of DHF to THF.[1] This reaction is vital for maintaining the intracellular pool of THF, which acts as a one-carbon carrier in various biosynthetic reactions.

dot

Caption: Folate Synthesis and Inhibition Pathway.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of DHFR.[2] Its chemical structure, particularly the 2,4-diaminopyrimidine ring, mimics the pteridine ring of the natural substrate, dihydrofolate. This structural similarity allows this compound to bind to the active site of DHFR, thereby preventing the binding of DHF and halting the catalytic reaction. The inhibition of DHFR leads to the depletion of the THF pool, which in turn disrupts the synthesis of DNA, RNA, and proteins, ultimately inhibiting bacterial growth.[3][4]

This compound is often used in combination with sulfonamides, such as sulfadimethoxine.[5] This combination results in a synergistic antibacterial effect through the sequential blockade of the folate pathway. While sulfonamides inhibit dihydropteroate synthase, an enzyme earlier in the pathway, this compound blocks DHFR, a subsequent step.

dot

Ormetoprim_Inhibition cluster_DHFR_Inhibition This compound's Competitive Inhibition of DHFR DHFR DHFR Active Site THF Tetrahydrofolate (Product) DHFR->THF Catalyzes No_Reaction No Reaction DHFR->No_Reaction Inhibited DHF Dihydrofolate (Substrate) DHF->DHFR Binds This compound This compound (Inhibitor) This compound->DHFR Binds Competitively

Caption: Competitive Inhibition of DHFR by this compound.

Quantitative Data on DHFR Inhibition

While specific kinetic data for this compound is scarce in the available literature, the inhibitory activity of its close analog, trimethoprim, has been extensively studied. The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). These values demonstrate the high affinity of diaminopyrimidines for bacterial DHFR compared to the vertebrate enzyme, which is the basis for their selective toxicity and therapeutic use.

Table 1: Inhibitory Activity of Trimethoprim against Dihydrofolate Reductase from Various Sources

Enzyme SourceIC50 (nM)Ki (nM)Reference(s)
Escherichia coli-1.1 - 5.0
Staphylococcus aureus-2.7
Streptococcus pneumoniae-147
Human (HeLa)-200,000
Chicken Liver-30,000

Note: IC50 and Ki values can vary based on experimental conditions such as pH, temperature, and substrate concentration.

Experimental Protocols

The characterization of DHFR inhibitors typically involves in vitro enzyme inhibition assays. A standard method is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF.

DHFR Enzyme Inhibition Assay Protocol

Materials:

  • Recombinant DHFR enzyme (e.g., from E. coli)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM DTT)

  • This compound or other test inhibitor

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test inhibitor in the assay buffer.

  • Assay Setup: In the wells of the 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme. Include control wells with no inhibitor.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add NADPH and DHF to each well to start the reaction.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Michaelis constant (Km) for the substrate is known.

dot

Experimental_Workflow cluster_Workflow DHFR Inhibition Assay Workflow A Prepare Reagents (Buffer, DHFR, DHF, NADPH, Inhibitor) B Dispense Reagents into 96-well Plate (Buffer, Inhibitor, DHFR) A->B C Pre-incubate (Allow for inhibitor binding) B->C D Initiate Reaction (Add DHF and NADPH) C->D E Kinetic Measurement (Monitor Absorbance at 340 nm) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Experimental Workflow for a DHFR Inhibition Assay.

Structural Basis of Inhibition and Selectivity

The selective toxicity of this compound and other diaminopyrimidines against bacteria is due to structural differences in the active site of bacterial versus vertebrate DHFR. Although a crystal structure of this compound in complex with DHFR is not publicly available, the structures of DHFR with the closely related inhibitor trimethoprim have been extensively studied.

In bacterial DHFR, the diaminopyrimidine ring of the inhibitor forms key hydrogen bonds with conserved acidic residues (e.g., Asp27 in E. coli DHFR). The benzyl group of the inhibitor sits in a hydrophobic pocket. The differences in the amino acid residues lining this active site between bacterial and vertebrate DHFRs result in a significantly lower binding affinity of the inhibitor for the host enzyme. For instance, in human DHFR, the corresponding residue is a glutamic acid, and the overall shape of the active site is less favorable for the binding of diaminopyrimidine inhibitors.

Conclusion

This compound is a potent and selective inhibitor of bacterial dihydrofolate reductase. Its mechanism of action involves the competitive inhibition of the enzyme, leading to the depletion of tetrahydrofolate and the subsequent disruption of essential biosynthetic pathways. The structural differences between bacterial and vertebrate DHFR enzymes provide the basis for its selective toxicity. While specific quantitative data for this compound remains limited, the extensive research on its analog, trimethoprim, provides a robust framework for understanding its biochemical and pharmacological properties. Further structural and kinetic studies on this compound would be valuable for the development of new and more potent DHFR inhibitors to combat antimicrobial resistance.

References

An In-depth Technical Guide on the Core Chemical and Physical Properties of Ormetoprim Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ormetoprim is a synthetic 2,4-diaminopyrimidine derivative widely utilized in veterinary medicine as a potent antibacterial agent.[1] It functions as a dihydrofolate reductase inhibitor, a crucial enzyme in the folic acid synthesis pathway of bacteria. This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound powder, offering critical data and methodologies for researchers and professionals in drug development.

Core Chemical and Physical Properties

This compound presents as a white to light yellow crystalline powder.[2] A summary of its key physicochemical properties is presented below, compiled from various scientific sources.

Data Presentation
PropertyValueReference(s)
Chemical Structure 5-[(4,5-Dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine[1]
Molecular Formula C₁₄H₁₈N₄O₂[3]
Molecular Weight 274.32 g/mol [3]
Appearance White to light yellow powder/crystal
Melting Point 231 - 235 °C
Solubility
   In Water1540 µg/mL (1.54 mg/mL)
   In DMSO25 mg/mL
   In MethanolSoluble
pKa Data not readily available in cited literature. See Section 3.2 for determination protocol.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound's antibacterial activity stems from its ability to disrupt the bacterial folic acid (folate) biosynthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. This compound, often used in synergy with a sulfonamide like sulfadimethoxine, creates a sequential blockade of this pathway.

Sulfadimethoxine inhibits dihydropteroate synthase, an enzyme earlier in the pathway, while this compound targets dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, a critical step in the synthesis of purines, pyrimidines, and several amino acids. The inhibition of DHFR leads to a depletion of essential metabolites, ultimately halting bacterial growth and replication.

bacterial_folic_acid_pathway cluster_pathway Bacterial Folic Acid Biosynthesis cluster_inhibition GTP Guanosine Triphosphate (GTP) Dihydroneopterin_triphosphate Dihydroneopterin Triphosphate GTP->Dihydroneopterin_triphosphate Dihydropteroic_acid Dihydropteroic Acid Dihydroneopterin_triphosphate->Dihydropteroic_acid Dihydropteroate Synthase Dihydrofolic_acid Dihydrofolic Acid (DHF) Dihydropteroic_acid->Dihydrofolic_acid Dihydrofolate Synthase Tetrahydrofolic_acid Tetrahydrofolic Acid (THF) Dihydrofolic_acid->Tetrahydrofolic_acid Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolic_acid->Nucleotides pABA p-Aminobenzoic Acid (PABA) pABA->Dihydropteroic_acid Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->Dihydropteroic_acid Inhibits This compound This compound This compound->Tetrahydrofolic_acid Inhibits

Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound and Sulfadimethoxine.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound powder are provided below. These protocols are based on standard pharmaceutical analysis techniques.

Melting Point Determination

Objective: To determine the melting range of this compound powder.

Methodology:

  • Sample Preparation: A small amount of dry this compound powder is finely crushed.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute.

    • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

melting_point_workflow start Start prep Prepare Dry this compound Powder start->prep load Load Capillary Tube (2-3 mm height) prep->load place Place in Melting Point Apparatus load->place heat_fast Rapid Heating to ~210°C place->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe_start Observe First Liquid Droplet (Record T1) heat_slow->observe_start observe_end Observe Complete Liquefaction (Record T2) observe_start->observe_end end_point Melting Range = T1 - T2 observe_end->end_point

Workflow for Melting Point Determination.
Solubility Determination

Objective: To quantitatively determine the solubility of this compound powder in various solvents.

Methodology (Shake-Flask Method):

  • Preparation: An excess amount of this compound powder is added to a known volume of the desired solvent (e.g., water, methanol, ethanol, acetone, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove undissolved solid.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed in mg/mL or other appropriate units.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of this compound. Due to its low aqueous solubility, methods suitable for poorly soluble compounds are required.

Methodology (Potentiometric Titration in a Co-solvent):

  • Sample Preparation: A known amount of this compound is dissolved in a suitable co-solvent system (e.g., a methanol-water mixture) to achieve a sufficient concentration for titration.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve.

  • Extrapolation: The pKa is determined in several co-solvent mixtures of varying compositions. The aqueous pKa is then estimated by extrapolating the results to 0% organic solvent.

Spectroscopic Analysis

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., methanol).

  • Analysis: The UV-Vis spectrum is recorded over a range of approximately 200-400 nm using a calibrated spectrophotometer, with the solvent used as a blank.

  • Data Interpretation: The wavelength at which the maximum absorbance occurs is identified as λmax. Based on the 2,4-diaminopyrimidine structure, strong absorbance is expected in the UV region. For the related compound trimethoprim, a λmax of around 285 nm in methanol has been reported.

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology (KBr Pellet Method):

  • Sample Preparation: A small amount of finely ground this compound powder (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: The mixture is compressed in a die under high pressure to form a transparent or translucent pellet.

  • Analysis: The FT-IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the this compound molecule, such as N-H stretching of the amino groups, C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the pyrimidine and benzene rings, and C-O stretching of the methoxy groups.

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: A solution of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Analysis: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Interpretation: The chemical shifts (δ), integration values, and coupling patterns of the signals in the ¹H spectrum, and the chemical shifts of the signals in the ¹³C spectrum are analyzed to confirm the molecular structure of this compound. The expected signals would correspond to the protons and carbons of the methyl, methoxy, benzyl, and pyrimidine moieties.

Powder X-ray Diffraction (PXRD)

Objective: To characterize the solid-state nature (crystallinity) of this compound powder.

Methodology:

  • Sample Preparation: A sufficient amount of this compound powder is placed on a sample holder.

  • Analysis: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded over a range of 2θ angles.

Conclusion

This technical guide provides a foundational understanding of the key chemical and physical properties of this compound powder. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of pharmaceutical products containing this active ingredient. While some specific quantitative data, such as the pKa value and detailed spectral analyses, are not widely published, the methodologies outlined herein provide a clear path for their determination in a laboratory setting.

References

An In-depth Technical Guide to the Synthesis and Purification of Ormetoprim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ormetoprim, a synthetic 2,4-diaminopyrimidine derivative, is a potent antimicrobial agent, primarily utilized in veterinary medicine in combination with sulfonamides. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism of bacteria. This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. Detailed experimental protocols for key synthesis routes are presented, alongside a comparative analysis of quantitative data. Furthermore, purification techniques, with a focus on recrystallization, are discussed in detail. This guide also includes visualizations of the this compound synthesis pathway and its mechanism of action to facilitate a deeper understanding of the underlying chemical and biological processes.

Introduction

This compound, with the chemical name 2,4-diamino-5-(4,5-dimethoxy-2-methylbenzyl)pyrimidine, is a structural analogue of dihydrofolic acid.[1] It acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and certain amino acids in bacteria.[1] By blocking this pathway, this compound effectively halts bacterial growth. It is most commonly used in synergy with sulfadimethoxine to block two sequential steps in the bacterial folate synthesis pathway, leading to a bactericidal effect.[2]

The synthesis of this compound and other 2,4-diamino-5-benzylpyrimidines has been the subject of considerable research, with several synthetic routes developed to achieve high yields and purity. This guide will focus on two prominent synthesis pathways, providing detailed experimental procedures and comparative data.

Synthesis of this compound

The synthesis of this compound typically involves the construction of the diaminopyrimidine ring and its subsequent linkage to the substituted benzyl moiety. Two effective methods are detailed below.

Synthesis from α-Alkoxymethyl Cinnamonitrile

A well-established method for the preparation of this compound involves the reaction of a substituted cinnamonitrile with guanidine. This multi-step process offers a good yield and a high-purity product.

  • Preparation of the Sodium Alkoxide Solution: In a suitable reaction vessel, dissolve clean sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) to prepare sodium methoxide.

  • Addition of Cinnamonitrile: To the sodium methoxide solution, add 2-methoxyethanol followed by 4,5-dimethoxy-2-methyl-α-methoxymethyl cinnamonitrile.

  • Reaction: Stir the mixture at 90-92°C for approximately 3 hours.

  • Cyclization with Guanidine: Add guanidine hydrochloride to the reaction mixture and heat to reflux for 1.5 hours.

  • Solvent Removal: Evaporate the solvent, initially at atmospheric pressure and then under vacuum.

  • Work-up: Treat the residue with water and stir at room temperature for 2 hours.

  • Isolation of Crude Product: Collect the precipitated solid by filtration.

  • Purification of Crude Product: Wash the crude product sequentially with water and cold (-15°C) acetone.

  • Drying: Dry the purified product in a vacuum oven at 80°C overnight to yield 2,4-diamino-5-(4,5-dimethoxy-2-methylbenzyl)-pyrimidine (this compound).[3]

Synthesis from α-Carbethoxy-β-phenylpropionitrile Derivative

An alternative high-yield synthesis of this compound starts from α-carbethoxy-α-diethoxymethyl-β-(4,5-dimethoxy-2-methylphenyl)propionitrile.

  • Saponification: A solution of α-carbethoxy-α-diethoxymethyl-β-(4,5-dimethoxy-2-methylphenyl)propionitrile and an equivalent amount of potassium hydroxide in ethanol is heated at reflux for one hour.[4]

  • Cyclization with Guanidine: A solution of guanidine in ethanol is added to the reaction mixture, and the reflux is continued.

  • Solvent Exchange: Ethanol is distilled off until the reaction temperature reaches 85°C.

  • Reaction Completion: The mixture is refluxed for 20 hours.

  • Isolation: After cooling, the product is collected by filtration and washed with ethanol to give a nearly white solid.

Synthesis Pathway Visualization

Ormetoprim_Synthesis cluster_cinnamonitrile Synthesis from α-Alkoxymethyl Cinnamonitrile cluster_propionitrile Synthesis from α-Carbethoxy-β-phenylpropionitrile Derivative Cinnamonitrile 4,5-dimethoxy-2-methyl- α-methoxymethyl cinnamonitrile Intermediate_C Enol Ether Intermediate Cinnamonitrile->Intermediate_C 90-92°C, 3h Guanidine_C Guanidine HCl Ormetoprim_C This compound Guanidine_C->Ormetoprim_C NaOCH3 Sodium Methoxide in 2-Methoxyethanol NaOCH3->Intermediate_C Intermediate_C->Ormetoprim_C Reflux, 1.5h Propionitrile α-carbethoxy-α-diethoxymethyl-β- (4,5-dimethoxy-2-methylphenyl)propionitrile Intermediate_P Saponified Intermediate Propionitrile->Intermediate_P Reflux, 1h Guanidine_P Guanidine Ormetoprim_P This compound Guanidine_P->Ormetoprim_P KOH KOH, Ethanol KOH->Intermediate_P Intermediate_P->Ormetoprim_P Reflux, 85°C, 20h

General synthetic pathways for this compound.
Quantitative Data Summary

The following table summarizes the quantitative data for the described synthesis methods.

Synthesis MethodStarting MaterialYield (%)Melting Point (°C)Purity (%)Reference
From α-Alkoxymethyl Cinnamonitrile4,5-dimethoxy-2-methyl-α-methoxymethyl cinnamonitrile75229-231-
From α-Carbethoxy-β-phenylpropionitrile Derivativeα-carbethoxy-α-diethoxymethyl-β-(4,5-dimethoxy-2-methylphenyl)propionitrile94231-233>98

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a highly effective method for obtaining high-purity crystalline this compound.

Purification by Washing

As described in the synthesis protocol from α-alkoxymethyl cinnamonitrile, a preliminary purification can be achieved by washing the crude product.

  • After filtration of the crude product, wash the filter cake thoroughly with several portions of water to remove inorganic salts and water-soluble impurities.

  • Subsequently, wash the solid with cold (-15°C) acetone to remove more soluble organic impurities.

  • Dry the resulting solid under vacuum.

Purification by Recrystallization

For achieving high purity, recrystallization is the preferred method. The choice of solvent is critical for successful recrystallization. For diaminopyrimidines like this compound, a mixture of a polar solvent (like an alcohol) and water is often effective. A procedure similar to that used for the closely related compound trimethoprim can be adapted.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot 60% aqueous methanol by heating the mixture to reflux.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature with gentle stirring for about 1 hour to induce crystallization.

  • Cooling: Further cool the mixture in an ice bath (to -10°C) for 15 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold water to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 85°C to obtain high-purity this compound.

Purification Workflow

Purification_Workflow Crude Crude this compound Dissolution Dissolve in hot 60% aqueous methanol Crude->Dissolution HotFiltration Hot Filtration (optional) Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization ColdFiltration Vacuum Filtration Crystallization->ColdFiltration Washing Wash with cold water ColdFiltration->Washing Drying Vacuum Drying Washing->Drying Pure High-Purity this compound Drying->Pure

General workflow for the purification of this compound.

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its antimicrobial effect by inhibiting the bacterial enzyme dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folate metabolic pathway. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

DHFR_Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate catalyzed by Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate catalyzed by Biosynthesis Synthesis of: - Purines - Thymidylate - Amino Acids Tetrahydrofolate->Biosynthesis is a cofactor for DHPS Dihydropteroate Synthase DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) DHFR->Tetrahydrofolate Sulfonamides Sulfonamides Sulfonamides->DHPS inhibits This compound This compound This compound->DHFR inhibits

Mechanism of action of this compound and sulfonamides.

Conclusion

This technical guide has detailed two robust methods for the synthesis of this compound, providing comprehensive experimental protocols and quantitative data that demonstrate high yields and purity. The purification of this compound, primarily through recrystallization, has been outlined to ensure the final product meets the stringent quality requirements for its application. The visualization of the synthesis pathways and the mechanism of action of this compound offers a clear and concise understanding of the chemical and biological processes involved. The information presented herein is intended to be a valuable asset for professionals engaged in the research, development, and manufacturing of this important veterinary antimicrobial agent.

References

In-Depth Technical Guide to the Molecular Structure and Formula of Ormetoprim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ormetoprim is a synthetic broad-spectrum antibacterial agent belonging to the diaminopyrimidine class of compounds. It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. This inhibition leads to a synergistic bactericidal effect when used in combination with sulfonamides. This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical and physical properties of this compound. It also details its mechanism of action, provides experimental protocols for its synthesis and analysis, and includes visualizations of its signaling pathway and analytical workflow.

Molecular Structure and Formula

This compound is chemically known as 5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine. Its molecular structure is characterized by a pyrimidine ring, which is crucial for its biological activity, linked to a substituted benzyl group.

Molecular Formula: C₁₄H₁₈N₄O₂[1][2]

Molecular Weight: 274.32 g/mol [1][2]

CAS Registry Number: 6981-18-6[1]

IUPAC Name: 5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine

Synonyms: Ormethoprim, 2,4-Diamino-5-(4,5-dimethoxy-2-methylbenzyl)pyrimidine

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Appearance White to light yellow crystalline powder
Melting Point 231 - 235 °C
Solubility Soluble in DMSO

Mechanism of Action: Inhibition of Dihydrofolate Reductase

This compound exerts its antibacterial effect by targeting the bacterial folic acid synthesis pathway. Folic acid is an essential nutrient for bacteria, as it is a precursor for the synthesis of nucleotides and certain amino acids.

The key enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is the biologically active form of folic acid. This compound, being structurally similar to the pteridine portion of DHF, acts as a competitive inhibitor of DHFR. By binding to the active site of the enzyme, this compound prevents the binding of the natural substrate, DHF, thereby blocking the production of THF. This disruption of the folic acid pathway ultimately inhibits bacterial DNA synthesis and leads to cell death.

This compound is often used in combination with sulfonamides, such as sulfadimethoxine. Sulfonamides inhibit an earlier step in the folic acid synthesis pathway, specifically the enzyme dihydropteroate synthase. The sequential blockade of two different enzymes in the same metabolic pathway results in a synergistic antibacterial effect, which is more potent than the effect of either drug alone and can help to prevent the development of bacterial resistance.

DHFR_Inhibition_Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotides, Amino Acids THF->Nucleotides DHPS->Dihydropteroate DHFR->THF Sulfonamides Sulfonamides Sulfonamides->DHPS This compound This compound This compound->DHFR

Mechanism of action of this compound and sulfonamides on the bacterial folic acid synthesis pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of 2,4-diamino-5-(4,5-dimethoxy-2-methylbenzyl)pyrimidine (this compound) can be achieved through a multi-step process. A general procedure is outlined below, based on patented synthesis routes.

Step 1: Condensation Reaction

  • A solution of an appropriately substituted benzaldehyde (e.g., 4,5-dimethoxy-2-methylbenzaldehyde) is reacted with a propionitrile derivative in the presence of a base.

  • The reaction mixture is typically heated under reflux for a specified period to drive the condensation reaction to completion.

  • The resulting intermediate, an α-substituted cinnamonitrile, is then isolated.

Step 2: Cyclization with Guanidine

  • The cinnamonitrile intermediate is dissolved in a suitable solvent, such as ethanol.

  • A solution of guanidine (often as guanidine hydrochloride) is added to the reaction mixture.

  • The mixture is heated under reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated.

  • The crude product is treated with water and stirred to precipitate the this compound.

  • The solid product is collected by filtration.

Step 3: Purification

  • The crude this compound is washed with water and a cold organic solvent, such as acetone, to remove impurities.

  • The product is then dried under vacuum to yield the final 2,4-diamino-5-(4,5-dimethoxy-2-methylbenzyl)pyrimidine. The reported melting point of the purified product is 229°-231°C.

Ormetoprim_Synthesis_Workflow start Start Materials: Substituted Benzaldehyde Propionitrile Derivative condensation Condensation Reaction (Base, Reflux) start->condensation intermediate α-Substituted Cinnamonitrile Intermediate condensation->intermediate cyclization Cyclization with Guanidine (Ethanol, Reflux) intermediate->cyclization crude_product Crude this compound cyclization->crude_product precipitation Precipitation (Water) crude_product->precipitation filtration1 Filtration precipitation->filtration1 washing Washing (Water, Cold Acetone) filtration1->washing drying Drying (Vacuum) washing->drying final_product Purified this compound drying->final_product

General workflow for the synthesis of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used for the quantitative analysis of this compound in its bulk form or in pharmaceutical formulations.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is commonly employed. The pH of the aqueous phase is adjusted to optimize the separation.

  • Flow Rate: A flow rate of around 1.0 mL/min is generally suitable.

  • Detection: UV detection at a wavelength of approximately 254 nm is used to monitor the analyte.

  • Temperature: The analysis is usually performed at room temperature.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover a desired concentration range for linearity studies.

  • Sample Solution: For a drug product, accurately weigh and finely powder a number of tablets. Transfer a quantity of the powder equivalent to a known amount of this compound into a volumetric flask. Add the diluent, sonicate to dissolve, and then dilute to volume. Filter the solution before injection.

Method Validation:

The analytical method should be validated according to ICH guidelines, including parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

HPLC_Analysis_Workflow prep Sample and Standard Preparation hplc HPLC System (C18 Column, Mobile Phase, UV Detector) prep->hplc injection Injection of Sample and Standard Solutions hplc->injection validation Method Validation (ICH Guidelines) hplc->validation chromatogram Generation of Chromatograms injection->chromatogram analysis Data Analysis: - Peak Area Integration - Retention Time Comparison chromatogram->analysis quantification Quantification of this compound (Comparison with Standard) analysis->quantification result Final Analytical Result quantification->result validation->result

Workflow for the HPLC analysis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the methylene bridge protons, the methyl protons, the methoxy protons, and the amine protons. The chemical shifts (δ) would be influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would display signals for each unique carbon atom in the this compound molecule. The chemical shifts would differentiate between the aromatic carbons, the pyrimidine ring carbons, the methylene carbon, the methyl carbon, and the methoxy carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected peaks include N-H stretching vibrations for the primary amine groups, C-H stretching for the aromatic and aliphatic portions, C=N and C=C stretching vibrations within the pyrimidine and benzene rings, and C-O stretching for the methoxy groups.

Mass Spectrometry

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide further structural information, with characteristic fragments arising from the cleavage of the benzyl-pyrimidine bond and loss of methyl or methoxy groups. The fragmentation of compounds structurally similar to this compound, such as trimethoprim, has been studied and can provide insights into the expected fragmentation pathways.

Crystallographic Data

As of the date of this document, a publicly available Crystallographic Information File (CIF) for this compound has not been identified in major crystallographic databases. Such data, when available, would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

Conclusion

This compound is a well-established antibacterial agent with a clear mechanism of action and a defined molecular structure. This technical guide has provided a detailed overview of its chemical and physical properties, along with protocols for its synthesis and analysis. The provided visualizations of its signaling pathway and analytical workflow offer a clear understanding of its function and characterization. Further research to obtain and publish detailed spectroscopic and crystallographic data would be a valuable contribution to the scientific community.

References

The Synergistic Action of Ormetoprim with Sulfadimethoxine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of ormetoprim and sulfadimethoxine stands as a significant example of antimicrobial synergy in veterinary medicine. This technical guide provides an in-depth exploration of the core principles underlying their combined efficacy, offering detailed data, experimental protocols, and visual representations of the key mechanisms and workflows. By potentiating the action of sulfadimethoxine, this compound broadens the spectrum of activity, enhances efficacy against certain sulfonamide-resistant organisms, and reduces the likelihood of resistance development.[1][2] This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Synergistic Action: Sequential Blockade of Folic Acid Synthesis

The synergistic relationship between sulfadimethoxine and this compound is a classic example of a sequential blockade in a critical bacterial metabolic pathway: the synthesis of folic acid. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making its production vital for bacterial growth and replication.[3] Mammalian cells, in contrast, obtain folic acid from their diet, rendering this pathway an ideal target for selective antimicrobial therapy.

Sulfadimethoxine, a sulfonamide antibiotic, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). It mimics the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS, and by competing for the enzyme's active site, it blocks the conversion of PABA to dihydrofolic acid.[3]

This compound, a diaminopyrimidine, targets a subsequent step in the same pathway. It is a potent inhibitor of dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid.

By inhibiting two distinct, sequential steps in this essential pathway, the combination of sulfadimethoxine and this compound leads to a more profound and often bactericidal effect than either agent alone. This dual action is the basis of their synergistic efficacy.

Folic Acid Synthesis Pathway Inhibition cluster_0 Bacterial Cell cluster_1 Drug Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->Dihydropteroate_Synthase Inhibits This compound This compound This compound->Dihydrofolate_Reductase Inhibits

Diagram 1: Sequential blockade of the bacterial folic acid synthesis pathway.

Quantitative Analysis of Synergy and Pharmacokinetics

The synergistic interaction and pharmacokinetic profiles of this compound and sulfadimethoxine have been quantified in various studies. This section presents a summary of this data in tabular format for ease of comparison.

In Vitro Efficacy and Synergy

The potentiation of sulfadimethoxine by this compound is evident in the reduced minimum inhibitory concentrations (MICs) of the combination against various pathogens compared to the individual components. The Fractional Inhibitory Concentration (FIC) index is a quantitative measure of synergy, where an index of ≤ 0.5 typically indicates a synergistic interaction.

Table 1: In Vitro Activity of this compound-Sulfadimethoxine against Veterinary Pathogens

OrganismDrugMIC Range (µg/mL)FIC IndexReference
Pasteurella multocidaSulfadimethoxine>400-[4]
Trimethoprim/Sulfa0.25-
Moraxella bovisSulfadimethoxine1 - 16-
This compound-Sulfadimethoxine≤ 0.25/4.75Not Reported
Escherichia coliNot SpecifiedNot SpecifiedNot Reported
Yersinia ruckeriNot SpecifiedNot SpecifiedNot Reported
Edwardsiella tardaNot SpecifiedNot SpecifiedNot Reported

Note: Specific FIC index values for this compound-sulfadimethoxine are not consistently reported in the available literature, but the significant reduction in MICs for the combination product is a strong indicator of synergy.

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound and sulfadimethoxine vary across species. Understanding these parameters is crucial for designing effective dosage regimens.

Table 2: Pharmacokinetic Parameters of Sulfadimethoxine in Various Species

SpeciesRouteHalf-life (t½) (hours)Cmax (µg/mL)Bioavailability (%)Reference
CattleIV7.91--
Oral--100 (estimated)
Hybrid Striped BassIP2627.7-
Oral10.53.24.6

Table 3: Pharmacokinetic Parameters of this compound in Various Species

SpeciesRouteHalf-life (t½) (hours)Cmax (µg/mL)Bioavailability (%)Reference
CattleIV1.37--
Oral->0.5 (in 1 steer)Poor
Hybrid Striped BassIP7.51.2-
Oral3.91.5878.5

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the synergistic action of this compound and sulfadimethoxine.

In Vitro Synergy Testing: The Checkerboard Assay

The checkerboard assay is a standard method for quantifying the synergistic, additive, or antagonistic effects of antimicrobial combinations.

Protocol:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and sulfadimethoxine in an appropriate solvent at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add a suitable broth medium (e.g., Mueller-Hinton Broth) to all wells.

    • Create serial twofold dilutions of sulfadimethoxine along the x-axis (e.g., columns 1-10).

    • Create serial twofold dilutions of this compound along the y-axis (e.g., rows A-G).

    • Column 11 should contain only the dilutions of this compound to determine its MIC, and row H should contain only the dilutions of sulfadimethoxine to determine its MIC.

    • Well H12 serves as a growth control (broth and inoculum only).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to all wells containing the antimicrobial dilutions and the growth control well.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antimicrobial that completely inhibits visible growth.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Sulfadimethoxine = (MIC of Sulfadimethoxine in combination) / (MIC of Sulfadimethoxine alone)

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC Index (FICI) = FIC of Sulfadimethoxine + FIC of this compound

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Checkerboard Assay Workflow start Start prep_stocks Prepare this compound & Sulfadimethoxine Stock Solutions start->prep_stocks prep_plate Prepare 96-well Plate with Serial Dilutions (Checkerboard) prep_stocks->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MICs of Individual Drugs and Combinations incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret Results: Synergy, Additive, or Antagonism calc_fic->interpret end End interpret->end

Diagram 2: Experimental workflow for an in vitro checkerboard synergy assay.
Simultaneous Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the simultaneous determination of this compound and sulfadimethoxine in animal tissues.

Protocol:

  • Sample Preparation (Tissue):

    • Weigh 2.0 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

    • Add an internal standard if necessary.

    • Add 10 mL of acetonitrile and 1 mL of 0.1 M ethylenediaminetetraacetic acid (EDTA).

    • Shake vigorously for 20 minutes and then centrifuge at 3100 x g for 15 minutes.

    • Collect the supernatant. For fatty tissues, a defatting step with n-hexane may be required.

    • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a mixture of acetonitrile and a buffer solution (e.g., 0.1% formic acid or a phosphate buffer) adjusted to a specific pH.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 270-290 nm is suitable for both compounds.

    • Column Temperature: Maintained at a constant temperature, for example, 30-40°C.

  • Calibration and Quantification:

    • Prepare a series of standard solutions containing known concentrations of this compound and sulfadimethoxine.

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extracts and quantify the concentrations of this compound and sulfadimethoxine by comparing their peak areas to the calibration curve.

In Vivo Efficacy Study: Avian Coccidiosis Model

This protocol provides a general framework for evaluating the efficacy of this compound-sulfadimethoxine in an experimental model of avian coccidiosis.

Protocol:

  • Animals: Day-old broiler chickens are commonly used. They should be housed in a controlled environment and provided with ad libitum access to feed and water.

  • Experimental Design:

    • Randomly allocate birds to different treatment groups (e.g., non-infected, non-medicated control; infected, non-medicated control; infected, medicated with this compound-sulfadimethoxine at various doses).

    • A minimum of 5-10 birds per group is recommended to ensure statistical validity.

  • Medication: Medicated feed containing the desired concentrations of this compound and sulfadimethoxine is provided to the respective treatment groups for a specified period before and/or after infection.

  • Infection:

    • At a predetermined age (e.g., 2-3 weeks), birds in the infected groups are orally inoculated with a known number of sporulated oocysts of a pathogenic Eimeria species (e.g., Eimeria tenella).

  • Data Collection and Endpoint Measurement:

    • Lesion Scoring: At a specific time post-infection (e.g., 5-7 days), a subset of birds from each group is euthanized, and the intestines are examined for the presence and severity of coccidial lesions. A standardized lesion scoring system is used.

    • Oocyst Production: Fecal samples are collected over a defined period post-infection, and the number of oocysts per gram of feces is determined.

    • Performance Parameters: Body weight gain and feed conversion ratio are monitored throughout the experiment.

  • Statistical Analysis: The collected data are analyzed using appropriate statistical methods to compare the different treatment groups and determine the efficacy of the medication.

Applications in Veterinary Medicine

The synergistic combination of this compound and sulfadimethoxine is utilized in various animal species for the treatment and control of a range of bacterial and protozoal infections.

  • Poultry: It is widely used for the prevention and control of coccidiosis in broiler and replacement chickens. It is also effective against bacterial infections caused by susceptible organisms.

  • Cattle: The combination is used in the treatment of bovine respiratory disease (BRD) complex, which is often caused by a combination of viral and bacterial pathogens.

  • Aquaculture: It is employed to treat bacterial infections in fish, such as those caused by Aeromonas and Edwardsiella species.

  • Dogs: The combination is indicated for the treatment of skin and soft tissue infections caused by susceptible strains of Staphylococcus aureus and Escherichia coli.

Conclusion

The synergistic action of this compound with sulfadimethoxine provides a powerful tool in the veterinary antimicrobial armamentarium. By targeting two sequential steps in the essential folic acid synthesis pathway of bacteria and some protozoa, this combination achieves enhanced efficacy, a broader spectrum of activity, and a reduced potential for the development of resistance. A thorough understanding of its mechanism of action, quantitative synergy, and pharmacokinetic properties, as outlined in this guide, is essential for its judicious and effective use in promoting animal health. The provided experimental protocols offer a framework for further research and development in this area.

References

Ormetoprim in Aquaculture: A Deep Dive into Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ormetoprim (OMP) is a diaminopyrimidine antimicrobial agent widely utilized in aquaculture, primarily in combination with the sulfonamide sulfadimethoxine (SDM). This potentiation strategy creates a synergistic effect, blocking two sequential steps in the bacterial folic acid synthesis pathway, leading to a broad spectrum of activity against common fish pathogens. Understanding the pharmacokinetic profile and oral bioavailability of this compound in different fish species is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing the risk of antimicrobial resistance and tissue residues. This technical guide provides a comprehensive overview of the current knowledge on this compound pharmacokinetics in key fish species, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Pharmacokinetic Parameters of this compound in Fish

The disposition of this compound in fish is characterized by several key pharmacokinetic parameters that vary significantly across species. These differences are influenced by factors such as the species' unique physiology, water temperature, and the formulation of the administered drug. The following tables summarize the available quantitative data for oral administration of this compound in various fish species.

Table 1: this compound Peak Plasma Concentration (Cmax) and Time to Peak Plasma Concentration (Tmax) Following Oral Administration in Various Fish Species

Fish SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (hours)Reference(s)
Channel Catfish (Ictalurus punctatus)40.666[1][2]
Atlantic Salmon (Salmo salar)51.1317.6[3]
Atlantic Cod (Gadus morhua)51.447[1]
Hybrid Striped Bass (Morone chrysops x M. saxatilis)8.31.63.9[4]

Table 2: this compound Elimination Half-Life (t1/2) and Oral Bioavailability Following Oral Administration in Various Fish Species

| Fish Species | Dose (mg/kg) | Elimination Half-Life (t1/2β) (hours) | Oral Bioavailability (%) | Reference(s) | | :--- | :--- | :--- | :--- | | Channel Catfish (Ictalurus punctatus) | 4 | Not explicitly stated in provided abstracts | 52 | | | Atlantic Salmon (Salmo salar) | 5 | 25.6 (intravenous) | 85 | | | Atlantic Cod (Gadus morhua) | 5 | 7 | Not explicitly stated in provided abstracts | | | Hybrid Striped Bass (Morone chrysops x M. saxatilis) | 8.3 | 3.9 | 78.5 (relative to intraperitoneal) | |

Tissue Distribution, Metabolism, and Excretion

Following absorption, this compound is widely distributed throughout the tissues of fish. The highest concentrations are typically found in excretory organs such as the liver and kidney, as well as in the spleen. Notably, this compound has been observed to persist in the skin of fish at higher concentrations and for longer durations compared to muscle tissue.

Metabolism of this compound in fish is extensive, with the parent compound being converted into more polar metabolites. Excretion occurs through multiple routes. In channel catfish, urinary excretion of metabolites is a significant pathway, while biliary excretion appears to be a minor route. Evidence also suggests the possibility of branchial (gill) excretion of this compound and its metabolites.

Experimental Protocols: A Methodological Overview

The pharmacokinetic studies cited in this guide employ a range of established methodologies. While specific details may vary between studies, a general experimental workflow can be outlined.

1. Animal Subjects and Acclimation:

  • Clinically healthy fish of a specific species and size range are sourced and acclimated to laboratory conditions.

  • Acclimation typically involves holding fish in tanks with controlled water quality parameters (temperature, pH, dissolved oxygen) for a specified period before the experiment.

2. Drug Administration:

  • Oral Administration: A known dose of this compound, often in combination with sulfadimethoxine, is administered orally. This is commonly achieved through incorporation into feed or by oral gavage. For medicated feed studies, the drug is often coated onto the feed pellets using a binder like gelatin to ensure accurate dosing and minimize leaching into the water.

  • Intravascular/Intraperitoneal Administration: For determining absolute bioavailability and other pharmacokinetic parameters, a solution of this compound is administered directly into the bloodstream (e.g., via the caudal vein) or into the peritoneal cavity.

3. Sample Collection:

  • At predetermined time points following drug administration, blood and various tissues (e.g., muscle, liver, kidney, skin) are collected from a subset of fish.

  • Blood is typically processed to obtain plasma or serum.

4. Analytical Method:

  • The concentration of this compound and its metabolites in the collected samples is quantified using validated analytical techniques. High-performance liquid chromatography (HPLC) is a commonly employed method for this purpose.

5. Pharmacokinetic Analysis:

  • The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, AUC (area under the curve), half-life, and bioavailability.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase acclimation Fish Acclimation administration Drug Administration (Oral or IV/IP) acclimation->administration drug_prep Drug Formulation (e.g., Medicated Feed) drug_prep->administration sampling Blood & Tissue Sampling (Time-course) administration->sampling extraction Sample Preparation & Extraction sampling->extraction quantification Analytical Quantification (e.g., HPLC) extraction->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling

Typical experimental workflow for a fish pharmacokinetic study.

folic_acid_pathway PABA p-Aminobenzoic Acid (PABA) DHP_synthase Dihydropteroate Synthase PABA->DHP_synthase DHF Dihydrofolic Acid (DHF) DHP_synthase->DHF DHF_reductase Dihydrofolate Reductase DHF->DHF_reductase THF Tetrahydrofolic Acid (THF) DHF_reductase->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->DHP_synthase Inhibits This compound This compound This compound->DHF_reductase Inhibits

Synergistic mechanism of sulfadimethoxine and this compound.

Conclusion

The pharmacokinetic profile of this compound in fish is species-dependent, highlighting the importance of species-specific data for the development of effective and safe therapeutic regimens. The data presented in this guide underscores the generally good oral bioavailability of this compound in several key aquaculture species. The widespread distribution to various tissues, including the skin, is a critical factor in its therapeutic efficacy. The synergistic action with sulfadimethoxine, achieved through the sequential blockade of the folic acid synthesis pathway, provides a robust mechanism for combating bacterial infections. Future research should continue to explore the pharmacokinetics of this compound in a wider range of cultured fish species and under different environmental conditions to further refine its clinical application in aquaculture.

References

The Metabolic Pathways of Ormetoprim in Poultry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Ormetoprim, a 2,4-diaminopyrimidine, is a crucial antibacterial and anticoccidial agent in the poultry industry, primarily used in combination with sulfadimethoxine to achieve synergistic effects. Understanding its metabolic fate is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and safeguarding food safety by managing residue levels. This technical guide provides a comprehensive overview of the known metabolic pathways and pharmacokinetics of diaminopyrimidines in poultry, with a specific focus on this compound.

Introduction to this compound

This compound belongs to the diaminopyrimidine class of drugs, which act as inhibitors of dihydrofolate reductase (DHFR). This enzyme is critical in the folic acid synthesis pathway of bacteria and protozoa. By blocking this pathway at a different step than sulfonamides, a potent synergistic and bactericidal effect is achieved. In poultry, this compound is almost exclusively used in a potentiated combination with sulfadimethoxine for the control of coccidiosis and the treatment of bacterial infections caused by susceptible organisms like Escherichia coli and Pasteurella multocida.

Pharmacokinetics of Diaminopyrimidines in Poultry

Pharmacokinetic parameters determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While specific metabolic data for this compound is scarce, pharmacokinetic studies on the related compound trimethoprim in broiler chickens offer valuable insights.

This compound Residue Depletion

While detailed pharmacokinetic studies are not publicly available, residue depletion studies provide an indication of the drug's elimination. The United States Food and Drug Administration (FDA) has established a tolerance level for this compound residues in the edible tissues of poultry.[1] Studies have shown that after administration in feed, this compound residues deplete from liver, kidney, muscle, and skin tissues over time.[1]

Trimethoprim as a Comparative Pharmacokinetic Model

Trimethoprim shares a core diaminopyrimidine structure with this compound and has been studied more extensively in poultry. Its pharmacokinetic profile provides a valuable reference for understanding how this class of drugs behaves in avian species. Several studies have characterized the pharmacokinetics of trimethoprim in broiler chickens following oral administration.[2][3]

Table 1: Pharmacokinetic Parameters of Trimethoprim in Broiler Chickens (Oral Administration)

ParameterValueStudy Reference(s)
Dose (mg/kg b.w.) 5.5 - 6.67[2]
Cmax (µg/mL) 2.1 ± 1.0
Tmax (h) 1.5
t½ (elimination half-life, h) 0.88 - 1.61
Vd (Volume of distribution, L/kg) 2.2 - 2.632
Oral Bioavailability (%) ~80%

Data presented as mean ± standard deviation where available. Parameters can vary based on factors like bird age, health status, and drug formulation.

Metabolic Pathways of Diaminopyrimidines in Poultry

Drug metabolism primarily occurs in the liver and involves enzymatic reactions that transform lipophilic parent compounds into more water-soluble metabolites for easier excretion.

General Principles of Avian Drug Metabolism

The metabolism of therapeutic agents in avian species involves processes similar to those in mammals, but significant differences exist in enzyme activity and expression. The liver is the primary site of biotransformation, where cytochrome P450 (CYP) enzymes play a crucial role in Phase I (oxidation, reduction, hydrolysis) reactions. These reactions introduce or expose functional groups on the drug molecule. In Phase II (conjugation) reactions, these modified compounds are coupled with endogenous molecules (e.g., glucuronic acid, sulfate) to further increase water solubility.

Inferred Metabolic Pathways of this compound

Lacking direct studies on this compound, its metabolism can be inferred from its chemical structure and the known pathways of trimethoprim. This compound possesses two methoxy groups and an aromatic ring, which are common sites for metabolic reactions. The primary metabolic transformations are likely to include:

  • O-demethylation: The removal of a methyl group from one or both of the methoxy groups to form hydroxylated metabolites. This is a very common reaction for methoxylated aromatic compounds.

  • Aromatic Hydroxylation: The addition of a hydroxyl group directly onto the pyrimidine or benzene ring.

  • N-oxidation: Oxidation of the nitrogen atoms within the pyrimidine ring.

These Phase I metabolites would then likely undergo Phase II conjugation before being excreted. A diagram illustrating these potential pathways is provided below.

G cluster_legend Legend cluster_pathway Inferred Metabolic Pathways of this compound in Poultry Compound Compound Metabolite Metabolite Pathway Metabolic Reaction OMP This compound M1 O-demethylated Metabolite OMP->M1 O-demethylation (Phase I) M2 Aromatic Hydroxylated Metabolite OMP->M2 Aromatic Hydroxylation (Phase I) M3 N-oxide Metabolite OMP->M3 N-oxidation (Phase I) M4 Conjugated Metabolites (Phase II) M1->M4 Conjugation (e.g., Glucuronidation) M2->M4 Conjugation (e.g., Glucuronidation) M3->M4 Conjugation (e.g., Glucuronidation) Excretion Excretion M4->Excretion

Caption: Inferred metabolic pathways of this compound in poultry.

Methodologies for Studying Drug Metabolism in Poultry

Evaluating the pharmacokinetics and metabolism of a drug in a target species like poultry requires a structured experimental approach, typically following guidelines from regulatory agencies.

Representative Experimental Protocol for a Pharmacokinetic Study

This protocol is a synthesized example based on methodologies reported for trimethoprim and other antibacterials in chickens.

1. Animals and Housing:

  • Species: Broiler chickens (Gallus gallus domesticus).

  • Number: A sufficient number of animals to ensure statistical power (e.g., 8-10 birds per group).

  • Health: Clinically healthy, age- and weight-matched birds, acclimatized to housing conditions for at least one week prior to the study.

  • Housing: Housed in conditions with controlled temperature, humidity, and light cycles, with ad libitum access to water and non-medicated feed.

2. Drug Administration:

  • Drug: this compound (or test compound).

  • Route: Oral gavage to ensure accurate dosing.

  • Dose: A single, precisely calculated dose based on individual body weight (e.g., mg/kg).

3. Sample Collection:

  • Matrix: Blood (plasma), liver, muscle (breast and thigh), kidney, and fat.

  • Time Points: Blood samples are collected at predetermined intervals to capture the absorption, distribution, and elimination phases (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-administration).

  • Procedure: Blood collected via a wing vein into heparinized tubes. Birds are euthanized at various time points for tissue collection. Samples are immediately processed or flash-frozen and stored at -80°C until analysis.

4. Sample Preparation and Analysis:

  • Extraction: Tissues are homogenized. Analytes are extracted from plasma or tissue homogenates using techniques like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Analytical Method: Drug and potential metabolite concentrations are quantified using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

5. Data Analysis:

  • Pharmacokinetic Modeling: Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis to calculate key parameters (Cmax, Tmax, AUC, t½, Vd, etc.).

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic and residue study in poultry.

G cluster_workflow Workflow for Poultry Pharmacokinetic & Residue Study cluster_sampling Sample Collection A Acclimatization (Healthy Birds) B Dosing (Oral Gavage) A->B C Blood Sampling (Time Series) B->C D Tissue Collection (Euthanasia) B->D E Sample Processing (Homogenization, Extraction) C->E D->E F LC-MS/MS Analysis E->F G Data Modeling & Analysis F->G H Determine PK Parameters & Residue Levels G->H

References

The Historical Development of Diaminopyrimidine Antibiotics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diaminopyrimidines represent a critical class of synthetic antibiotics that have played a significant role in antibacterial and antiprotozoal chemotherapy for over half a century. Characterized by their selective inhibition of dihydrofolate reductase (DHFR), these agents disrupt a fundamental metabolic pathway essential for microbial survival. This technical guide provides a comprehensive overview of the historical development of diaminopyrimidine antibiotics, from the foundational discoveries of the 1940s to the development of modern analogs. It delves into their mechanism of action, the evolution of resistance, and the synergistic relationship with sulfonamides. Quantitative data on their efficacy and selectivity are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the core concepts for researchers and drug development professionals.

Introduction: The Genesis of a New Antibacterial Strategy

The story of diaminopyrimidine antibiotics begins in the late 1940s within the laboratories of George H. Hitchings and his team.[1] Their work was rooted in the principle of antimetabolites—designing molecules that could interfere with the utilization of essential cellular compounds. Initially synthesizing numerous pyrimidine and purine analogs as potential nucleic acid antagonists, a series of pivotal observations steered their research toward a novel therapeutic target.[1][2]

It was discovered that 2,4-diamino-5-substituted pyrimidines did not act as thymine antagonists as initially expected, but rather interfered with the utilization of folic acid.[1] This led to the crucial understanding that by modifying the substitutions on the pyrimidine ring, a high degree of selectivity for microbial enzymes over their mammalian counterparts could be achieved. This principle of selective toxicity became the cornerstone of the diaminopyrimidine class of antibiotics.[1]

The culmination of this early research led to the identification of two landmark compounds: pyrimethamine as a potent antimalarial agent and trimethoprim as a highly effective antibacterial agent. A further breakthrough came with the identification of dihydrofolate reductase (DHFR) as the specific molecular target for these compounds in the late 1950s and early 1960s. This discovery solidified the rational basis for their antimicrobial activity and paved the way for future drug development efforts.

Mechanism of Action: Targeting the Folate Pathway

Diaminopyrimidine antibiotics exert their effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By blocking this crucial step, diaminopyrimidines halt cellular growth and replication, leading to a bacteriostatic effect.

The Folic Acid Synthesis Pathway and Synergism with Sulfonamides

Bacteria, unlike mammals who obtain folate from their diet, must synthesize dihydrofolate de novo from para-aminobenzoic acid (PABA). This pathway presents a second target for antimicrobial intervention. Sulfonamides are structural analogs of PABA and competitively inhibit dihydropteroate synthase (DHPS), an enzyme upstream of DHFR.

The sequential blockade of two steps in the same metabolic pathway by the combination of a diaminopyrimidine (like trimethoprim) and a sulfonamide (like sulfamethoxazole) results in a potent synergistic and often bactericidal effect. This synergistic combination, known as co-trimoxazole, proved to be one of the most successful antimicrobial agents ever developed.

Folic_Acid_Pathway cluster_bacterial_synthesis Bacterial de novo Synthesis cluster_folate_reduction Folate Reduction cluster_inhibitors Inhibitors GTP GTP Dihydropteroate Pyrophosphate Dihydropteroate Pyrophosphate GTP->Dihydropteroate Pyrophosphate Multiple Steps Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydropteroate Pyrophosphate->Dihydrofolate (DHF) DHPS PABA PABA Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR Purines, Thymidine, Amino Acids Purines, Thymidine, Amino Acids Tetrahydrofolate (THF)->Purines, Thymidine, Amino Acids One-Carbon Metabolism Sulfonamides Sulfonamides Sulfonamides->Dihydrofolate (DHF) Inhibit DHPS Diaminopyrimidines Diaminopyrimidines Diaminopyrimidines->Tetrahydrofolate (THF) Inhibit DHFR

Figure 1: Inhibition of the Folic Acid Synthesis Pathway.
Selective Toxicity

The therapeutic success of diaminopyrimidines hinges on their selective affinity for bacterial DHFR over the mammalian enzyme. Trimethoprim, for instance, binds to E. coli DHFR with an affinity several thousand times greater than its affinity for human DHFR. This selectivity is attributed to subtle but significant differences in the three-dimensional structure of the enzyme's active site between prokaryotes and eukaryotes.

Historical Progression and Key Compounds

The development of diaminopyrimidine antibiotics can be viewed as a progression from the initial discovery of trimethoprim to the introduction of analogs with modified pharmacokinetic or activity profiles.

The First Generation: Trimethoprim

Introduced in the 1960s, trimethoprim remains the archetypal diaminopyrimidine antibiotic. It is most commonly used in combination with sulfamethoxazole for the treatment of urinary tract infections, respiratory infections, and traveler's diarrhea. While initially tested as a monotherapy, its synergistic potential with sulfonamides quickly became the standard for its clinical use.

Second Generation and Analogs

Following the success of trimethoprim, research efforts focused on developing analogs with improved properties. This led to the introduction of compounds such as:

  • Tetroxoprim: A close analog of trimethoprim, it was launched in combination with sulfadiazine.

  • Brodimoprim: This analog demonstrated clinical efficacy and safety with a once-daily low-dose monotherapy regimen.

These newer compounds aimed to offer advantages such as improved tissue penetration, a longer half-life, or a broader spectrum of activity.

Modern Developments: Iclaprim

More recently, iclaprim has been developed as a novel diaminopyrimidine. It exhibits potent activity against a range of Gram-positive bacteria, including some trimethoprim-resistant strains. Iclaprim is designed to be used as a monotherapy, potentially avoiding the adverse effects associated with sulfonamides.

Quantitative Data on Diaminopyrimidine Activity

The efficacy and selectivity of diaminopyrimidine antibiotics can be quantified through various in vitro measures, primarily the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against DHFR, and the minimum inhibitory concentration (MIC) against bacterial isolates.

DHFR Inhibition and Selectivity

The following table summarizes the inhibitory activity of selected diaminopyrimidines against DHFR from different species, highlighting their selectivity for microbial enzymes.

CompoundOrganismEnzymeIC50 / KiSelectivity Ratio (Human/Microbial)
TrimethoprimEscherichia coliDHFR~4 µM (IC50)~222
HumanDHFR~890 µM (IC50)
PyrimethaminePlasmodium falciparum (3D7, sensitive)DHFR0.19 ± 0.08 nM (Ki)High (data varies)
HumanDHFRData varies
IclaprimStaphylococcus aureusDHFRPotent inhibitorHigh
HumanDHFRLess potent

Note: IC50 and Ki values can vary depending on assay conditions. The selectivity ratio is a general indicator of the drug's therapeutic window.

In Vitro Antibacterial Activity (MIC)

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency against a specific bacterium. The following table provides a summary of MIC values for trimethoprim and iclaprim against key pathogens.

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)
Trimethoprim/SulfamethoxazoleEscherichia coli≤0.5/9.52/38
Staphylococcus aureus (MSSA)≤0.5/9.5≤0.5/9.5
Staphylococcus aureus (MRSA)>4/76>4/76
Streptococcus pneumoniae (TMP-S)≤0.5/9.5≤0.5/9.5
IclaprimStaphylococcus aureus (MRSA)0.060.12
Streptococcus pneumoniae (TMP-S)≤0.030.06
Streptococcus pneumoniae (TMP-R)1≥8
Haemophilus influenzae0.060.12

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from various sources and can vary by geographic location and time.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the research and development of diaminopyrimidine antibiotics.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the potency of a compound in inhibiting DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Reagents:

  • DHFR Assay Buffer (e.g., 50 mM TES buffer, pH 7.0, containing 1 mM EDTA, 75 µM 2-mercaptoethanol, and 0.1% bovine serum albumin)

  • Dihydrofolate (DHF) stock solution (e.g., 2 mM in assay buffer)

  • NADPH stock solution (e.g., 10 mM in assay buffer)

  • Purified DHFR enzyme (from the target organism)

  • Test inhibitor (diaminopyrimidine) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a 96-well UV-transparent microplate, add the following to each well:

    • DHFR Assay Buffer

    • NADPH solution to a final concentration of 100 µM.

    • Test inhibitor at various concentrations (or vehicle for control).

    • Purified DHFR enzyme.

  • Pre-incubate the plate at room temperature (e.g., 25°C) for 5 minutes.

  • Initiate the reaction by adding DHF to a final concentration of 20 µM.

  • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the control.

  • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Checkerboard Synergy Assay

This microdilution method is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents in combination.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

  • Stock solutions of the two antimicrobial agents to be tested (e.g., trimethoprim and sulfamethoxazole)

Procedure:

  • In a 96-well plate, prepare a two-dimensional array of serial dilutions of the two antibiotics. Antibiotic A is serially diluted along the rows, and Antibiotic B is serially diluted along the columns.

  • Each well will contain a unique combination of concentrations of the two drugs.

  • Inoculate each well with the standardized bacterial suspension.

  • Include control wells with each antibiotic alone, as well as a growth control well (no antibiotics).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination by visual inspection for turbidity.

Data Analysis:

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a combination that inhibits growth:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FIC Index (FICI) for each combination:

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret the results based on the FICI value:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Drug Discovery and Development Workflow

The discovery and development of novel diaminopyrimidine antibiotics follow a structured workflow, from initial target identification to preclinical and clinical evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification (e.g., DHFR) Assay_Dev Assay Development (e.g., DHFR Inhibition Assay) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt In_Vitro_Tox In Vitro Toxicology Lead_Opt->In_Vitro_Tox In_Vivo_Models In Vivo Efficacy Models Lead_Opt->In_Vivo_Models ADME ADME/PK Studies In_Vivo_Models->ADME Phase_I Phase I (Safety) ADME->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Figure 2: Generalized Drug Discovery Workflow for DHFR Inhibitors.

Resistance Mechanisms

The emergence of resistance is a significant challenge for all antibiotics, including diaminopyrimidines. The primary mechanisms of resistance to trimethoprim and its analogs involve:

  • Alterations in the Target Enzyme: Point mutations in the dfr gene, which encodes for DHFR, can lead to a reduced binding affinity of the drug to the enzyme. This is the most common mechanism of clinically significant resistance.

  • Overproduction of the Target Enzyme: Bacteria may increase the expression of the dfr gene, leading to higher levels of DHFR that can overcome the inhibitory effect of the drug.

  • Acquisition of a Resistant DHFR Gene: Plasmids or transposons can carry genes encoding for a resistant variant of DHFR, which is not effectively inhibited by the antibiotic.

Conclusion and Future Directions

The diaminopyrimidine antibiotics have had a lasting impact on the treatment of infectious diseases. Their history is a testament to the power of rational drug design based on a deep understanding of microbial biochemistry. The principle of selective inhibition of DHFR remains a valid and important strategy in the fight against bacterial and protozoal pathogens.

Future research in this area will likely focus on:

  • The design of novel diaminopyrimidines that can overcome existing resistance mechanisms.

  • The development of compounds with an expanded spectrum of activity, particularly against multidrug-resistant Gram-negative bacteria.

  • The exploration of new combinations with other antimicrobial agents to achieve synergistic effects and combat resistance.

As the challenge of antimicrobial resistance continues to grow, the lessons learned from the historical development of diaminopyrimidines will undoubtedly inform and inspire the next generation of antibiotic discovery.

References

Ormetoprim's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ormetoprim, a 2,4-diaminopyrimidine antimicrobial agent, functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. This inhibition disrupts the production of tetrahydrofolic acid, a crucial precursor for DNA, RNA, and amino acid synthesis, ultimately leading to a bacteriostatic effect. While this compound is frequently utilized in veterinary medicine, particularly in aquaculture and for companion animals, its application is predominantly in combination with sulfonamides, such as sulfadimethoxine. This potentiation strategy results in a synergistic, bactericidal effect by sequentially blocking two steps in the folic acid pathway. This technical guide provides a comprehensive overview of the available data on the spectrum of activity of this compound against gram-positive bacteria, details its mechanism of action, and outlines standardized experimental protocols for its evaluation. Due to a notable scarcity of publicly available data on the standalone in vitro activity of this compound, this guide also incorporates data for its combination with sulfadimethoxine and comparative data for the structurally and functionally related compound, trimethoprim, to provide a broader context for its potential antimicrobial efficacy.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its antimicrobial effect by targeting the bacterial folic acid (folate) synthesis pathway. Specifically, it is a potent inhibitor of dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for one-carbon transfer reactions necessary for the synthesis of purines, thymidine, and certain amino acids. By binding to the active site of bacterial DHFR with high affinity, this compound prevents the conversion of DHF to THF, thereby depleting the bacterial cell of this essential molecule and halting growth.

The synergistic combination of this compound with a sulfonamide, such as sulfadimethoxine, targets two distinct enzymes in the same pathway. Sulfonamides inhibit dihydropteroate synthase, an enzyme that acts earlier in the pathway than DHFR. This sequential blockade is highly effective and can result in bactericidal activity.

Folic_Acid_Pathway Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Precursors DNA, RNA, and Amino Acid Precursors THF->Precursors DHPS->Dihydropteroate DHFR->THF Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibits This compound This compound This compound->DHFR Inhibits

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides and this compound.

In Vitro Spectrum of Activity: Quantitative Data

Comprehensive public data on the Minimum Inhibitory Concentrations (MICs) of this compound as a single agent against a wide array of gram-positive bacteria is limited. The majority of available susceptibility data pertains to its use in combination with sulfadimethoxine.

Table 1: MIC of Sulfadimethoxine/Ormetoprim (5:1 Ratio) against Streptococcus Species from Tilapia

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus spp.540.152/0.008 – 4.75/0.25Not ReportedNot Reported

Data sourced from a study on bacterial isolates from diseased tilapia.

Comparative In Vitro Activity of Trimethoprim

To provide a contextual understanding of the potential spectrum of a diaminopyrimidine inhibitor against gram-positive bacteria, the following table summarizes representative MIC data for trimethoprim. It is crucial to note that while this compound and trimethoprim share a mechanism of action, their potency and spectrum can differ.

Table 2: Representative MIC Values of Trimethoprim against Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus----
Streptococcus pneumoniae----
Enterococcus faecalis1260.03 - 80.164 (Geometric Mean)-
Enterococcus faecium5~0.06 (Geometric Mean)--

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for determining the MIC of this compound using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

3.1. Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

3.2. Materials

  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., DMSO, followed by dilution in broth)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control (broth with bacterial inoculum, no antimicrobial)

  • Negative control (broth only)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or nephelometer

3.3. Procedure

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration in a suitable solvent. Further dilutions should be made in CAMHB to achieve the desired starting concentration for the assay.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the starting this compound solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well (except the negative control wells), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁴ CFU/mL.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Examine the plates visually for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

MIC_Workflow Broth Microdilution MIC Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare this compound Stock Solution Plates Prepare Serial Dilutions in 96-Well Plates Stock->Plates Inoculate Inoculate Plates with Bacterial Suspension Plates->Inoculate Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Visually Read Plates for Growth Incubate->Read Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read->Determine_MIC

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Resistance Mechanisms

Resistance to diaminopyrimidines like this compound and trimethoprim in gram-positive bacteria primarily arises from alterations in the target enzyme, dihydrofolate reductase. The most common mechanisms include:

  • Target Modification: Point mutations in the folA gene, which encodes for DHFR, can lead to amino acid substitutions that reduce the binding affinity of this compound to the enzyme. This allows the bacterium to continue folic acid synthesis even in the presence of the drug.

  • Target Overproduction: Increased expression of the native DHFR enzyme can overcome the inhibitory effects of this compound by providing more target molecules than the drug can effectively inhibit at therapeutic concentrations.

  • Acquisition of Resistant DHFR Genes: Bacteria can acquire mobile genetic elements (e.g., plasmids, transposons) that carry genes encoding for a resistant variant of DHFR. These acquired enzymes are often highly resistant to inhibition by diaminopyrimidines.

Conclusion and Future Directions

This compound, particularly in combination with sulfonamides, demonstrates activity against a range of bacteria, including some gram-positive species. Its mechanism of action as a dihydrofolate reductase inhibitor is well-established. However, a significant gap exists in the publicly available data regarding its standalone in vitro potency against a comprehensive panel of clinically relevant gram-positive pathogens. Future research should focus on generating robust MIC data for this compound as a single agent against contemporary clinical isolates of Staphylococcus aureus (both methicillin-susceptible and -resistant), Streptococcus pneumoniae (both penicillin-susceptible and -resistant), and various Enterococcus species. Such data would be invaluable for a more complete understanding of its antimicrobial spectrum and for guiding potential future applications in both veterinary and human medicine. Further investigation into the prevalence of resistance mechanisms to this compound in gram-positive bacteria is also warranted.

References

Ormetoprim: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

Ormetoprim is a diaminopyrimidine antimicrobial agent.

IdentifierValue
IUPAC Name 5-[(4,5-Dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine[1]
CAS Number 6981-18-6[1]
Molecular Formula C₁₄H₁₈N₄O₂[2]
Molecular Weight 274.32 g/mol [2]

Mechanism of Action: Synergistic Inhibition of Folic Acid Synthesis

This compound is most commonly used in combination with a sulfonamide, such as sulfadimethoxine. This combination results in a synergistic antimicrobial effect through the sequential blockade of the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleic acids, and its inhibition disrupts bacterial replication.[3]

The two-step inhibition is as follows:

  • Sulfonamides (e.g., sulfadimethoxine): Competitively inhibit the enzyme dihydropteroate synthase, which blocks the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid.

  • This compound: Inhibits the enzyme dihydrofolate reductase, preventing the reduction of dihydrofolic acid to tetrahydrofolic acid, the active form of folic acid.

This sequential blockade is highly effective and can be bactericidal, whereas the individual components are typically bacteriostatic.

This compound Mechanism of Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroic Acid PABA->Dihydropteroate Dihydropteroate Synthase Dihydrofolic Dihydrofolic Acid Dihydropteroate->Dihydrofolic Tetrahydrofolic Tetrahydrofolic Acid Dihydrofolic->Tetrahydrofolic Dihydrofolate Reductase NucleicAcids Nucleic Acid Synthesis Tetrahydrofolic->NucleicAcids Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->Dihydropteroate Inhibition This compound This compound This compound->Tetrahydrofolic Inhibition

Figure 1: Synergistic mechanism of action of this compound and sulfadimethoxine.

Pharmacokinetic Properties

The pharmacokinetic parameters of this compound have been studied in various animal species, often in combination with sulfadimethoxine. The following tables summarize key pharmacokinetic data.

Table 1: Pharmacokinetic Parameters of this compound in Hybrid Striped Bass Following a Single Dose

ParameterIntraperitoneal (i.p.) AdministrationOral (p.o.) Administration
Elimination Half-life (t½) 7.5 hours3.9 hours
Maximum Concentration (Cmax) 1.2 ± 0.5 µg/mL1.58 ± 0.7 µg/mL
Time to Cmax (Tmax) 9.1 hours5.7 hours
Oral Bioavailability -78.5%

Table 2: Pharmacokinetic Parameters of this compound and Sulfadimethoxine in Cattle Following Intravenous Administration

DrugElimination Half-life (t½)Volume of Distribution (Vd)
This compound 2.5 hours1.7 L/kg
Sulfadimethoxine 10.1 hours0.28 L/kg

Table 3: Pharmacokinetic Parameters of this compound and Sulfadimethoxine in Mares Following Oral Administration

DrugElimination Half-life (t½)
This compound 3.5 hours
Sulfadimethoxine 12.8 hours

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound, often in combination with sulfadimethoxine, against a bacterial isolate.

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis BacterialCulture Prepare standardized bacterial inoculum Inoculation Inoculate microtiter plate wells containing drug dilutions BacterialCulture->Inoculation DrugDilution Prepare serial dilutions of this compound/sulfadimethoxine DrugDilution->Inoculation Incubation Incubate at optimal temperature and duration Inoculation->Incubation Observation Visually or spectrophotometrically assess bacterial growth Incubation->Observation MIC Determine MIC: lowest concentration with no visible growth Observation->MIC

Figure 2: Workflow for MIC determination.

Methodology:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and sulfadimethoxine in a suitable solvent. Create a series of twofold dilutions in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. The typical ratio for in vitro testing of sulfadimethoxine to this compound is 20:1.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls. Incubate the plate at a temperature and duration appropriate for the test organism.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Pharmacokinetic Study in an Aquatic Species (e.g., Fish)

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in fish.

Methodology:

  • Animal Acclimation: Acclimate the fish to the experimental conditions (e.g., tank size, water temperature, feeding regimen) for a specified period.

  • Drug Administration:

    • Oral Administration: Prepare medicated feed with a known concentration of this compound and sulfadimethoxine. The drug can be incorporated into the feed mash before pelleting or coated onto feed pellets using a binder like gelatin. Administer the medicated feed for a defined period.

    • Intraperitoneal Injection: For bioavailability studies, a sterile solution of the drug is injected into the peritoneal cavity.

  • Sample Collection: At predetermined time points after drug administration, collect blood and tissue (e.g., muscle, skin) samples from a subset of fish.

  • Sample Processing and Analysis:

    • Separate plasma from blood samples.

    • Homogenize tissue samples.

    • Extract this compound and sulfadimethoxine from plasma and tissue homogenates using a suitable solvent extraction or solid-phase extraction method.

    • Quantify the drug concentrations using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

HPLC Method Example for this compound and Sulfadimethoxine in Plasma:

  • Column: C8 or C18 reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium hydrogen phosphate) and organic solvents (e.g., acetonitrile, methanol).

  • Flow Rate: Typically around 1 mL/min.

  • Detection: UV detection at a wavelength where both compounds have significant absorbance.

  • Quantitation: Use a calibration curve prepared with known concentrations of this compound and sulfadimethoxine. An internal standard may be used to improve accuracy and precision.

Pharmacokinetic Study Workflow cluster_setup Experimental Setup cluster_sampling Sampling cluster_analysis Analysis Acclimation Animal Acclimation Dosing Drug Administration (Oral or Injection) Acclimation->Dosing Collection Blood and Tissue Collection at Timed Intervals Dosing->Collection Processing Sample Processing (Extraction) Collection->Processing Quantification HPLC Analysis Processing->Quantification PK_Analysis Pharmacokinetic Modeling and Parameter Calculation Quantification->PK_Analysis

Figure 3: General workflow for a pharmacokinetic study.

Concluding Remarks

This compound, particularly in combination with sulfadimethoxine, remains a significant antimicrobial agent in veterinary medicine. Its synergistic mechanism of action provides a broad spectrum of activity and helps to mitigate the development of resistance. A thorough understanding of its chemical properties, mechanism of action, and pharmacokinetics is crucial for its effective and safe use in clinical practice and for the development of new therapeutic applications. The protocols outlined in this guide provide a foundation for further research into the efficacy and disposition of this important compound.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Ormetoprim: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of ormetoprim, a dihydrofolate reductase inhibitor antimicrobial agent. The methodologies outlined are based on internationally recognized standards to ensure accuracy and reproducibility of results. This guide is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, pharmacology, and veterinary medicine.

Introduction

This compound is a synthetic antimicrobial agent belonging to the diaminopyrimidine class. It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of bacteria.[1][2] By blocking this enzyme, this compound prevents the conversion of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of purines, thymidine, and certain amino acids, ultimately leading to the inhibition of bacterial growth.[3][4] this compound is often used in combination with sulfonamides, such as sulfadimethoxine, to achieve a synergistic effect through the sequential blockade of the same metabolic pathway.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] Determining the MIC is a fundamental in vitro method for assessing the susceptibility of a bacterial isolate to a particular antimicrobial and is a critical step in antimicrobial drug development and resistance monitoring.

Data Presentation: this compound MIC Values

The following table summarizes the MIC ranges for this compound, typically in combination with sulfadimethoxine, against various bacterial species. It is important to note that MIC values can vary depending on the bacterial strain, testing methodology, and the specific ratio of the drug combination.

MicroorganismAntimicrobial Agent (Ratio)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Streptococcus spp. (from tilapia)Sulfadimethoxine/Ormetoprim (19:1)0.152/0.008 – 4.75/0.25--
Vibrio spp. (from penaeid shrimp)Sulfadimethoxine/Ormetoprim (19:1)0.152/0.008 – >152/81.178/0.062>152/8

Note: MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Signaling Pathway: Mechanism of Action of this compound

This compound targets the bacterial folic acid synthesis pathway, a crucial process for bacterial survival. The following diagram illustrates the mechanism of action.

folic_acid_pathway cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate_Synthase->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines_Thymidine Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase Inhibition This compound This compound This compound->DHFR Inhibition

Caption: Mechanism of action of this compound and Sulfonamides.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a 96-well microtiter plate and inoculating each well with a standardized bacterial suspension.

Workflow Diagram:

broth_microdilution_workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_this compound->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Determination.

Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide (DMSO), followed by dilution in broth)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test bacterial strain(s)

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator (35 ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in a minimal amount of a suitable solvent.

    • Dilute the dissolved this compound with CAMHB to achieve a high-concentration stock solution (e.g., 1280 µg/mL). Further dilutions will be made from this stock.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well containing the drug. This will result in a range of this compound concentrations.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically involves a 1:100 dilution of the 0.5 McFarland suspension.

  • Inoculation:

    • Add 10 µL of the final diluted inoculum to each well (except the sterility control), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁴ CFU/mL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, examine the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined by visual inspection or using a microplate reader.

Agar Dilution Method

This method involves incorporating varying concentrations of this compound into agar plates, which are then spot-inoculated with standardized bacterial suspensions.

Workflow Diagram:

agar_dilution_workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound add_this compound Add this compound Dilutions to Molten Agar prep_this compound->add_this compound prep_agar Prepare Molten Mueller-Hinton Agar prep_agar->add_this compound pour_plates Pour Agar into Petri Dishes and Solidify add_this compound->pour_plates spot_inoculate Spot Inoculate Plates with Bacterial Suspensions pour_plates->spot_inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->spot_inoculate incubate Incubate at 35-37°C for 16-20 hours spot_inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Agar Dilution MIC Determination.

Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Test bacterial strain(s)

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Inoculating device (e.g., multipoint replicator)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound as described for the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and sterilize.

    • Cool the molten agar to 45-50°C in a water bath.

    • Prepare a series of two-fold dilutions of the this compound stock solution in a suitable diluent.

    • Add a specific volume of each this compound dilution to a corresponding volume of molten MHA to achieve the desired final concentrations (e.g., add 2 mL of a 10x drug concentration to 18 mL of agar).

    • Mix well and pour the agar into sterile Petri dishes. Allow the plates to solidify completely.

    • Include a growth control plate containing no this compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint replicator or a calibrated loop, spot-inoculate the surface of each agar plate with the standardized bacterial suspensions.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum.

Quality Control

Adherence to quality control (QC) procedures is essential for accurate and reproducible MIC testing.

  • Reference Strains: Include appropriate ATCC® quality control strains in each run (e.g., Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 29213).

  • Expected Ranges: The MIC values for the QC strains must fall within the acceptable ranges established by CLSI.

  • Purity Checks: Subculture the inoculum to a blood agar plate to check for purity and viability.

  • Growth Control: The growth control well or plate must show adequate growth.

  • Sterility Control: The sterility control well or plate must remain clear.

Conclusion

The broth microdilution and agar dilution methods are the gold standards for determining the MIC of this compound. Strict adherence to standardized protocols, including inoculum preparation, incubation conditions, and quality control measures, is crucial for obtaining reliable and comparable results. These application notes and protocols provide a comprehensive guide for researchers and scientists to accurately assess the in vitro activity of this compound against a variety of bacterial isolates.

References

Application Notes and Protocols for In Vitro Synergy Testing of Ormetoprim Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ormetoprim is a diaminopyrimidine antimicrobial agent that acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking this enzyme, this compound prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the production of purines, thymidine, and certain amino acids, ultimately inhibiting bacterial growth. This compound is often used in combination with other antimicrobial agents, most notably sulfonamides, to achieve a synergistic effect. This potentiation arises from the sequential blockade of two steps in the same metabolic pathway, leading to a bactericidal effect, whereas the individual components are typically bacteriostatic.[1]

These application notes provide detailed protocols for in vitro synergy testing of this compound combinations using established methods: the checkerboard assay, the time-kill curve assay, and the E-test synergy method.

Principles of Synergy Testing

Synergy in antimicrobial combinations occurs when the combined effect of two drugs is significantly greater than the sum of their individual effects. This can lead to more effective treatment, reduced dosages, and a lower likelihood of developing drug resistance. The most common quantitative measure of synergy is the Fractional Inhibitory Concentration Index (FICI), which is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.

The FICI is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Data Presentation: In Vitro Synergy of Dihydrofolate Reductase Inhibitor Combinations

Due to a lack of extensive publicly available FICI data specifically for this compound with a wide range of antibiotics, the following tables present data for trimethoprim, a closely related dihydrofolate reductase inhibitor with the same mechanism of action. This information is intended to be illustrative of the potential synergistic interactions that could be observed with this compound.

Table 1: Illustrative FICI Values for Trimethoprim-Sulfamethoxazole Combination against Stenotrophomonas maltophilia

Isolate TypeNumber of IsolatesSynergy (FICI ≤ 0.5)Additive (0.5 < FICI ≤ 4.0)Antagonism (FICI > 4.0)
SXT-Susceptible156 (40%)9 (60%)0 (0%)
SXT-Resistant54 (80%)1 (20%)0 (0%)

Data adapted from a study on Trimethoprim/Sulfamethoxazole (SXT) combinations.[2]

Table 2: Illustrative FICI Values for Enrofloxacin-Trimethoprim Combination against Various Bacterial Species

Bacterial SpeciesSynergy (FICI ≤ 0.5)Indifference (0.5 < FICI ≤ 4.0)
Pasteurella haemolyticaYes
Salmonella typhimurium (field isolate)Yes
Escherichia coliYes
Staphylococcus aureusYes
Salmonella choleraesuisYes

Based on findings for an enrofloxacin and trimethoprim combination.[3]

Signaling Pathway: Bacterial Folic Acid Synthesis

The synergistic effect of this compound and sulfonamides is due to their sequential inhibition of the bacterial folic acid synthesis pathway. The following diagram illustrates this pathway and the points of inhibition.

Folic_Acid_Synthesis_Pathway Bacterial Folic Acid Synthesis Pathway and Inhibition cluster_precursors Precursors cluster_pathway Folic Acid Synthesis cluster_products Essential Products cluster_inhibitors Inhibitors GTP Guanosine Triphosphate (GTP) DHPPP Dihydropterin Pyrophosphate GTP->DHPPP Multiple Steps PABA para-Aminobenzoic Acid (PABA) DHP Dihydropteroate PABA->DHP DHPPP->DHP Dihydropteroate Synthase DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Purines Purines THF->Purines Thymidine Thymidine THF->Thymidine AminoAcids Amino Acids THF->AminoAcids Sulfonamides Sulfonamides Sulfonamides->DHP Inhibition This compound This compound This compound->THF Inhibition

Bacterial Folic Acid Synthesis Pathway

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FICI of a combination of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Second antimicrobial agent stock solution

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of this compound in CAMHB along the x-axis of the 96-well plate.

    • Prepare serial twofold dilutions of the second antimicrobial agent in CAMHB along the y-axis of the plate.

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results:

    • Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

  • FICI Calculation:

    • Calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of second drug in combination / MIC of second drug alone)

Checkerboard_Workflow Checkerboard Assay Workflow A Prepare serial dilutions of this compound (Drug A) C Dispense Drug A and Drug B into 96-well plate in a checkerboard fashion A->C B Prepare serial dilutions of second antimicrobial (Drug B) B->C E Inoculate all wells with bacterial suspension C->E D Prepare bacterial inoculum (0.5 McFarland) D->E F Incubate at 35°C for 18-24 hours E->F G Determine MICs of drugs alone and in combination F->G H Calculate Fractional Inhibitory Concentration Index (FICI) G->H

Checkerboard Assay Workflow
Time-Kill Curve Assay Protocol

The time-kill curve assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • This compound and second antimicrobial agent at desired concentrations (e.g., 0.5x, 1x, 2x MIC)

  • Bacterial inoculum (logarithmic growth phase)

  • CAMHB

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates

  • Incubator (35°C ± 2°C)

  • Shaking incubator (optional)

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in CAMHB and incubate until it reaches the logarithmic phase of growth (turbidity equivalent to 0.5 McFarland standard).

    • Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup:

    • Prepare tubes with CAMHB containing the antimicrobial agents at the desired concentrations (alone and in combination).

    • Include a growth control tube without any antimicrobial agent.

    • Inoculate all tubes with the prepared bacterial suspension.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

    • Perform serial tenfold dilutions in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each antimicrobial concentration and combination.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours.

Time_Kill_Curve_Workflow Time-Kill Curve Assay Workflow A Prepare bacterial inoculum in log phase C Inoculate tubes with bacterial suspension A->C B Prepare tubes with antimicrobials (alone and in combination) B->C D Incubate at 35°C C->D E Collect samples at time points (0, 2, 4, 8, 12, 24h) D->E F Perform serial dilutions and plate on agar E->F G Incubate plates and count colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. Time G->H

Time-Kill Curve Assay Workflow
E-test Synergy Protocol

The E-test (epsilometer test) uses antibiotic gradient strips to determine the MIC and can be adapted for synergy testing.

Materials:

  • This compound E-test strip

  • E-test strip of the second antimicrobial agent

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Mueller-Hinton Agar (MHA) plates

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation and Plating:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Evenly swab the entire surface of an MHA plate with the inoculum.

  • E-test Strip Application:

    • Place the E-test strip of the first drug (e.g., this compound) onto the agar surface.

    • Place the E-test strip of the second drug at a 90-degree angle to the first strip, with the MIC scales intersecting at their respective MIC values.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • Reading Results and FICI Calculation:

    • Read the MIC value at the point where the elliptical zone of inhibition intersects the E-test strip for each drug alone and in the area of intersection.

    • Calculate the FICI using the same formula as in the checkerboard assay.

Etest_Synergy_Workflow E-test Synergy Workflow A Prepare bacterial inoculum (0.5 McFarland) B Swab inoculum onto Mueller-Hinton Agar plate A->B C Apply this compound E-test strip B->C D Apply second antimicrobial E-test strip at a 90° angle C->D E Incubate at 35°C for 18-24 hours D->E F Read MICs from the intersection of inhibition zones and strips E->F G Calculate Fractional Inhibitory Concentration Index (FICI) F->G

E-test Synergy Workflow

References

Protocol for Ormetoprim Residue Analysis in Fish Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the determination of ormetoprim residues in fish tissue. The method is intended for researchers, scientists, and drug development professionals involved in food safety and aquaculture. The protocol is based on established liquid chromatography methods coupled with ultraviolet or mass spectrometric detection.

Introduction

This compound is a diaminopyrimidine derivative used as an antibacterial agent in aquaculture, often in combination with sulfadimethoxine.[1][2] Its use necessitates the monitoring of residue levels in fish intended for human consumption to ensure they do not exceed the maximum residue limits (MRLs). The MRL for this compound in fish muscle and skin is 0.1 µg/g (100 µg/kg).[3][4] This document outlines two common analytical approaches for this compound quantification in fish tissue: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid, LC-MS grade

  • Hexane, HPLC grade

  • 1-Heptanesulfonic acid

  • Phosphate buffer

  • Triethylamine

  • Water, deionized or Milli-Q

  • Magnesium sulfate (MgSO₄)

  • Sodium acetate (CH₃COONa)

  • C18 solid-phase extraction (SPE) cartridges

  • Syringe filters (e.g., 0.22 µm PTFE)

Equipment

  • Homogenizer or blender

  • Centrifuge

  • Vortex mixer

  • Ultrasonic bath

  • Sample concentrator (e.g., nitrogen evaporator)

  • HPLC system with UV detector or LC-MS/MS system

  • Analytical balance

Experimental Protocols

Two primary methods for the extraction and analysis of this compound from fish tissue are presented below. Method A describes a liquid-liquid extraction followed by HPLC-UV analysis, while Method B outlines a QuEChERS-based extraction with LC-MS/MS analysis.

Method A: HPLC-UV Analysis

This method is suitable for routine monitoring and laboratories equipped with standard HPLC instrumentation.

4.1.1. Sample Preparation and Extraction

  • Homogenization: Weigh 2.0 g of homogenized fish fillet into a centrifuge tube.[1]

  • Extraction: Add 10 mL of acetonitrile (ACN) to the tube.

  • Vortex and Sonicate: Vortex the mixture for 30 seconds, followed by sonication for 10 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Liquid-Liquid Partitioning: Transfer 5 mL of the supernatant to a new tube and add 2.0 mL of hexane. Agitate gently for 15 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Drying and Reconstitution: Carefully collect the lower (acetonitrile) phase and dry it using a centrifuge concentrator at 60°C for 60 minutes. Reconstitute the residue in 1 mL of a 1:1 (v/v) mixture of aqueous solution containing 0.1% formic acid and ACN.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.

4.1.2. HPLC-UV Conditions

  • Column: Alltima C18 (5 µm, 250 x 4.6 mm) with a C18 guard column.

  • Mobile Phase: A mixture of 0.02 M 1-heptanesulfonic acid in 0.025 M phosphate buffer (pH 2.85) and acetonitrile containing 1% triethylamine (75:25, v/v).

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 30 µL.

  • Detection: UV at 270 nm.

Method B: LC-MS/MS Analysis

This method offers higher sensitivity and selectivity, making it ideal for confirmatory analysis and low-level residue detection.

4.2.1. Sample Preparation (QuEChERS-based)

  • Homogenization: Weigh 1 g of ground fish fillet (muscle and skin) into a 50 mL polypropylene tube.

  • Extraction: Add 10 mL of an ACN/H₂O (8/2, v/v) mixture. Vortex for 30 seconds and sonicate for 15 minutes.

  • Salting Out: Add 2 g of magnesium sulfate and 1 g of sodium acetate. Shake vigorously and centrifuge.

  • Clean-up (Optional): Mix the supernatant with 300 mg of C18 sorbent and centrifuge again.

  • Drying and Reconstitution: Evaporate the supernatant to dryness and dissolve the residue in 50% methanol.

  • Filtration: Filter the sample through a PTFE filter prior to injection.

4.2.2. LC-MS/MS Conditions

  • Column: X-Terra MS C18 (3.5 µm, 3.9 x 100 mm).

  • Mobile Phase:

    • A: Aqueous solution with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 98% A, decrease to 0% A from 10-15 min, and return to 98% A from 16-19 min.

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

Data Presentation

The following table summarizes the quantitative performance data for the described analytical methods.

ParameterHPLC-UVLC-MS/MSReference
Limit of Quantification (LOQ) 0.3 µg/g (muscle-skin)Not explicitly stated, but CCβ < 100.4 ng/g
Linearity (r) > 0.99 (0.1–1.5 µg/g)> 0.99
Recovery 83% (muscle-skin)~100%
Precision (CV%) Not explicitly stated< 16%

Experimental Workflow and Diagrams

The overall workflow for this compound residue analysis in fish tissue is depicted in the following diagram.

Ormetoprim_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing SampleCollection Fish Tissue (Muscle + Skin) Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction (ACN or QuEChERS) Homogenization->Extraction Cleanup Clean-up (LLE or SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Chromatography Chromatographic Separation (HPLC or LC-MS/MS) Concentration->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound residue analysis in fish tissue.

The logical relationship for selecting an analytical method is based on the required sensitivity and purpose of the analysis.

Method_Selection_Logic Start Analysis Requirement Decision Need High Sensitivity? Start->Decision HPLC HPLC-UV Decision->HPLC No LCMS LC-MS/MS Decision->LCMS Yes Screening Routine Screening HPLC->Screening Confirmation Confirmatory Analysis LCMS->Confirmation

Caption: Logic for selecting the analytical method.

References

Application Notes and Protocols for Ormetoprim Dosage in Aquaculture Feed

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines and detailed experimental protocols for the calculation and application of ormetoprim dosage in aquaculture feed. The information is intended to support research, drug development, and the effective management of bacterial diseases in aquaculture settings.

Introduction to this compound in Aquaculture

This compound is a diaminopyrimidine antimicrobial agent that acts as a dihydrofolate reductase inhibitor. In aquaculture, it is most commonly used in combination with the sulfonamide, sulfadimethoxine. This combination provides a synergistic and broad-spectrum antibacterial effect by sequentially blocking the folic acid synthesis pathway in susceptible bacteria. The most common commercial formulation is Romet®-30, which contains sulfadimethoxine and this compound in a 5:1 ratio.[1][2][3] This combination is effective against a range of gram-positive and gram-negative bacteria, including those responsible for significant economic losses in the aquaculture industry, such as Aeromonas salmonicida (causing furunculosis) and Edwardsiella ictaluri (causing enteric septicemia in catfish).[4][5]

Quantitative Data Summary

Table 1: Approved Dosage and Application of this compound and Sulfadimethoxine Combination (Romet®-30)
ParameterValueSpeciesIndicationReference
Dosage 50 mg of combined active ingredients per kg of fish body weight per daySalmonids (trout and salmon), CatfishFurunculosis, Enteric Septicemia
Treatment Duration 5 consecutive daysSalmonids, CatfishFurunculosis, Enteric Septicemia
Route of Administration Oral, via medicated feedSalmonids, CatfishFurunculosis, Enteric Septicemia
Withdrawal Period (Catfish) 3 daysCatfishEnteric Septicemia
Withdrawal Period (Salmonids) 42 daysSalmonidsFurunculosis
Table 2: Composition of Romet®-30 Premix
ComponentConcentrationReference
Sulfadimethoxine25% (113.5 g per pound)
This compound5% (22.7 g per pound)
Ratio (Sulfadimethoxine:this compound) 5:1

Signaling Pathway of this compound and Sulfadimethoxine

The synergistic antibacterial action of the this compound-sulfadimethoxine combination is achieved through the sequential blockade of the bacterial folic acid synthesis pathway. This pathway is crucial for the synthesis of nucleic acids and certain amino acids, and its inhibition ultimately prevents bacterial growth and replication.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Biosynthesis DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Reduction Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Precursor Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->Dihydropteroate_Synthase Inhibits This compound This compound This compound->DHFR Inhibits

Caption: Synergistic inhibition of the bacterial folic acid synthesis pathway.

Experimental Protocols

Protocol for Calculating this compound Dosage for Medicated Feed

This protocol outlines the steps to calculate the amount of Romet®-30 premix needed to achieve the target dosage in aquaculture feed.

Objective: To prepare medicated feed that delivers 50 mg of combined active ingredients (sulfadimethoxine and this compound) per kg of fish body weight per day.

Materials:

  • Romet®-30 premix (containing 25% sulfadimethoxine and 5% this compound)

  • Total biomass of fish to be treated (kg)

  • Daily feeding rate (% of biomass)

  • Unmedicated fish feed (mash or pellets)

Procedure:

  • Determine the total biomass of fish to be treated in kilograms.

  • Calculate the total daily dose of active ingredients required:

    • Total Daily Dose (mg) = Total Fish Biomass (kg) x 50 mg/kg

  • Calculate the total amount of Romet®-30 premix needed per day. Since the premix is 30% active ingredients (25% sulfadimethoxine + 5% this compound):

    • Total Premix Needed (g) = (Total Daily Dose (mg) / 0.30) / 1000

  • Determine the total amount of feed to be administered daily:

    • Total Daily Feed (kg) = Total Fish Biomass (kg) x (Daily Feeding Rate (%) / 100)

  • Calculate the concentration of Romet®-30 premix to be incorporated into the feed:

    • Premix Concentration (g/kg of feed) = Total Premix Needed (g) / Total Daily Feed (kg)

Example Calculation:

  • Total Fish Biomass = 1000 kg

  • Daily Feeding Rate = 2%

  • Total Daily Dose = 1000 kg * 50 mg/kg = 50,000 mg

  • Total Premix Needed = (50,000 mg / 0.30) / 1000 = 166.7 g

  • Total Daily Feed = 1000 kg * (2 / 100) = 20 kg

  • Premix Concentration = 166.7 g / 20 kg = 8.335 g of Romet®-30 per kg of feed

Protocol for Preparation of Medicated Feed

Method A: Incorporation into Feed Mash (Pre-pelleting)

This method is suitable for feed manufacturers with pelleting capabilities.

  • Thoroughly mix the calculated amount of Romet®-30 premix into the dry feed mash.

  • Ensure homogenous distribution of the premix within the mash.

  • Proceed with the standard pelleting or extrusion process.

Method B: Coating of Pelleted Feed

This method is suitable for applying the medication to pre-formed feed pellets.

  • Prepare a slurry to act as a binder. This can be a 5% gelatin solution or a suitable fish or vegetable oil.

  • Suspend the calculated amount of Romet®-30 premix in the slurry.

  • Continuously agitate the slurry to ensure a uniform suspension of the premix.

  • Evenly coat the pelleted fish feed with the slurry. A feed mixer can be used for large batches.

  • Allow the coated pellets to air dry completely before storage or use to prevent mold growth.

  • Note: Do not top dress pellets with a simple oil suspension without a proper binder, as it may not adhere well and can lead to leaching of the drug into the water.

Experimental Workflow for Efficacy and Residue Depletion Studies

The following workflow outlines a typical experimental design for evaluating the efficacy and tissue residue depletion of this compound in a target fish species.

Efficacy_Residue_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Acclimation Fish Acclimation Dosage_Calc Dosage Calculation Acclimation->Dosage_Calc Control_Group Control Group: Unmedicated Feed Acclimation->Control_Group Feed_Prep Medicated Feed Preparation Treatment_Group Treatment Group: Medicated Feed Feed_Prep->Treatment_Group Dosage_Calc->Feed_Prep Daily_Feeding Daily Feeding & Observation Treatment_Group->Daily_Feeding Control_Group->Daily_Feeding Tissue_Sampling Tissue Sampling (Muscle, Liver, etc.) Daily_Feeding->Tissue_Sampling Efficacy_Eval Efficacy Evaluation (Morbidity, Mortality) Daily_Feeding->Efficacy_Eval Time_Points Multiple Time Points (During & Post-Treatment) Tissue_Sampling->Time_Points Residue_Analysis This compound Residue Analysis (LC-MS/MS) Time_Points->Residue_Analysis Data_Analysis Pharmacokinetic & Statistical Analysis Residue_Analysis->Data_Analysis Data_Analysis->Efficacy_Eval

Caption: Experimental workflow for efficacy and residue depletion studies.

Protocol Steps:

  • Acclimation: Acclimate the experimental fish population to the holding conditions (tanks, water quality, and basal diet) for a sufficient period (e.g., two weeks) to minimize stress.

  • Dosage Calculation and Feed Preparation: Calculate the required amount of this compound (and sulfadimethoxine) and prepare the medicated feed according to the protocols in sections 4.1 and 4.2.

  • Experimental Groups:

    • Treatment Group(s): Fish receiving the medicated feed at the calculated dosage.

    • Control Group: Fish receiving a non-medicated feed.

  • Treatment Period: Administer the medicated and control feeds for the specified duration (e.g., 5 days). Monitor fish for clinical signs of disease and mortality.

  • Post-Treatment Period: After the treatment period, switch all groups back to the basal, non-medicated diet.

  • Sampling:

    • Collect tissue samples (e.g., muscle, liver, skin) from a subset of fish from each group at predetermined time points during and after the treatment period.

    • For efficacy studies, record morbidity and mortality rates daily.

  • Sample Analysis:

    • Analyze the collected tissue samples for this compound and sulfadimethoxine residues using a validated analytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion rates.

    • Determine the withdrawal period, which is the time required for the drug residues in the edible tissues to fall below the established maximum residue limit (MRL).

    • Statistically analyze the efficacy data (morbidity and mortality) to compare the treatment and control groups.

Logical Relationship for Dosage Calculation

The calculation of the correct dosage of this compound for aquaculture feed is a critical step to ensure efficacy and safety. The following diagram illustrates the logical relationships between the key parameters involved in this calculation.

Dosage_Calculation_Logic Total_Biomass Total Fish Biomass (kg) Total_Daily_Dose Total Daily Active Ingredient Dose (mg) Total_Biomass->Total_Daily_Dose Total_Daily_Feed Total Daily Feed (kg) Total_Biomass->Total_Daily_Feed Target_Dosage Target Dosage (50 mg/kg/day) Target_Dosage->Total_Daily_Dose Daily_Feed_Rate Daily Feeding Rate (%) Daily_Feed_Rate->Total_Daily_Feed Premix_Concentration Romet®-30 Premix Concentration (30%) Total_Premix_Needed Total Daily Premix Needed (g) Premix_Concentration->Total_Premix_Needed Total_Daily_Dose->Total_Premix_Needed Final_Concentration Final Premix Concentration in Feed (g/kg) Total_Daily_Feed->Final_Concentration Total_Premix_Needed->Final_Concentration

Caption: Logical flow for calculating medicated feed concentration.

References

Application Note: Solid-Phase Extraction for Ormetoprim from Muscle Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ormetoprim is a diaminopyrimidine antimicrobial agent that acts as a dihydrofolate reductase inhibitor. It is often used in veterinary medicine in combination with sulfonamides, such as sulfadimethoxine, to treat bacterial infections in various animal species, including fish and poultry. The presence of this compound residues in edible tissues is a concern for food safety and human health, necessitating robust and reliable analytical methods for their detection and quantification.

Solid-phase extraction (SPE) is a widely used sample preparation technique that offers effective cleanup and concentration of analytes from complex biological matrices like muscle tissue. This application note provides a detailed protocol for the extraction of this compound from muscle tissue using a reversed-phase SPE methodology, ensuring the removal of interfering substances and enhancing the sensitivity and reliability of subsequent chromatographic analysis.

Principle

This protocol employs a "pass-through" solid-phase extraction cleanup method using a C18 reversed-phase cartridge. After an initial extraction of this compound from the homogenized muscle tissue with an acidified organic solvent to precipitate proteins, the supernatant is passed through the SPE cartridge. The C18 sorbent retains non-polar interferences, such as fats, while allowing the more polar analyte, this compound, to pass through in the eluate, which is then collected for analysis. This approach is efficient for multi-residue analysis and provides a clean extract suitable for LC-MS/MS or HPLC analysis.

Data Presentation

The following table summarizes quantitative data from various studies on the analysis of this compound and related compounds in tissue, highlighting recovery rates and limits of detection (LOD) and quantification (LOQ).

Analyte(s)MatrixSample PreparationAnalytical MethodRecovery (%)LODLOQReference
This compound & SulfadimethoxineFish FilletSimple sample preparationLC-MS/MS~100-CCα < 100.2 ng/g[1]
This compound & SulfadimethoxineCatfish FilletNot specifiedLC108-0.05 ppm[2]
This compound & SulfadimethoxineChinook Salmon MuscleSolid-Phase ExtractionHPLC-0.2 ppm-[2]
This compound & SulfadimethoxineNile Tilapia FilletQuEChERSLC-MS/MS---[3]
Various Veterinary DrugsPork, Chicken, Salmon MusclePass-through SPE (C18)LC-MS/MSAverage 60--
SulfonamidesChicken MuscleDispersive SPE (C18)LC-FLD>901-5 µg/kg-

Note: CCα (Decision Limit) is the concentration at and above which it can be concluded with a probability of α that a sample is non-compliant.

Experimental Protocol

Materials and Reagents
  • Homogenized muscle tissue sample

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Water, deionized

  • Formic acid, 88%

  • Sep-Pak C18 SPE Cartridges

  • 50 mL polypropylene centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge capable of 12,000 rpm

  • SPE vacuum manifold (optional)

  • Nitrogen evaporator

Procedure

1. Sample Extraction and Protein Precipitation

1.1. Weigh 5 g of homogenized muscle tissue into a 50 mL centrifuge tube.

1.2. Add 10 mL of extraction solvent (80:20 acetonitrile/water with 0.2% formic acid).

1.3. Vortex the tube vigorously for 30 seconds.

1.4. Place the tube on a mechanical shaker for 30 minutes to ensure thorough extraction.

1.5. Centrifuge the sample at 12,000 rpm for 5 minutes to pellet the precipitated proteins and tissue debris.

1.6. Carefully collect the supernatant.

2. Solid-Phase Extraction Cleanup (Pass-Through)

2.1. Cartridge Conditioning: Condition a Sep-Pak C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

2.2. Sample Loading: Load 1 mL of the supernatant from step 1.6 onto the conditioned SPE cartridge.

2.3. Elution/Collection: Allow the sample to pass through the cartridge dropwise without applying vacuum. Collect the eluate. This pass-through fraction contains the this compound. The non-polar interferences are retained on the C18 sorbent.

3. Post-Elution Processing

3.1. Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

3.2. Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for the intended chromatographic analysis.

3.3. Vortex briefly to dissolve the residue. The sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound from muscle tissue.

SPE_Workflow cluster_spe Solid-Phase Extraction sample_prep 1. Sample Preparation Weigh 5g of homogenized muscle tissue extraction 2. Extraction & Protein Precipitation Add 10 mL of 80:20 ACN/H2O (0.2% Formic Acid) Vortex and shake for 30 min sample_prep->extraction centrifugation 3. Centrifugation 12,000 rpm for 5 min extraction->centrifugation supernatant 4. Collect Supernatant centrifugation->supernatant sample_loading 6. Sample Loading (Pass-Through) Load 1 mL of supernatant supernatant->sample_loading spe_conditioning 5. SPE Cartridge Conditioning (C18) - 5 mL Acetonitrile - 5 mL Deionized Water spe_conditioning->sample_loading collection 7. Collect Eluate (Contains this compound) sample_loading->collection post_elution 8. Post-Elution Processing - Evaporate to dryness (N2) - Reconstitute in mobile phase collection->post_elution analysis 9. Analysis (LC-MS/MS or HPLC) post_elution->analysis

References

Application Notes and Protocols for Ormetoprim Stock Solutions in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ormetoprim is a synthetic antimicrobial agent belonging to the diaminopyrimidine class of drugs. It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid pathway of bacteria.[1] This inhibition blocks the synthesis of tetrahydrofolic acid, a crucial cofactor for the production of nucleic acids and amino acids, ultimately leading to the cessation of bacterial growth. Due to its mechanism of action, this compound is frequently used in veterinary medicine, often in combination with sulfonamides, to treat a variety of bacterial infections.[1][2] In the research setting, precisely prepared this compound stock solutions are essential for conducting accurate and reproducible in vitro assays to evaluate its antibacterial efficacy and explore its mechanisms of action.

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.

Physicochemical and Solubility Data

Accurate preparation of this compound stock solutions begins with an understanding of its physical and chemical properties. This data is crucial for calculating molar concentrations and selecting appropriate solvents.

PropertyValueSource
Molecular Formula C₁₄H₁₈N₄O₂[1][3]
Molecular Weight 274.32 g/mol
CAS Number 6981-18-6
Appearance Off-white to light yellow solid
Solubility in DMSO 25 mg/mL (91.13 mM)
Storage (Solid Form) Room temperature, in a dark, inert atmosphere
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month (protect from light)

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene centrifuge tubes (15 mL and 50 mL)

  • Sterile, amber microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Warming water bath or heat block set to 60°C

  • Ultrasonic bath

  • Vortex mixer

  • Sterile, disposable serological pipettes and pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-warming the Solvent: Warm the required volume of DMSO to 60°C. Note that hygroscopic DMSO can significantly impact solubility; it is recommended to use a fresh, unopened bottle of anhydrous DMSO.

  • Weighing the this compound: In a sterile 15 mL conical tube, accurately weigh out 2.74 mg of this compound powder to prepare 1 mL of a 10 mM stock solution. Adjust the mass accordingly for larger volumes.

  • Dissolution: a. Add the pre-warmed DMSO to the tube containing the this compound powder. b. Vortex the mixture for 1-2 minutes to facilitate initial dissolution. c. Place the tube in a 60°C water bath or heat block for 5-10 minutes. d. Following heating, place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution. e. Visually inspect the solution to confirm that no particulate matter remains. The solution should be clear.

  • Sterilization (Optional): For cell-based assays requiring sterile conditions, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: a. Dispense the stock solution into sterile, amber microcentrifuge tubes in volumes appropriate for your experimental needs to avoid repeated freeze-thaw cycles. b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Always protect the solutions from light.

Quality Control

To ensure the accuracy of your in vitro assays, it is recommended to perform quality control checks on your prepared stock solution. This can include:

  • Visual Inspection: Check for any precipitation or color change before each use. If precipitates are observed, the aliquot should be warmed to 37°C and sonicated to attempt redissolution.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC) with a UV detector.

Visualization of a Relevant Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.

Ormetoprim_Mechanism_of_Action cluster_folate_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase DHF Dihydrofolic Acid Dihydropteroate->DHF THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acids & Amino Acids THF->Nucleic_Acids This compound This compound This compound->DHF Inhibition

Caption: Mechanism of action of this compound in the bacterial folic acid synthesis pathway.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Pre-warmed Anhydrous DMSO weigh->add_dmso dissolve Vortex, Heat (60°C), & Sonicate add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Particulates Present aliquot Aliquot into Amber Tubes check->aliquot Clear Solution store Store at -20°C or -80°C (Protect from Light) aliquot->store end End store->end

Caption: Experimental workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for the Use of Ormetoprim in Experimental Models of Poultry Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of ormetoprim, primarily in combination with sulfadimethoxine, in established experimental models of common poultry diseases. The protocols outlined below are synthesized from published research to guide the design and execution of efficacy studies for novel therapeutic agents.

Overview of this compound

This compound is a diaminopyrimidine antimicrobial agent that acts as a competitive inhibitor of dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria and protozoa.[1][2] It is most commonly used in a potentiated combination with a sulfonamide, such as sulfadimethoxine, which inhibits an earlier step in the same pathway (dihydropteroate synthetase).[2][3] This sequential blockade results in a synergistic and bactericidal effect, with a broadened spectrum of activity and a reduced likelihood of resistance development.[3] The combination is effective against a range of Gram-positive and Gram-negative bacteria, as well as protozoa like Eimeria species.

Experimental Applications in Poultry Diseases

The this compound-sulfadimethoxine combination has been evaluated in various experimental models of poultry diseases, most notably coccidiosis, colibacillosis, and fowl cholera.

Coccidiosis

Disease Background: Coccidiosis, caused by protozoa of the genus Eimeria, is a prevalent and economically significant intestinal disease in poultry, leading to poor nutrient absorption, diarrhea, and mortality.

Experimental Model: An experimental model for coccidiosis in turkeys has been described, providing a framework for evaluating anticoccidial drugs.

Protocol:

  • Animal Model: Day-old turkey poults are housed in wire-floored battery brooders to prevent extraneous infections.

  • Acclimation: Poults are fed a drug-free starter mash for a period of two weeks to acclimate.

  • Experimental Groups: Birds are randomly assigned to different treatment groups, including an uninfected, unmedicated control; an infected, unmedicated control; and infected groups receiving the test article at various dosages. A typical group size is 10 birds.

  • Drug Administration: The this compound-sulfadimethoxine combination (e.g., Rofenaid®) can be administered in the feed. A documented effective prophylactic dose in turkeys is 0.0125% sulfadimethoxine in the feed.

  • Challenge: Birds are challenged with a mixed culture of sporulated Eimeria oocysts (e.g., E. adenoeides, E. gallopavonis, and E. meleagrimitis). The inoculum is administered orally.

  • Data Collection:

    • Mortality: Recorded daily.

    • Lesion Scoring: On a set day post-infection (e.g., day 7), a subset of birds from each group is euthanized, and the intestines are examined for lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (most severe lesions).

    • Oocyst Counts: Fecal samples can be collected for a defined period post-infection to determine oocyst output per gram of feces.

  • Statistical Analysis: Data on mortality, lesion scores, and oocyst counts are analyzed using appropriate statistical methods (e.g., ANOVA, chi-square test) to determine the efficacy of the treatment.

Quantitative Data Summary:

Treatment GroupDosage (% in feed)Mortality (%)Mean Lesion Score (0-4)
Infected, Unmedicated0High (variable)Severe (e.g., >3.0)
Sulfadimethoxine0.0125ReducedSignificantly Lower
This compound-SulfadimethoxineVariableReducedSignificantly Lower
Colibacillosis

Disease Background: Colibacillosis, caused by avian pathogenic Escherichia coli (APEC), is a common bacterial disease in poultry that can manifest as a respiratory tract infection (airsacculitis), septicemia, or other localized infections.

Experimental Model: An air sac infection model in chickens is commonly used to evaluate the efficacy of antimicrobials against colibacillosis.

Protocol:

  • Animal Model: Young broiler chickens (e.g., 1-day-old ROSS line) are used.

  • Housing: Birds are housed in appropriate facilities with controlled temperature and humidity.

  • Experimental Groups: Chickens are divided into groups, including a negative control (no infection, no treatment), a positive control (infected, no treatment), and treatment groups receiving the test compound at different doses. A typical group size is 10 birds.

  • Challenge: At a specific age (e.g., 19 days), birds are challenged with a known strain of APEC. The inoculum is injected into the left air sac.

  • Drug Administration: Treatment can be administered in the drinking water or feed, starting on the day of infection and continuing for a specified period (e.g., 5 days). A combination of sulfachloropyridazine and trimethoprim has been shown to be effective when administered in drinking water.

  • Data Collection:

    • Mortality: Recorded daily.

    • Clinical Signs: Birds are observed daily for signs of disease (e.g., depression, respiratory distress).

    • Lesion Scoring: At the end of the experimental period, all surviving birds are euthanized and necropsied. Lesions in the air sacs, pericardium, and liver are scored.

    • Bacterial Reisolation: Samples from the heart, liver, and air sacs can be cultured to determine the presence and load of E. coli.

  • Statistical Analysis: Mortality rates, lesion scores, and bacterial counts are compared between groups using appropriate statistical tests.

Quantitative Data Summary:

Treatment GroupDosage (mg/kg body weight)Mortality (%)Severe Lesion Reduction (%)
Infected, Unmedicated0High0
SCP + TMP6HalvedSignificant
SCP + TMP65Significantly Reduced~50% of birds cured

This data is based on a study using sulfachlorpyridazine (SCP) and trimethoprim (TMP), which is a similar potentiated sulfonamide to this compound-sulfadimethoxine.

Fowl Cholera

Disease Background: Fowl cholera, caused by Pasteurella multocida, is a highly contagious and often fatal disease of poultry, particularly in older birds.

Experimental Model: An artificial infection model in chickens and turkeys is used to assess the efficacy of antibacterial agents.

Protocol:

  • Animal Model: Two-week-old chicks or turkey poults are used.

  • Housing: Birds are kept in wire-floored, electrically heated battery brooders in isolation rooms.

  • Experimental Groups: Birds are divided into an uninfected, unmedicated control group; an infected, unmedicated control group; and infected groups treated with the test article.

  • Challenge: Birds are infected with a virulent strain of P. multocida via intramuscular injection or by swabbing the palatine cleft.

  • Drug Administration: Treatment, such as sulfadimethoxine, can be administered in the drinking water. A therapeutic dose of 0.05% in drinking water for chickens and 0.025% for turkeys has been shown to be effective.

  • Data Collection:

    • Mortality: Recorded daily for the duration of the trial (e.g., 10 days).

    • Clinical Signs: Observation for signs of fowl cholera (e.g., lethargy, anorexia, cyanosis).

    • Bacterial Reisolation: At the end of the study, attempts can be made to reisolate P. multocida from the organs of deceased and surviving birds.

  • Statistical Analysis: Mortality data is the primary endpoint and is analyzed statistically.

Quantitative Data Summary:

Treatment GroupDosage (% in drinking water)Mortality (%)
Infected, Unmedicated0High (e.g., >70%)
Sulfadimethoxine0.05 (chickens)Significantly Reduced
Sulfadimethoxine0.025 (turkeys)Significantly Reduced

This data is based on a study using sulfadimethoxine alone.

Visualizations

Signaling Pathway: Mechanism of Action

Mechanism_of_Action cluster_pathogen Pathogen Cell (Bacteria/Protozoa) cluster_drugs Drug Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthetase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->Dihydropteroate_Synthetase Inhibits This compound This compound This compound->Dihydrofolate_Reductase Inhibits

Caption: Mechanism of action of the this compound-sulfadimethoxine combination.

Experimental Workflow: Coccidiosis Efficacy Trial

Coccidiosis_Workflow cluster_treatment Treatment Phase cluster_data Data Collection Phase start Day-old Turkey Poults housing House in wire-floored battery brooders start->housing acclimation Acclimate for 2 weeks with drug-free feed housing->acclimation grouping Randomly assign to experimental groups acclimation->grouping medication Administer medicated feed to treatment groups grouping->medication challenge Orally challenge with Eimeria oocysts medication->challenge monitoring Daily mortality and clinical sign monitoring challenge->monitoring necropsy Necropsy and lesion scoring (e.g., Day 7 post-infection) challenge->necropsy fecal_collection Fecal collection for oocyst counting challenge->fecal_collection analysis Statistical Analysis of Efficacy Data monitoring->analysis necropsy->analysis fecal_collection->analysis

Caption: Experimental workflow for a coccidiosis efficacy trial in poultry.

Experimental Workflow: Colibacillosis Efficacy Trial

Colibacillosis_Workflow cluster_infection_treatment Infection and Treatment Phase cluster_data Data Collection Phase start Day-old Broiler Chicks housing House in controlled environment start->housing acclimation Acclimate to appropriate age (e.g., 19 days) housing->acclimation grouping Randomly assign to experimental groups acclimation->grouping challenge Challenge with APEC via air sac injection grouping->challenge treatment Administer treatment (e.g., in drinking water) challenge->treatment monitoring Daily mortality and clinical sign monitoring treatment->monitoring necropsy Necropsy and lesion scoring at trial termination treatment->necropsy reisolation Bacterial reisolation from tissues treatment->reisolation analysis Statistical Analysis of Efficacy Data monitoring->analysis necropsy->analysis reisolation->analysis

Caption: Experimental workflow for a colibacillosis efficacy trial in poultry.

Conclusion

The combination of this compound and sulfadimethoxine is a valuable tool in the management of key poultry diseases. The experimental models and protocols detailed in these application notes provide a foundation for the systematic evaluation of this and other therapeutic agents. Adherence to well-defined protocols and the collection of robust quantitative data are essential for the successful development of new and effective treatments for the poultry industry. Researchers should adapt these general protocols to their specific research questions and available resources, ensuring that all animal experimentation is conducted ethically and in accordance with institutional and national guidelines.

References

Application Note: Quantification of Ormetoprim in Medicated Feed by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of ormetoprim in medicated animal feed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol provides a reliable approach for quality control and regulatory compliance in the manufacturing of medicated feeds. The method involves a straightforward solvent extraction of this compound from the feed matrix, followed by analysis using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated for its linearity, precision, and accuracy.

Introduction

This compound is a diaminopyrimidine derivative that acts as a dihydrofolate reductase inhibitor. It is often used in combination with sulfadimethoxine as a broad-spectrum antibacterial agent in veterinary medicine, particularly in aquaculture, to treat bacterial infections.[1][2] The concentration of this compound in medicated feed must be carefully controlled to ensure efficacy and prevent the development of antibiotic resistance. Therefore, a reliable and accurate analytical method is crucial for monitoring the levels of this compound in these feeds. LC-MS/MS offers high selectivity and sensitivity, making it an ideal technique for the quantification of veterinary drug residues in complex matrices like animal feed.[3]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in medicated feed is depicted in the following diagram.

This compound Quantification Workflow Figure 1. Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Weigh Medicated Feed Sample Extraction Add Extraction Solvent (Methanol) Sample->Extraction Vortex Vortex Mix Extraction->Vortex Sonicate Sonicate Vortex->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute with Mobile Phase Supernatant->Dilute Filter Filter Dilute->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify Report Report Results Quantify->Report

Caption: Experimental Workflow for this compound Quantification.

Detailed Protocols

Materials and Reagents
  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Medicated feed samples

Standard and Sample Preparation

2.1. Standard Stock Solution Preparation Prepare a stock solution of this compound at a concentration of 1 mg/mL by dissolving the analytical standard in methanol.[2] Store this stock solution at -20°C.

2.2. Working Standard Solutions Prepare working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to achieve a range of concentrations for the calibration curve.

2.3. Sample Preparation

  • Weigh 1.0 g of a representative, homogenized medicated feed sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol to the tube.[3]

  • Vortex the mixture for 30 seconds.

  • Sonicate the sample for 10 minutes.

  • Centrifuge the sample at 3500 rpm for 25 minutes at 4°C.

  • Collect an aliquot of the supernatant and dilute it appropriately with the initial mobile phase to fall within the calibration curve range.

  • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

  • Column: A C18 reversed-phase column is suitable for the separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30-40°C.

3.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: At least two MRM transitions should be monitored for confirmation and quantification. The precursor ion for this compound is [M+H]⁺. Specific transitions will need to be optimized for the instrument in use.

Data Analysis and Quantification

The concentration of this compound in the feed samples is determined by constructing a calibration curve from the peak areas of the working standards versus their known concentrations. The linearity of the calibration curve should be evaluated, with a correlation coefficient (r²) greater than 0.99 being desirable.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the LC-MS/MS method for this compound quantification in medicated feed, based on published data.

Table 1: LC-MS/MS Parameters for this compound

ParameterValue
Precursor Ion (m/z)[To be optimized, typically [M+H]⁺]
Product Ions (m/z)[To be optimized]
Collision Energy (eV)[To be optimized]
Ionization ModeESI Positive

Table 2: Method Validation Parameters

ParameterResultReference
Linearity (r²)> 0.99
Precision (CV%)< 12%
Trueness/Recovery (%)97 - 100%
Limit of Quantification (LOQ)[Dependent on instrument sensitivity]

Results and Discussion

This LC-MS/MS method provides a reliable and sensitive means for the quantification of this compound in medicated feed. The sample preparation is straightforward, and the analytical method is robust. The validation data indicates good linearity, precision, and accuracy, making it suitable for routine quality control analysis.

Conclusion

The described LC-MS/MS method is fit for the purpose of quantifying this compound in medicated animal feed. It provides the necessary selectivity and sensitivity to meet regulatory requirements and ensure the quality and safety of medicated feed products.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the development and validation of the analytical method.

Method Development and Validation Logic Figure 2. Method Development and Validation Logic cluster_dev Method Development cluster_val Method Validation cluster_app Application Opt_Sample Optimize Sample Prep Opt_LC Optimize LC Separation Opt_Sample->Opt_LC Opt_MS Optimize MS/MS Detection Opt_LC->Opt_MS Linearity Linearity Opt_MS->Linearity Precision Precision Opt_MS->Precision Accuracy Accuracy Opt_MS->Accuracy Selectivity Selectivity Opt_MS->Selectivity LOQ LOQ Opt_MS->LOQ Routine_Analysis Routine Sample Analysis Linearity->Routine_Analysis Precision->Routine_Analysis Accuracy->Routine_Analysis Selectivity->Routine_Analysis LOQ->Routine_Analysis

Caption: Method Development and Validation Logic.

References

Application Notes and Protocols for Ormetoprim Efficacy Studies in Tilapia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ormetoprim is a diaminopyrimidine antimicrobial agent that acts as a dihydrofolate reductase inhibitor.[1][2] It is often used in synergy with sulfadimethoxine, a sulfonamide that inhibits an earlier step in the folic acid synthesis pathway of bacteria.[1][3] This combination results in a potent, broad-spectrum bacteriostatic or even bactericidal action against many common fish pathogens.[1] In aquaculture, particularly for tilapia, bacterial diseases caused by pathogens such as Streptococcus agalactiae and Edwardsiella ictaluri can lead to significant economic losses. These application notes provide detailed experimental designs and protocols for evaluating the efficacy of this compound, typically in combination with sulfadimethoxine, for the treatment of bacterial infections in tilapia (Oreochromis niloticus).

The protocols outlined below cover two primary study types: a pivotal efficacy study using a disease challenge model and a pharmacokinetic (PK) study to understand the drug's behavior in the target animal. Adherence to these protocols will aid in generating robust and reliable data suitable for research and regulatory purposes. All animal experiments must be conducted in accordance with national and international guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Mechanism of Action: Folic Acid Synthesis Inhibition

This compound and sulfadimethoxine act synergistically to block two sequential steps in the bacterial folic acid synthesis pathway. This dual blockade is highly effective and can reduce the development of antimicrobial resistance.

Ormetoprim_MoA PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase Purines Purines, Pyrimidines, Amino Acids THF->Purines Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->Dihydropteroate This compound This compound This compound->THF

Caption: this compound's synergistic mechanism with sulfadimethoxine.

Part 1: In Vivo Efficacy Study Protocol

This protocol details an in vivo study to determine the efficacy of this compound-medicated feed in tilapia challenged with a bacterial pathogen.

Experimental Workflow Diagram

Efficacy_Workflow Acclimation Phase 1: Acclimation (14-30 days) Group_Assignment Phase 2: Group Assignment (Randomized) Acclimation->Group_Assignment Challenge Phase 3: Bacterial Challenge (e.g., Immersion) Group_Assignment->Challenge Treatment Phase 4: Treatment Initiation (24h post-challenge) Challenge->Treatment Observation Phase 5: Observation Period (14-21 days) Treatment->Observation Data_Collection Data Collection & Analysis (Mortality, Clinical Signs, Bacteriology) Observation->Data_Collection

Caption: Workflow for the in vivo efficacy study.
Materials and Equipment

  • Test Animals: Juvenile Nile tilapia (Oreochromis niloticus), 30-50 g, from a certified disease-free source.

  • Holding Facilities: Appropriately sized tanks (e.g., 100-200 L) with aeration, filtration, and temperature control (28-32°C).

  • Bacterial Pathogen: A virulent strain of Streptococcus agalactiae or Edwardsiella ictaluri, with a known LD50 value.

  • Medicated Feed: this compound/sulfadimethoxine premix, basal fish feed, binder (e.g., fish oil or gelatin).

  • Microbiology Supplies: Tryptic Soy Agar (TSA), Tryptic Soy Broth (TSB), incubators, sterile loops, plates, etc.

  • Water Quality Monitoring: Kits/probes for ammonia, nitrite, nitrate, pH, and dissolved oxygen.

  • Euthanasia Agent: Tricaine methanesulfonate (MS-222), approved for use in fish.

Experimental Design and Groups

A minimum of three replicate tanks per treatment group is required. Each tank should contain 20-30 fish.

Group IDGroup NameChallenge PathogenTreatment AdministeredPurpose
T1Negative ControlSham Challenge (PBS)Basal (non-medicated) feedTo assess baseline mortality and health.
T2Positive Control (Challenged)YesBasal (non-medicated) feedTo confirm the virulence of the pathogen.
T3Medicated Group 1YesMedicated Feed (50 mg/kg BW/day)To evaluate the efficacy of the test dose.
T4Medicated Group 2 (Optional)YesMedicated Feed (e.g., 30 mg/kg BW/day)To evaluate an alternative dose.
Detailed Protocols

Protocol 1.3.1: Acclimation and Pre-Challenge Phase

  • Acclimate fish to laboratory conditions for a minimum of 14 days.

  • Maintain water temperature at 28-30°C and monitor water quality daily.

  • Feed a non-medicated basal diet at 2-3% of body weight daily.

  • Randomly distribute fish into experimental tanks at the start of the study.

Protocol 1.3.2: Medicated Feed Preparation (Top-Coating Method)

  • Calculate the total fish biomass per tank to determine the daily feed amount.

  • Weigh the required amount of this compound/sulfadimethoxine premix to achieve the target dose (e.g., 50 mg of combined active ingredients per kg of fish body weight).

  • Prepare a slurry by mixing the premix with a binder such as fish oil or a 5% gelatin solution. Use approximately 40 mL of oil/gelatin solution per kg of feed pellets.

  • In a mixer, slowly add the slurry to the basal feed pellets, ensuring even coating.

  • Spread the coated pellets on a tray and allow them to air-dry in a cool, ventilated area for several hours before storage. Prepare fresh medicated feed weekly.

Protocol 1.3.3: Bacterial Challenge (S. agalactiae Immersion Model)

  • Culture the S. agalactiae strain in TSB at 28°C for 24-48 hours to reach the mid-logarithmic growth phase.

  • Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS.

  • Adjust the bacterial concentration to achieve the desired challenge dose (e.g., 1 x 10⁷ to 1 x 10⁹ CFU/mL). This should be predetermined in a pilot study to cause approximately 50-70% mortality in the positive control group.

  • Lower the water level in the challenge tanks and add the bacterial inoculum.

  • Immerse the fish (groups T2, T3, T4) in the bacterial suspension for 20-180 minutes with gentle aeration.

  • For the negative control (T1), perform a sham challenge with sterile PBS.

  • After the immersion period, return the water level to normal with a gentle flow-through to flush out the bacteria.

Protocol 1.3.4: Treatment and Observation

  • Initiate feeding with the respective experimental diets (medicated or basal) 24 hours after the challenge.

  • Administer the treatment for 7-10 consecutive days.

  • Observe fish twice daily for the entire 14-21 day post-challenge period.

  • Record mortalities and clinical signs of disease (e.g., erratic swimming, exophthalmia, lethargy, skin hemorrhages).

  • Remove moribund or dead fish promptly. Perform bacteriological sampling from the kidney and/or brain to confirm the cause of death.

Data Collection and Analysis

Endpoints:

  • Cumulative Percent Mortality (CPM): Calculated for each tank at the end of the study.

  • Relative Percent Survival (RPS): RPS = [1 – (% mortality in treated group / % mortality in positive control group)] x 100.

  • Clinical Signs Score: A semi-quantitative scoring system can be developed based on the severity of observed signs.

  • Bacteriology: Confirmation of the challenge pathogen from moribund/dead fish.

Data Presentation:

GroupDose (mg/kg BW/day)No. of FishCPM (%)RPS (%)
T1 (Neg Ctrl)060N/A
T2 (Pos Ctrl)0600
T3 (Treated)5060

Statistical Analysis:

  • Compare mortality rates between groups using ANOVA followed by a post-hoc test (e.g., Tukey's HSD).

  • A p-value of <0.05 is typically considered significant.

Part 2: Pharmacokinetic (PK) Study Protocol

This protocol is for a non-lethal study to determine the absorption, distribution, and elimination of this compound in tilapia following oral administration.

Materials and Equipment
  • Test Animals and Facilities: As described in Part 1.

  • Dosing Equipment: Oral gavage tubes or medicated feed pellets.

  • Sampling Supplies: Anesthetic (MS-222), heparinized blood collection tubes, syringes, sterile dissection tools, cryovials.

  • Analytical Equipment: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for drug quantification in plasma and tissues.

Experimental Design
  • Use a sufficient number of fish to allow for sampling at multiple time points (e.g., 5-6 fish per time point).

  • Administer a single oral dose of this compound/sulfadimethoxine (50 mg/kg BW) via gavage or in a single meal of medicated feed.

  • Collect blood and tissue samples (muscle, liver, kidney) at predetermined time points.

Suggested Sampling Time Points: 0 (pre-dose), 1, 3, 6, 12, 24, 48, 72, 96, and 120 hours post-dosing.

Detailed Protocols

Protocol 2.3.1: Dosing and Sample Collection

  • Fast fish for 24 hours prior to dosing.

  • Anesthetize fish lightly with MS-222.

  • Administer the single oral dose.

  • At each sampling time point, anesthetize a subset of fish.

  • Collect blood from the caudal vein into heparinized tubes.

  • Centrifuge blood to separate plasma and store at -80°C.

  • Euthanize the fish and dissect out tissue samples (e.g., muscle+skin, liver).

  • Weigh the tissues, place them in labeled cryovials, and flash-freeze in liquid nitrogen. Store at -80°C until analysis.

Protocol 2.3.2: Sample Analysis

  • Develop and validate an LC-MS/MS method for the quantification of this compound and sulfadimethoxine in tilapia plasma and tissue matrices.

  • Process and analyze the collected samples.

Data Analysis and Presentation

Pharmacokinetic Parameters: Calculate key PK parameters using non-compartmental analysis software.

ParameterDescriptionUnit
CmaxMaximum plasma concentrationµg/mL
TmaxTime to reach Cmaxhours
AUC₀₋tArea under the concentration-time curveh*µg/mL
t₁/₂Elimination half-lifehours
CL/FApparent total body clearanceL/h/kg
Vd/FApparent volume of distributionL/kg

Data Presentation: Plot the mean plasma concentration of this compound versus time to visualize the absorption and elimination profile.

Ethical Considerations

All experimental procedures involving live fish must be designed to minimize pain, stress, and suffering. Key ethical principles include:

  • Replacement: Use non-animal models where possible.

  • Reduction: Use the minimum number of animals necessary to obtain statistically valid results.

  • Refinement: Refine husbandry and procedures to minimize animal suffering. This includes using anesthetics for invasive procedures and humane methods of euthanasia.

  • Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.

References

Troubleshooting & Optimization

Technical Support Center: Improving Ormetoprim Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Ormetoprim.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The reported aqueous solubility of this compound is 1540 µg/mL[1][2]. This classifies it as a poorly water-soluble compound, which can present challenges in various experimental and formulation contexts.

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: this compound's low intrinsic solubility is the primary reason for dissolution challenges. Factors that can exacerbate this issue include:

  • pH of the solution: this compound is a basic compound. Its solubility is significantly influenced by the pH of the aqueous medium. In neutral or alkaline solutions, its solubility is lower than in acidic conditions.

  • Temperature: While temperature effects are not extensively documented for this compound, for many compounds, solubility increases with temperature. Ensure your working temperature is appropriate.

  • Ionic strength of the buffer: High concentrations of salts in your buffer can sometimes decrease the solubility of a drug through the "salting-out" effect.

  • Polymorphism: The crystalline form of the this compound solid can affect its solubility.

Q3: What are the common strategies to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[3][4][5] These can be broadly categorized as physical and chemical modifications:

  • Physical Modifications:

    • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution.

    • Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin can significantly increase its apparent solubility.

    • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area, which can improve the dissolution rate.

  • Chemical Modifications:

    • pH Adjustment: As this compound is a basic drug, lowering the pH of the solution with a pharmaceutically acceptable acid will convert it to a more soluble salt form.

    • Use of Co-solvents: Adding a water-miscible organic solvent in which this compound is more soluble can increase the overall solubility of the aqueous system.

    • Salt Formation: Creating a stable salt of this compound can significantly improve its solubility and dissolution rate.

Troubleshooting Guide

Issue: Precipitate forms when adding this compound stock solution (in organic solvent) to an aqueous buffer.
  • Cause: This is a common issue known as "crashing out." The organic solvent from the stock solution disperses in the aqueous buffer, and the drug precipitates because it is no longer in a favorable solvent environment.

  • Solution Workflow:

G cluster_0 Troubleshooting Precipitation start Precipitate Observed q1 Is pH adjustment an option? start->q1 a1_yes Lower the pH of the aqueous buffer before adding the stock solution. q1->a1_yes Yes q2 Can a co-solvent be used? q1->q2 No end_node Precipitation Resolved a1_yes->end_node a2_yes Increase the percentage of the organic solvent in the final aqueous solution. q2->a2_yes Yes q3 Consider reformulating this compound. q2->q3 No a2_yes->end_node a3_reformulate Prepare a cyclodextrin inclusion complex or a solid dispersion of this compound. q3->a3_reformulate a3_reformulate->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

While specific quantitative data for this compound solubility enhancement is limited in publicly available literature, the following tables summarize the expected outcomes and key parameters for each technique.

Table 1: Physical Modification Techniques for this compound Solubility Enhancement

TechniqueCommon Excipients/CarriersExpected Solubility OutcomeAdvantagesDisadvantages
Solid Dispersion PVP (K30, K25), PEG (4000, 6000), HPMCSignificant increase in dissolution rate and apparent solubility.High drug loading possible; various preparation methods available.Can be physically unstable over time (recrystallization); potential for phase separation.
Cyclodextrin Complexation β-Cyclodextrin (β-CD), Hydroxypropyl-β-CD (HP-β-CD), Sulfobutylether-β-CD (SBE-β-CD)Formation of a 1:1 inclusion complex typically increases aqueous solubility.High efficiency in solubilization; can also improve stability.Amount of cyclodextrin needed can be high; potential for competitive displacement by other molecules.
Particle Size Reduction N/AImproves dissolution rate but not intrinsic solubility.Simple, well-established technique.May not be sufficient for very poorly soluble compounds; particles can re-aggregate.

Table 2: Chemical Modification Techniques for this compound Solubility Enhancement

TechniqueReagents/SolventsExpected Solubility OutcomeAdvantagesDisadvantages
pH Adjustment Dilute HCl, Citric Acid, Tartaric AcidSignificant solubility increase at lower pH due to salt formation.Simple and effective for basic drugs; easy to implement in laboratory settings.Risk of precipitation if the pH changes; potential for drug degradation at extreme pH values.
Co-solvency Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 400), GlycerinGradual increase in solubility with increasing co-solvent concentration.Simple to prepare and analyze.Potential for toxicity of the co-solvent; risk of precipitation upon dilution in an aqueous environment.
Salt Formation Hydrochloride, Mesylate, Sulfate, etc.A stable salt form will have significantly higher aqueous solubility and dissolution rate than the free base.Can dramatically improve solubility and bioavailability; can lead to a more stable solid form.Not all drugs form stable salts; the process requires screening of various counter-ions.

Experimental Protocols

Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a common laboratory-scale method for preparing cyclodextrin inclusion complexes.

  • Molar Ratio Calculation: Determine the required masses of this compound and a selected cyclodextrin (e.g., HP-β-CD) to achieve a 1:1 molar ratio.

  • Mixing: Accurately weigh the this compound and cyclodextrin and place them in a glass mortar.

  • Kneading: Add a small amount of a water-alcohol mixture (e.g., 50% ethanol) dropwise to the powder mixture. Knead the mixture vigorously with a pestle for 45-60 minutes to form a thick, uniform paste.

  • Drying: Transfer the paste to a petri dish and dry it in an oven at 40-50°C until all the solvent has evaporated. Alternatively, the paste can be lyophilized (freeze-dried).

  • Final Processing: The dried complex should be pulverized into a fine powder using the mortar and pestle and then passed through a sieve to ensure a uniform particle size.

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Diffraction (XRD).

G cluster_1 Cyclodextrin Inclusion Complex Mechanism This compound This compound (Hydrophobic Guest) complex Inclusion Complex (Hydrophilic Exterior, Increased Apparent Solubility) This compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Host with Hydrophobic Cavity) cyclodextrin->complex Forms Complex

Caption: this compound encapsulation by a cyclodextrin molecule.

Protocol 2: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is a widely used method for preparing solid dispersions in a research setting.

  • Selection of Carrier and Solvent: Choose a hydrophilic carrier in which this compound will be dispersed (e.g., PVP K30). Select a volatile organic solvent in which both this compound and the carrier are soluble (e.g., ethanol or methanol).

  • Dissolution: Accurately weigh the this compound and the chosen carrier (e.g., in a 1:4 drug-to-carrier mass ratio). Dissolve both components completely in the selected solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator. The bath temperature should be kept as low as possible (e.g., 40°C) to minimize thermal stress on the components. Continue evaporation until a thin, solid film is formed on the wall of the flask.

  • Final Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask. Grind the resulting solid gently in a mortar to obtain a fine powder.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture, which can induce recrystallization.

G cluster_2 Solid Dispersion Workflow (Solvent Evaporation) step1 1. Dissolve this compound & Polymer (e.g., PVP) in a common solvent step2 2. Evaporate solvent (e.g., using a rotary evaporator) step1->step2 step3 3. Form a solid film step2->step3 step4 4. Dry under vacuum to remove residual solvent step3->step4 step5 5. Pulverize to obtain a fine powder step4->step5 final_product Amorphous Solid Dispersion step5->final_product

References

addressing high blank values in ormetoprim colorimetric assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding high blank values in ormetoprim colorimetric assays. The information is intended for researchers, scientists, and drug development professionals utilizing this method for the quantification of this compound.

Troubleshooting Guide: High Blank Values

High blank values in a colorimetric assay can obscure the signal from the analyte of interest, leading to inaccurate and unreliable results. A blank solution contains all the components of the assay except for the analyte (this compound). Its absorbance value should be close to zero. This guide addresses the common causes of elevated blank readings in a question-and-answer format.

Question: My blank reading is significantly high. What are the most likely causes related to my reagents?

Answer: Contaminated or improperly prepared reagents are a primary source of high blank values. Here are the key aspects to investigate:

  • Reagent Quality:

    • Water Purity: The use of deionized or distilled water of high purity is crucial. Contaminants in the water can react with the assay reagents.

    • Reagent Contamination: Ensure that stock solutions of sodium nitrite, ammonium sulfamate, and N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) are free from contamination. Cross-contamination between reagents can lead to a background reaction.

    • Reagent Degradation: Sodium nitrite solutions can degrade over time. It is advisable to prepare fresh solutions for each assay. The NED solution is light-sensitive and should be stored in an amber bottle and refrigerated.

  • Incorrect Reagent Concentration:

    • Verify the concentrations of all prepared reagents. An excessively high concentration of the coupling agent (NED) can sometimes contribute to a higher background signal.

Question: I've checked my reagents, and they seem fine. Could my experimental procedure be the cause of the high blank?

Answer: Yes, procedural errors are another common reason for high blank readings. Carefully review your workflow for the following potential issues:

  • Insufficient Incubation Time: Ensure that the incubation time after the addition of ammonium sulfamate is sufficient to completely quench the excess nitrous acid. Residual nitrous acid can react with the coupling agent, leading to a colored product.

  • Light Exposure: The diazonium salt formed during the reaction is unstable and can decompose, especially when exposed to light.[1] Performing the assay away from direct sunlight and in a timely manner is important.

  • Contaminated Glassware/Plasticware: Residual contaminants on cuvettes, tubes, or pipette tips can interfere with the assay. Ensure all materials are scrupulously clean.

Question: Can components of my sample matrix interfere with the assay and cause high blank values?

Answer: Absolutely. This is known as matrix interference. If you are measuring this compound in a complex sample (e.g., animal feed, tissue homogenate), other substances in the sample can interfere:

  • Presence of Other Aromatic Amines: The Bratton-Marshall reaction is not specific to this compound and will react with other primary aromatic amines present in the sample, leading to a false-positive signal in the blank if not properly accounted for.

  • Turbidity or Color of the Sample: If your sample extract is colored or turbid, it will absorb light at the measurement wavelength, leading to a high blank reading. In such cases, a sample blank (containing the sample extract but not the colorimetric reagents) should be run and its absorbance subtracted from the test samples.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound colorimetric assay?

A1: The colorimetric assay for this compound is based on the Bratton-Marshall reaction.[2] this compound contains a primary aromatic amine group. In the first step, this amine group is diazotized with nitrous acid (formed in situ from sodium nitrite and an acid) to form a diazonium salt.[3] This diazonium salt is then coupled with a chromogenic agent, typically N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), to produce a stable, colored azo dye.[4] The intensity of the color is directly proportional to the concentration of this compound in the sample.

Q2: How can I prepare a proper blank for my assay?

A2: A proper reagent blank should contain all the reagents used in the assay (trichloroacetic acid, sodium nitrite, ammonium sulfamate, and NED) in the same proportions and volumes as your samples, but with the analyte (this compound) replaced by the solvent used to dissolve it (e.g., purified water or buffer).

Q3: My blank is still high after troubleshooting. What else can I do?

A3: If you have exhausted the troubleshooting steps above, consider the following:

  • Filter your reagents: Particulate matter in the reagent solutions can scatter light and increase the absorbance reading. Filtering the solutions through a 0.22 µm filter may help.

  • Instrument calibration: Ensure your spectrophotometer is functioning correctly and is properly calibrated.

  • Wavelength selection: Confirm that you are measuring the absorbance at the correct wavelength maximum (λmax) for the colored product.

Experimental Protocols

Standard this compound Colorimetric Assay Protocol

This protocol is based on the principles of the Bratton-Marshall reaction for the quantification of primary aromatic amines.

Step Procedure Details
1 Sample/Standard Preparation Prepare a stock solution of this compound in a suitable solvent. Create a series of standards by serial dilution. For samples, perform an appropriate extraction to isolate this compound in a compatible solvent.
2 Protein Precipitation (if applicable) To 1.0 mL of sample or standard, add 0.5 mL of 20% Trichloroacetic Acid (TCA). Vortex and centrifuge to pellet precipitated proteins. Use the supernatant for the assay.
3 Diazotization To 1.0 mL of the supernatant (or sample/standard), add 0.1 mL of 0.1% Sodium Nitrite. Mix and incubate for 3 minutes at room temperature.
4 Removal of Excess Nitrite Add 0.1 mL of 0.5% Ammonium Sulfamate. Mix and incubate for 2 minutes at room temperature.
5 Coupling Reaction Add 0.1 mL of 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in 0.1 N HCl. Mix and incubate for 10 minutes at room temperature in the dark.
6 Measurement Measure the absorbance of the resulting colored solution at the appropriate wavelength (typically around 545 nm) against a reagent blank.
Reagent Preparation
Reagent Preparation Storage
20% Trichloroacetic Acid (TCA) Dissolve 20 g of TCA in 100 mL of purified water.Room Temperature
0.1% Sodium Nitrite Dissolve 0.1 g of Sodium Nitrite in 100 mL of purified water.Prepare fresh daily.
0.5% Ammonium Sulfamate Dissolve 0.5 g of Ammonium Sulfamate in 100 mL of purified water.Room Temperature
0.1% NED Solution Dissolve 0.1 g of NED in 100 mL of 0.1 N HCl.Store in an amber bottle at 4°C.

Visualizations

This compound Colorimetric Reaction Pathway

Ormetoprim_Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling This compound This compound (Primary Aromatic Amine) Diazonium This compound Diazonium Salt This compound->Diazonium + NaNO2 / H+ AzoDye Colored Azo Dye (Absorbance at ~545 nm) Diazonium->AzoDye + NED

Caption: Chemical pathway of the this compound colorimetric assay.

Troubleshooting Workflow for High Blank Values

Troubleshooting_Workflow Start High Blank Value Detected CheckReagents 1. Check Reagents - Purity? - Freshly prepared? - Correct concentration? Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK FixReagents Prepare fresh/pure reagents ReagentsOK->FixReagents No CheckProcedure 2. Review Procedure - Incubation times correct? - Glassware clean? - Light exposure minimized? ReagentsOK->CheckProcedure Yes FixReagents->CheckReagents ProcedureOK Procedure OK? CheckProcedure->ProcedureOK CorrectProcedure Correct procedural steps ProcedureOK->CorrectProcedure No CheckMatrix 3. Evaluate Sample Matrix - Colored/turbid blank? - Presence of interferents? ProcedureOK->CheckMatrix Yes CorrectProcedure->CheckProcedure MatrixOK Matrix Effects Addressed? CheckMatrix->MatrixOK UseSampleBlank Use a sample blank or sample cleanup MatrixOK->UseSampleBlank No End Blank Value Resolved MatrixOK->End Yes UseSampleBlank->CheckMatrix

Caption: Step-by-step troubleshooting workflow for high blank values.

Potential Causes of High Blank Values

High_Blank_Causes HighBlank High Blank Value ReagentIssues Reagent Issues HighBlank->ReagentIssues ProceduralErrors Procedural Errors HighBlank->ProceduralErrors MatrixEffects Matrix Effects HighBlank->MatrixEffects ContaminatedWater Impure Water ReagentIssues->ContaminatedWater DegradedReagents Degraded Reagents (e.g., NaNO2) ReagentIssues->DegradedReagents IncorrectConcentration Incorrect Concentration ReagentIssues->IncorrectConcentration InsufficientQuenching Insufficient Quenching of Nitrite ProceduralErrors->InsufficientQuenching ContaminatedGlassware Contaminated Glassware ProceduralErrors->ContaminatedGlassware LightExposure Light Exposure ProceduralErrors->LightExposure SampleColor Inherent Sample Color MatrixEffects->SampleColor SampleTurbidity Sample Turbidity MatrixEffects->SampleTurbidity InterferingAmines Other Aromatic Amines MatrixEffects->InterferingAmines

Caption: Common causes contributing to high blank values.

References

preventing ormetoprim degradation during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ormetoprim-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in my samples?

A1: The stability of this compound in biological matrices can be influenced by several factors. These include temperature, exposure to light, pH of the sample, and the presence of oxidative agents or enzymes.[1][2][3] Repeated freeze-thaw cycles can also compromise the integrity of the analyte.[4]

Q2: What are the optimal storage temperatures for biological samples containing this compound?

A2: For short-term storage (up to 24-48 hours), refrigeration at 2-8°C is generally acceptable.[4] For long-term storage, freezing the samples at -20°C or, ideally, -80°C is recommended to minimize chemical and enzymatic degradation.

Q3: How does pH affect the stability of this compound?

A3: this compound is a weakly basic compound. Extreme pH conditions can lead to hydrolysis or other chemical degradation. It is advisable to maintain the sample pH within a neutral to slightly acidic range if possible, depending on the specific matrix and analytical method.

Q4: Can exposure to light degrade this compound?

A4: Yes, photostability is a concern for many pharmaceutical compounds. To prevent potential photodegradation, it is recommended to store samples in amber or opaque containers and minimize exposure to direct light during handling and processing.

Q5: I suspect my samples have degraded. What are the likely degradation products of this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, insights can be drawn from the degradation of structurally similar compounds like trimethoprim. Potential degradation pathways for such molecules include N-oxidation, O-demethylation, and cleavage of the methylene bridge. These processes can result in various transformation products that may interfere with analysis.

Troubleshooting Guides

Issue 1: Low recovery of this compound from stored samples.
Possible Cause Troubleshooting Step
Improper Storage Temperature Verify that samples were consistently stored at the recommended temperature (-20°C or -80°C for long-term). Check temperature logs for any deviations. For future samples, ensure immediate freezing after collection and processing.
Repeated Freeze-Thaw Cycles Aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.
Exposure to Light During sample processing, work under low-light conditions or use amber-colored labware. Ensure storage containers are opaque or amber-colored.
pH Instability Measure the pH of a representative sample. If it is outside the optimal range for this compound stability, consider adjusting the pH of the collection or storage buffer for future samples, ensuring compatibility with downstream analysis.
Oxidation If oxidative degradation is suspected, consider adding an antioxidant to the sample matrix, if compatible with your analytical method. Purging storage containers with an inert gas like nitrogen or argon before sealing can also help.
Adsorption to Container Surface Non-specific binding to container walls can lead to apparent loss of analyte. Consider using low-adsorption microcentrifuge tubes or silanized glassware for sample storage and processing.
Issue 2: Inconsistent or irreproducible analytical results.
Possible Cause Troubleshooting Step
Sample Inhomogeneity Ensure samples are thoroughly mixed after thawing and before taking an aliquot for analysis. Vortex gently to avoid foaming.
Inconsistent Sample Handling Standardize the entire sample handling and processing workflow. Ensure all personnel are following the same protocol consistently.
Calibration Curve Degradation Prepare fresh calibration standards for each analytical run. Stock solutions of this compound should be stored under the same recommended conditions as the samples.
Matrix Effects The sample matrix (e.g., plasma, tissue homogenate) can interfere with the analytical measurement. Perform a matrix effect study to assess and mitigate any ion suppression or enhancement in LC-MS/MS analysis.

Experimental Protocols

Protocol 1: Recommended Sample Storage and Handling
  • Collection: Collect biological samples (e.g., plasma, serum, tissue) using appropriate sterile techniques.

  • Processing: Process samples as quickly as possible. For blood, centrifuge to separate plasma or serum. For tissues, homogenize in a suitable buffer on ice.

  • Additives (Optional): If enzymatic degradation is a concern, add appropriate inhibitors (e.g., protease or esterase inhibitors), ensuring they do not interfere with the final analysis.

  • Aliquoting: Aliquot samples into single-use, low-adsorption tubes. This prevents the need for repeated freeze-thaw cycles of the entire sample.

  • Storage:

    • Short-term (≤ 48 hours): Store at 2-8°C in the dark.

    • Long-term (> 48 hours): Immediately flash-freeze aliquots in a dry ice/ethanol bath or a -80°C freezer and store at -80°C. Storage at -20°C is a less ideal but acceptable alternative for some applications.

  • Thawing: When ready for analysis, thaw samples rapidly in a water bath at room temperature and then immediately place them on ice. Mix gently but thoroughly before taking an aliquot for analysis.

Protocol 2: this compound Extraction from Biological Matrices for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

  • Sample Preparation:

    • Thaw a sample aliquot as described in Protocol 1.

    • To 100 µL of the sample (e.g., plasma), add an internal standard.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial.

  • Analysis:

    • Inject the sample into the LC-MS/MS system for quantification.

Visualizations

Ormetoprim_MoA cluster_folate_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHP Dihydropteroate PABA->DHP DHPS DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR DNA DNA Synthesis, Amino Acid Synthesis THF->DNA Sulfonamides Sulfonamides Sulfonamides->PABA Competitive Inhibition This compound This compound This compound->DHF Competitive Inhibition

Caption: Mechanism of action of this compound as a DHFR inhibitor.

Sample_Handling_Workflow cluster_storage Storage Options Start Sample Collection Process Immediate Processing (e.g., Centrifugation) Start->Process Aliquot Aliquot into Single-Use Tubes Process->Aliquot ShortTerm Short-Term (≤ 48h) 2-8°C Aliquot->ShortTerm If analyzing soon LongTerm Long-Term (> 48h) -80°C Aliquot->LongTerm For future analysis Thaw Rapid Thawing, Place on Ice ShortTerm->Thaw LongTerm->Thaw Analyze Analysis Thaw->Analyze

Caption: Recommended workflow for sample handling and storage.

References

Technical Support Center: Optimizing Mobile Phase for Ormetoprim HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Ormetoprim. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your chromatographic method.

FAQs: Mobile Phase Optimization for this compound

Q1: What are the typical starting mobile phase compositions for this compound analysis on a C18 column?

A1: A common starting point for reverse-phase HPLC analysis of this compound on a C18 column is a mixture of acetonitrile (ACN) and water or a buffer. Several published methods utilize a gradient or isocratic elution with compositions such as:

  • Acetonitrile and water with a phosphoric acid modifier. For mass spectrometry (MS) compatible methods, formic acid is a suitable replacement for phosphoric acid.[1]

  • A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 0.1 M phosphate buffer at pH 4) in a ratio of approximately 17:10:73 (v/v/v).[2]

  • A combination of water, acetonitrile, and triethylamine (TEA) adjusted to a specific pH, for example, a ratio of 700:299:1 (v/v/v) adjusted to pH 5.7 with acetic acid.

It is recommended to start with a higher percentage of the aqueous component and gradually increase the organic solvent concentration to achieve the desired retention time and separation.

Q2: Why is the pH of the mobile phase critical for this compound analysis?

A2: The pH of the mobile phase is a critical parameter in the HPLC analysis of ionizable compounds like this compound. This compound contains basic functional groups (amines) and its degree of ionization, and therefore its retention and peak shape, are highly dependent on the mobile phase pH.[3][4]

  • At low pH (e.g., pH 2-4): The amine groups on this compound will be protonated (positively charged). This can lead to reduced retention on a C18 column due to increased polarity. However, a low pH can also suppress the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to undesirable secondary interactions and peak tailing.[3]

  • At mid-range pH (e.g., pH 5-7): The ionization state of this compound may be near its pKa, which can lead to inconsistent retention times and poor peak shapes if the pH is not well-controlled with a suitable buffer.

  • At high pH (e.g., pH > 8): this compound will be in its neutral, less polar form, leading to stronger retention on a C18 column. However, it is crucial to use a pH-stable column, as traditional silica-based columns can degrade at pH values above 8.

Q3: What is the role of additives like triethylamine (TEA) or formic acid in the mobile phase?

A3: Additives are often incorporated into the mobile phase to improve peak shape and reproducibility.

  • Triethylamine (TEA): TEA is a common mobile phase additive used to reduce peak tailing of basic compounds like this compound. It acts as a silanol-masking agent, competing with the basic analyte for interaction with active silanol sites on the stationary phase. This minimizes the secondary interactions that cause peak tailing.

  • Formic Acid or Phosphoric Acid: These acids are used to control and lower the pH of the mobile phase. A low pH ensures the analyte is in a consistent protonated state and minimizes interactions with silanol groups, often leading to improved peak symmetry. Formic acid is volatile and therefore compatible with mass spectrometry detectors.

Q4: How do I choose between acetonitrile and methanol as the organic modifier?

A4: Both acetonitrile (ACN) and methanol (MeOH) are common organic solvents used in reverse-phase HPLC. The choice can impact selectivity and resolution.

  • Acetonitrile (ACN): Generally, ACN has a lower viscosity, which results in lower backpressure. It is also a stronger solvent than methanol in reverse-phase chromatography, meaning a lower concentration of ACN is typically needed to achieve the same retention time as methanol.

  • Methanol (MeOH): Methanol is a protic solvent and can engage in hydrogen bonding interactions, which can alter the selectivity of the separation compared to the aprotic ACN. If you are experiencing co-elution with impurities when using ACN, switching to methanol (or a combination of ACN and MeOH) may provide the necessary change in selectivity to resolve the peaks.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Peak Tailing

Question: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

Answer:

Peak tailing is a common problem when analyzing basic compounds like this compound and is often caused by secondary interactions with the stationary phase.

Potential Cause Solution
Secondary Interactions with Silanols Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like formic acid or phosphoric acid to protonate the silanol groups and reduce interaction. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%) to mask the active silanol sites.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile). If the problem persists, replace the guard column or the analytical column.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound to maintain a consistent ionization state.
Use of an Inappropriate Column Use a column with a highly deactivated, end-capped stationary phase or a column specifically designed for the analysis of basic compounds (e.g., a polar-embedded phase).
Issue 2: Retention Time Shifts

Question: The retention time for my this compound peak is drifting or has suddenly shifted. What should I investigate?

Answer:

Retention time variability can be systematic (drift) or random (sudden shifts) and can be caused by a number of factors.

Potential Cause Solution
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are functioning correctly. Hand-mixing the mobile phase can help diagnose this issue. Even a 1% change in organic solvent composition can significantly alter retention time.
Poor Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. This is especially important when using mobile phase additives like ion-pairing reagents. A minimum of 10-20 column volumes is recommended.
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature. A change of 1°C can alter retention times by 1-2%.
Changes in Mobile Phase pH If using a buffered mobile phase, ensure it is prepared accurately and is within its effective buffering range. A small change in pH can lead to significant retention time shifts for ionizable compounds.
Pump and System Leaks Inspect the HPLC system for any leaks, especially around fittings and pump seals. Leaks will cause a drop in pressure and an increase in retention times.
Column Aging Over time, the stationary phase can degrade, leading to a gradual decrease in retention time. If the column performance has significantly deteriorated, it may need to be replaced.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Acetonitrile:Water with Formic Acid)

Objective: To prepare a mobile phase suitable for the reverse-phase HPLC analysis of this compound with UV or MS detection.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98% purity)

  • Glassware: Graduated cylinders, volumetric flasks, beaker

  • 0.45 µm membrane filter

  • Ultrasonic bath

Procedure:

  • Measure the desired volumes of HPLC-grade water and acetonitrile in separate graduated cylinders. For example, for a 70:30 (v/v) water:acetonitrile mobile phase, measure 700 mL of water and 300 mL of acetonitrile.

  • Combine the solvents in a clean glass beaker or bottle.

  • Add formic acid to a final concentration of 0.1% (v/v). For 1 L of mobile phase, this corresponds to 1 mL of formic acid.

  • Mix the solution thoroughly.

  • Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.

  • Degas the mobile phase for 10-15 minutes using an ultrasonic bath to remove dissolved gases.

  • Transfer the mobile phase to the HPLC solvent reservoir.

Protocol 2: Sample Preparation (from a solid standard)

Objective: To prepare a standard solution of this compound for HPLC analysis.

Materials:

  • This compound reference standard

  • HPLC-grade methanol or a solvent mixture similar in composition to the initial mobile phase

  • Volumetric flasks (e.g., 10 mL, 100 mL)

  • Analytical balance

  • Syringe filter (e.g., 0.45 µm PTFE)

Procedure:

  • Accurately weigh a suitable amount of this compound reference standard (e.g., 10 mg) using an analytical balance.

  • Transfer the weighed standard to a volumetric flask (e.g., 10 mL).

  • Add a small amount of the chosen solvent (e.g., methanol) to dissolve the standard. Sonicate briefly if necessary to ensure complete dissolution.

  • Once dissolved, dilute to the mark with the same solvent. This will be your stock solution.

  • Prepare working standard solutions by making serial dilutions of the stock solution with the mobile phase.

  • Before injection, filter the final working standard solution through a 0.45 µm syringe filter into an HPLC vial.

Visualizations

Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed check_pH Is Mobile Phase pH 2 units from pKa? start->check_pH adjust_pH Adjust Mobile Phase pH (e.g., to 2.5-3.5) check_pH->adjust_pH No check_overload Is Sample Overloaded? check_pH->check_overload Yes add_tea Add Competing Base (e.g., 0.1% TEA) adjust_pH->add_tea add_tea->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_column Is Column Old or Contaminated? check_overload->check_column No reduce_conc->check_column flush_column Flush or Replace Column check_column->flush_column Yes end Peak Shape Improved check_column->end No flush_column->end

Caption: A logical workflow for diagnosing and resolving peak tailing issues in this compound HPLC analysis.

Relationship between Mobile Phase pH and Analyte Retention

G mobile_phase_pH Mobile Phase pH analyte_ionization Analyte Ionization State mobile_phase_pH->analyte_ionization silanol_interaction Silanol Interactions mobile_phase_pH->silanol_interaction analyte_polarity Analyte Polarity analyte_ionization->analyte_polarity peak_shape Peak Shape analyte_ionization->peak_shape retention_time Retention Time (Reverse Phase) analyte_polarity->retention_time silanol_interaction->peak_shape

Caption: The influence of mobile phase pH on key chromatographic parameters for ionizable analytes.

References

managing matrix effects in LC-MS/MS analysis of ormetoprim

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing matrix effects during the LC-MS/MS analysis of ormetoprim.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?

A1: In the context of LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous materials.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.

Q2: I am observing inconsistent peak areas and poor reproducibility for my this compound standards in different sample matrices (e.g., fish tissue, feed). Could this be due to matrix effects?

A2: Yes, inconsistent peak areas and poor reproducibility are classic signs of matrix effects. When the composition of the matrix varies between samples, the extent of ion suppression or enhancement can also change, leading to unreliable quantification. It is crucial to evaluate matrix effects during method development and validation to ensure the robustness of the assay.

Q3: How can I quantitatively assess the matrix effect for my this compound analysis?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked sample to that of a pure standard solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. For a reliable method, the matrix effect should be minimized and consistent across different lots of the matrix.

Q4: What are the primary strategies to minimize or compensate for matrix effects in this compound analysis?

A4: There are several strategies to address matrix effects:

  • Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed.

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is a crucial step.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.

  • Use of an Internal Standard: A suitable internal standard, especially a stable isotope-labeled (SIL) version of this compound, can effectively compensate for matrix effects as it will be similarly affected by suppression or enhancement.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for consistent matrix effects.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the LC-MS/MS analysis of this compound.

Diagram: Troubleshooting Workflow for Matrix Effects

Troubleshooting Workflow for Matrix Effects in this compound Analysis A Problem Observed: Inconsistent Results, Poor Peak Shape, or Low Sensitivity B Is Matrix Effect Suspected? A->B C Assess Matrix Effect: 1. Post-Column Infusion 2. Compare Solvent vs. Matrix-Matched Calibrants B->C Yes M Review Other Potential Issues: - Instrument Performance - Standard Stability B->M No D Matrix Effect Confirmed? C->D E Optimize Sample Preparation: - LLE - SPE - QuEChERS D->E Yes D->M No F Optimize Chromatography: - Change Gradient - Different Column Chemistry E->F G Implement Internal Standard: - Structural Analog - Stable Isotope-Labeled (SIL) this compound F->G H Use Matrix-Matched Calibrants G->H I Re-evaluate Matrix Effect H->I J Problem Resolved? I->J K Method Validated J->K Yes L Consult Instrument Manufacturer/ Further Method Development J->L No

Caption: A step-by-step guide to identifying and resolving matrix effects.

Observed Problem Possible Cause Recommended Actions
Low this compound signal intensity in samples compared to pure standards. Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE or a modified QuEChERS protocol to remove interferences. 2. Optimize Chromatography: Adjust the gradient to better separate this compound from the suppression zone. A post-column infusion experiment can help identify this zone. 3. Dilute the Sample: A simple dilution of the final extract can reduce the concentration of interfering compounds. 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS will co-elute and experience similar ion suppression, allowing for accurate correction.
High variability in this compound quantification across different sample batches. Inconsistent Matrix Effects: The composition of the matrix is varying between batches, leading to different degrees of ion suppression or enhancement.1. Standardize Sample Collection and Handling: Ensure uniformity in sample type and preparation. 2. Employ Matrix-Matched Calibration: Prepare calibration curves in a pooled blank matrix from a representative batch. 3. Use a SIL-IS: This is the most effective way to compensate for variable matrix effects.
Poor peak shape (e.g., tailing, fronting, or splitting) for this compound in sample extracts but not in pure standards. Matrix-Induced Chromatographic Issues: Matrix components may be interacting with the analytical column or altering the local mobile phase environment as this compound elutes.1. Enhance Sample Cleanup: Focus on removing components that might have strong interactions with the stationary phase. 2. Change Column Chemistry: A different stationary phase (e.g., Phenyl-Hexyl instead of C18) may provide better separation from the interfering components. 3. Adjust Mobile Phase: Modify the pH or organic content of the mobile phase to improve peak shape.
Unexpectedly high this compound concentrations. Ion Enhancement: Co-eluting matrix components are enhancing the ionization of this compound.1. Follow the same steps as for ion suppression: Improved sample cleanup, chromatographic optimization, and the use of a SIL-IS are all effective strategies for mitigating ion enhancement.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of this compound from Fish Tissue

This protocol is adapted from a method for the determination of this compound and sulfadimethoxine in Nile tilapia fillets.

1. Sample Homogenization:

  • Weigh 1 g of homogenized fish tissue (muscle and skin) into a 50 mL polypropylene centrifuge tube.

2. Extraction:

  • Add 10 mL of an acetonitrile/water mixture (80:20, v/v).

  • Vortex for 30 seconds.

  • Place in an ultrasonic bath for 15 minutes.

  • Add 2.0 g of anhydrous magnesium sulfate (MgSO₄) and 1.0 g of sodium chloride (NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at 2900 x g for 6 minutes at 4°C.

3. Cleanup (Dispersive SPE):

  • Transfer an aliquot of the supernatant to a microcentrifuge tube containing a suitable d-SPE sorbent to remove lipids and other interferences.

  • Vortex and centrifuge.

4. Final Preparation:

  • Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in a suitable volume of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Diagram: QuEChERS Workflow for this compound in Fish Tissue

QuEChERS Workflow for this compound Analysis in Fish Tissue A 1. Homogenize Fish Tissue B 2. Add Acetonitrile/Water & Vortex A->B C 3. Ultrasonic Bath B->C D 4. Add MgSO4 & NaCl & Shake C->D E 5. Centrifuge D->E F 6. Dispersive SPE Cleanup of Supernatant E->F G 7. Evaporate & Reconstitute F->G H 8. Filter & Inject into LC-MS/MS G->H

Caption: A visual representation of the QuEChERS sample preparation protocol.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for this compound Analysis
ParameterSettingReference
LC Column Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition 275.2 -> 259.1
Fragmentor Voltage 90 V
Collision Energy 30 V
Table 2: Method Validation Data for this compound in Fish Fillet
ParameterResultReference
Linearity (r) > 0.99
Intra-day Precision (CV%) 0.9 - 8.4%
Inter-day Precision (CV%) 0.9 - 8.4%
Trueness (Recovery %) 85 - 107%
Limit of Quantification (LOQ) 20 µg/kg

References

Technical Support Center: Overcoming Ormetoprim Resistance in Bacterial Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on overcoming ormetoprim resistance in bacterial isolates.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Unexpected Minimum Inhibitory Concentration (MIC) Results for this compound

Observation Potential Cause Recommended Action
High MIC for QC Strain: The MIC for your quality control (QC) strain (e.g., E. coli ATCC® 25922™) is higher than the expected range.1. Incorrect Inoculum Density: An inoculum that is too dense can lead to falsely elevated MICs. 2. Compromised this compound Stock: The this compound stock solution may have degraded due to improper storage or handling. 3. Media Issues: The pH or cation concentration of the Mueller-Hinton Broth (MHB) may be incorrect.1. Standardize Inoculum: Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1][2] 2. Prepare Fresh Stock: Prepare a fresh stock solution of this compound and store it in small aliquots at -20°C or below to prevent repeated freeze-thaw cycles. 3. Verify Media Quality: Check the pH of your MHB (should be between 7.2 and 7.4). Use commercially prepared and validated media whenever possible.
Variable MICs Between Replicates: Significant variation in MIC values for the same isolate across different experimental runs.1. Inconsistent Inoculum Preparation: Variation in the starting bacterial concentration. 2. Pipetting Errors: Inaccurate serial dilutions of this compound. 3. Incubation Fluctuations: Inconsistent temperature or atmospheric conditions during incubation.1. Vortex Bacterial Suspension: Ensure the bacterial suspension is well-mixed before preparing the inoculum for each replicate. 2. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of reagents. Use fresh tips for each dilution step. 3. Monitor Incubator: Use a calibrated thermometer to verify the incubator maintains a stable temperature of 35°C ± 2°C.
"Skipped" Wells: No growth in a well, but visible growth in wells with higher this compound concentrations.1. Contamination: Contamination of a single well with a different, more susceptible organism. 2. Pipetting Error: Accidental omission of the inoculum from a well.1. Review Aseptic Technique: Ensure strict aseptic technique is followed throughout the procedure. 2. Repeat the Assay: If skipped wells are observed, the assay for that isolate should be repeated to confirm the result.

Issue 2: Difficulty Interpreting Synergy Assay (Checkerboard) Results

Observation Potential Cause Recommended Action
Ambiguous Growth Inhibition: It is difficult to determine the exact well that represents the MIC due to faint or hazy growth.1. Subjective Reading: Visual determination of growth can be subjective. 2. Bacterial Physiology: Some bacteria may exhibit trailing endpoints, where a small amount of growth persists over a range of concentrations.1. Use a Reading Aid: Read the microtiter plate against a dark, non-reflective background. A reading mirror can also be helpful. 2. Use a Spectrophotometer: For a more objective measure, read the optical density (OD) of the wells using a microplate reader. The MIC can be defined as the lowest concentration that inhibits ≥90% of growth compared to the control.
FIC Index Calculation is Borderline: The Fractional Inhibitory Concentration (FIC) index is close to 0.5 (synergy) or 4.0 (antagonism), making the interpretation unclear.1. Inherent Biological Variability: The interaction between the two compounds may be weak or additive. 2. Assay Variability: Minor variations in the assay can influence the final MIC values and, consequently, the FIC index.1. Perform Replicates: Conduct at least three independent checkerboard assays to determine the consistency of the FIC index. 2. Complement with Time-Kill Assay: A time-kill assay can provide a dynamic view of the interaction and confirm whether the combination is bactericidal and synergistic.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of bacterial resistance to this compound?

A1: The primary mechanism of resistance to this compound, similar to trimethoprim, is the alteration of the target enzyme, dihydrofolate reductase (DHFR).[3] Resistance is often conferred by the acquisition of plasmids carrying genes that encode for a resistant DHFR enzyme. This altered enzyme has a significantly lower binding affinity for this compound, allowing the bacterium to continue producing tetrahydrofolate, an essential component for DNA synthesis, even in the presence of the drug.

Q2: How can I overcome this compound resistance in my bacterial isolates?

A2: Several strategies can be employed to overcome this compound resistance:

  • Combination Therapy: this compound is often used in combination with a sulfonamide, such as sulfadimethoxine.[4] This combination creates a sequential blockade of the folic acid synthesis pathway, which can have a synergistic effect and be effective against some resistant organisms.

  • Efflux Pump Inhibitors (EPIs): If resistance is due to the overexpression of efflux pumps that actively remove this compound from the cell, using an EPI can restore susceptibility.[5]

  • Development of Novel DHFR Inhibitors: Research is ongoing to develop new DHFR inhibitors that can effectively bind to the altered, resistant forms of the enzyme.

Q3: How should I interpret an "intermediate" susceptibility result for this compound?

A3: An "intermediate" result implies that the bacterial isolate may be inhibited, but the therapeutic effect is uncertain. This category can serve as a buffer zone to prevent misclassification due to minor testing variations. For clinical applications, an intermediate result might mean that a higher-than-normal dosage of the drug could be effective, or that the drug may be effective in body sites where it is physiologically concentrated, such as in the urinary tract.

Q4: My quality control (QC) strain is consistently showing results out of the acceptable range. What should I do?

A4: If your QC strain yields results outside the acceptable range, patient/isolate results should not be reported until the issue is resolved. First, review your entire testing procedure for any deviations. If the procedure is correct, use a new lot of media or antimicrobial disks/stock solutions and a fresh subculture of the QC strain. If the problem persists, it may indicate an issue with the QC strain itself, and you should obtain a new, certified stock culture.

Data Presentation

Table 1: Example of MIC Distribution for this compound and a Potentiating Agent against Resistant E. coli Isolates

Isolate IDThis compound MIC (µg/mL)Potentiating Agent X MIC (µg/mL)This compound MIC in Combination with Agent X (µg/mL)FIC IndexInterpretation
ECR-0112864160.375Synergy
ECR-0225632320.625Additive
ECR-036412880.375Synergy
ECR-0412864641.5Indifference
ATCC 25922 (QC)240.5N/AN/A

Note: Data are hypothetical and for illustrative purposes only. The FIC Index is calculated as (MIC of this compound in combination / MIC of this compound alone) + (MIC of Agent X in combination / MIC of Agent X alone). An FIC index of ≤ 0.5 is considered synergistic.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following CLSI guidelines.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO).

    • Sterilize the stock solution by filtering it through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the this compound stock solution to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

    • Column 11 will serve as a growth control (no drug), and column 12 as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the bacterial isolate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized inoculum to each well (except the sterility control).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Checkerboard Synergy Assay

This assay is used to evaluate the interaction between this compound and a second agent (e.g., sulfadimethoxine or an efflux pump inhibitor).

  • Plate Setup:

    • In a 96-well plate, prepare 2-fold serial dilutions of this compound along the x-axis (columns 1-10) and the second agent along the y-axis (rows A-G) in a final volume of 50 µL of CAMHB per well.

    • Row H should contain serial dilutions of this compound alone, and column 11 should contain serial dilutions of the second agent alone to determine their individual MICs.

  • Inoculum Preparation and Addition:

    • Prepare the bacterial inoculum as described in the MIC protocol.

    • Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

  • Incubation and Reading:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

    • Read the MIC of each drug alone and in combination.

  • Calculation of FIC Index:

    • For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) index. The lowest FIC index is reported for the combination.

    • FIC Index = FIC of this compound + FIC of Agent B

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • Interpretation:

      • Synergy: FIC ≤ 0.5

      • Additive/Indifference: 0.5 < FIC ≤ 4.0

      • Antagonism: FIC > 4.0

Visualizations

Diagram 1: this compound Mechanism of Action and Resistance

cluster_pathway Folic Acid Synthesis Pathway cluster_action Drug Action & Resistance PABA PABA DHF Dihydrofolate (DHF) PABA->DHF Dihydropteroate Synthase THF Tetrahydrofolate (THF) (Essential for DNA Synthesis) DHF->THF Dihydrofolate Reductase (DHFR) Resistant_DHFR Resistant DHFR (Altered Target) This compound This compound This compound->DHF Inhibits Efflux_Pump Efflux Pump This compound->Efflux_Pump Exported Sulfonamide Sulfonamide Sulfonamide->PABA Inhibits Resistant_DHFR->THF Continues Synthesis

Caption: Mechanism of this compound action and common resistance pathways.

Diagram 2: Experimental Workflow for Investigating this compound Resistance

start Bacterial Isolate with Suspected this compound Resistance mic_test 1. Determine this compound MIC (Broth Microdilution) start->mic_test interpret_mic 2. Interpret MIC (Resistant vs. Susceptible) mic_test->interpret_mic synergy_test 3a. Test Synergy (Checkerboard Assay with Sulfonamide or EPI) interpret_mic->synergy_test Resistant mechanism_test 3b. Investigate Mechanism (Efflux Pump Assay, DHFR Sequencing) interpret_mic->mechanism_test Resistant evaluate_synergy 4a. Evaluate FIC Index synergy_test->evaluate_synergy evaluate_mechanism 4b. Identify Resistance Mechanism mechanism_test->evaluate_mechanism synergy_found Synergy Observed: Potential Combination Therapy evaluate_synergy->synergy_found FIC <= 0.5 no_synergy No Synergy: Consider Alternative Agents evaluate_synergy->no_synergy FIC > 0.5 target_mutation Target Mutation Identified (dfr gene) evaluate_mechanism->target_mutation dfr mutation efflux_activity Efflux Pump Activity Detected evaluate_mechanism->efflux_activity Increased efflux start Inconsistent MIC Results Observed check_qc Is the QC strain within range? start->check_qc check_inoculum Verify Inoculum Density (0.5 McFarland) check_qc->check_inoculum No check_procedure Review Procedure (Pipetting, Incubation) check_qc->check_procedure Yes check_media Check Media Quality (pH, expiration) check_inoculum->check_media check_drug Prepare Fresh This compound Stock check_media->check_drug repeat_qc Repeat with new reagents & QC culture check_drug->repeat_qc check_procedure->repeat_qc resolved Problem Resolved repeat_qc->resolved unresolved Problem Persists: Contact Technical Support repeat_qc->unresolved

References

Technical Support Center: Stability of Ormetoprim in Medicated Fish Feed

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ormetoprim in medicated fish feed.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in medicated fish feed?

A1: The main stability concerns for this compound in medicated fish feed are not just limited to chemical degradation but also include physical stability. Key issues include:

  • Leaching: The loss of this compound from the feed pellet into the aquatic environment before ingestion by the fish. This can lead to under-dosing and environmental contamination.[1][2][3][4]

  • Homogeneity: Ensuring an even distribution of this compound throughout the feed batch is crucial for consistent dosing.

  • Chemical Degradation: The breakdown of the this compound molecule due to factors like temperature, humidity, light, and interactions with other feed components during storage.

  • Manufacturing Process Losses: The high temperatures and pressures involved in feed manufacturing processes like extrusion and pelleting can potentially degrade this compound.[5]

Q2: How can leaching of this compound from fish feed be minimized?

A2: Leaching can be significantly reduced by incorporating this compound into the feed using protective coating methods. Studies have shown that coating feed pellets with materials like ethyl cellulose polymer or gelatin can effectively minimize the release of the drug into the water. For instance, coating with an ethyl cellulose polymer has been shown to limit drug release to under 6% when the feed is in the water for up to 15 minutes.

Q3: What are the recommended storage conditions for medicated fish feed containing this compound?

A3: To maintain the stability of this compound, medicated fish feed should be stored in a cool, dry, and dark place. It is advisable to store the feed in sealed containers to protect it from moisture and light. Elevated temperatures and high humidity can accelerate the degradation of active pharmaceutical ingredients and may also promote microbial growth in the feed.

Q4: What analytical methods are suitable for determining the concentration of this compound in fish feed?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of this compound in medicated feed. These methods offer high sensitivity and selectivity, allowing for accurate measurement of the drug concentration even in a complex matrix like fish feed. The validation of these analytical methods should demonstrate adequate linearity, precision, and trueness.

Q5: Is this compound stable in the aquatic environment after leaching?

A5: Yes, studies on the environmental stability of this compound have shown that it is a highly stable compound in the aquatic environment under varying conditions of pH, temperature, and salinity. This stability, however, also means that leached this compound can persist in the environment, highlighting the importance of minimizing leaching from the feed.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound from Medicated Feed in Aquatic Environments
  • Question: My experiments show a significant decrease in the this compound concentration in the water shortly after introducing the medicated feed. What could be the cause and how can I fix it?

  • Answer: This issue is likely due to rapid leaching of the drug from the feed pellets.

    • Troubleshooting Steps:

      • Review the Feed Formulation: If you are preparing the feed in-house, consider incorporating a coating agent. Gelatin and ethyl cellulose polymers have been shown to be effective in reducing leaching.

      • Check the Commercial Feed Specifications: If using a commercially prepared feed, review the manufacturer's specifications regarding the coating and stability in water.

      • Conduct a Leaching Study: Perform a controlled leaching experiment to quantify the rate of drug loss. This will help you to understand the kinetics of leaching and adjust feeding times accordingly to ensure the fish consume the feed before significant drug loss occurs.

Issue 2: High Variability in this compound Concentration Across Feed Samples
  • Question: I am getting inconsistent results when I analyze different samples from the same batch of medicated feed. Why is this happening and what can I do?

  • Answer: High variability in analytical results often points to a lack of homogeneity in the medicated feed.

    • Troubleshooting Steps:

      • Evaluate the Mixing Process: If preparing the feed yourself, ensure that the mixing process is thorough and validated to achieve a uniform distribution of this compound.

      • Sampling Technique: When taking samples for analysis, use a representative sampling method. Take multiple subsamples from different locations within the batch and combine them to create a composite sample.

      • Particle Size: The particle size of the this compound premix and the feed ingredients should be compatible to prevent segregation during mixing and handling.

Issue 3: Low Recovery of this compound During Analytical Extraction
  • Question: My analytical results consistently show a lower concentration of this compound than the amount I added to the feed. What could be causing this low recovery?

  • Answer: Low recovery can be due to several factors related to the analytical method or potential degradation.

    • Troubleshooting Steps:

      • Optimize the Extraction Method: The complex matrix of fish feed can interfere with the extraction of this compound. Experiment with different extraction solvents, pH adjustments, and extraction times to improve recovery.

      • Validate the Analytical Method: A thorough validation of your analytical method is crucial. This includes assessing linearity, accuracy (recovery), precision, and the limit of quantification.

      • Investigate Potential Degradation: Consider the possibility that this compound may have degraded during feed processing or storage. Analyze for potential degradation products if possible.

      • Matrix Effects: In LC-MS/MS analysis, the feed matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Use a matrix-matched calibration curve or stable isotope-labeled internal standards to compensate for matrix effects.

Data Presentation

Table 1: Leaching of this compound from Medicated Fish Feed with Different Coatings

Time in Water (minutes)This compound Leached (%) - Vegetable Oil CoatingThis compound Leached (%) - Polymer Coating
Up to 15~23% loss during incorporation~10% loss during incorporation
Up to 15Not specified, but higher leaching observed< 2%

Data synthesized from a study evaluating different incorporation procedures. The initial loss occurs during the coating process itself.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Medicated Fish Feed
  • Objective: To evaluate the stability of this compound in medicated fish feed under controlled storage conditions.

  • Materials:

    • Medicated fish feed containing a known concentration of this compound.

    • Environmental chambers set to desired temperature and humidity conditions (e.g., 25°C/60% RH for real-time and 40°C/75% RH for accelerated stability).

    • Airtight containers for storing feed samples.

    • Validated analytical method (HPLC or LC-MS/MS) for this compound quantification.

  • Procedure:

    • Prepare multiple, homogenous batches of medicated fish feed.

    • Take initial samples (time zero) from each batch for analysis to determine the starting concentration of this compound.

    • Package the remaining feed in airtight containers, mimicking the intended commercial packaging as closely as possible.

    • Place the containers in the environmental chambers.

    • At predetermined time points (e.g., 0, 1, 3, 6, 12 months for real-time; 0, 1, 3, 6 months for accelerated), withdraw samples from each storage condition.

    • Analyze the samples for this compound concentration using a validated analytical method.

    • At each time point, also visually inspect the feed for any changes in appearance, color, or odor.

  • Data Analysis:

    • Plot the concentration of this compound as a percentage of the initial concentration against time for each storage condition.

    • Determine the shelf-life of the medicated feed, which is the time it takes for the this compound concentration to decrease to a predefined limit (e.g., 90% of the labeled amount).

Protocol 2: Leaching Study of this compound from Medicated Fish Feed
  • Objective: To determine the rate and extent of this compound leaching from medicated fish feed into water.

  • Materials:

    • Medicated fish feed pellets.

    • Beakers or flasks.

    • Deionized water or system water.

    • Shaking incubator or magnetic stirrer.

    • Syringes and filters.

    • Validated analytical method (HPLC or LC-MS/MS) for this compound quantification in water.

  • Procedure:

    • Accurately weigh a specific amount of medicated feed pellets.

    • Place the pellets into a beaker containing a known volume of water.

    • Start a timer and begin gentle agitation to simulate water movement in a fish tank.

    • At specified time intervals (e.g., 5, 10, 15, 30, 60 minutes), collect an aliquot of the water.

    • Filter the water sample to remove any particulate matter.

    • Analyze the filtered water samples to determine the concentration of leached this compound.

  • Data Analysis:

    • Calculate the cumulative amount of this compound leached at each time point.

    • Express the leached amount as a percentage of the total initial amount of this compound in the feed pellets.

    • Plot the percentage of leached this compound against time to visualize the leaching kinetics.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_preparation Phase 1: Preparation cluster_storage Phase 2: Storage cluster_analysis Phase 3: Analysis prep_feed Prepare Homogenous Medicated Feed initial_sampling Initial Sampling (T=0) and Analysis prep_feed->initial_sampling packaging Package Feed Samples initial_sampling->packaging storage_conditions Place in Stability Chambers (Real-time & Accelerated) packaging->storage_conditions periodic_sampling Periodic Sampling at Predefined Intervals storage_conditions->periodic_sampling analysis Analyze this compound Concentration periodic_sampling->analysis data_evaluation Data Evaluation & Shelf-life Determination analysis->data_evaluation

Caption: Workflow for a typical stability study of this compound in medicated fish feed.

Factors_Affecting_Ormetoprim_Stability cluster_factors Influencing Factors Temp Temperature Stability This compound Stability in Medicated Feed Temp->Stability Humidity Humidity Humidity->Stability Light Light Light->Stability Coating Feed Coating Coating->Stability Manufacturing Manufacturing Process Manufacturing->Stability Matrix Feed Matrix Matrix->Stability

Caption: Key factors influencing the stability of this compound in medicated fish feed.

Troubleshooting_Analytical_Issues start Inaccurate Analytical Results check_homogeneity Is the feed homogenous? start->check_homogeneity improve_mixing Improve mixing process & sampling technique check_homogeneity->improve_mixing No check_recovery Is recovery low? check_homogeneity->check_recovery Yes validate_method Re-validate analytical method improve_mixing->validate_method optimize_extraction Optimize extraction (solvent, pH, time) check_recovery->optimize_extraction Yes check_matrix_effects Are matrix effects suspected (LC-MS/MS)? check_recovery->check_matrix_effects No optimize_extraction->validate_method use_matrix_matched_cal Use matrix-matched calibration or internal standards check_matrix_effects->use_matrix_matched_cal Yes check_matrix_effects->validate_method No use_matrix_matched_cal->validate_method

References

reducing variability in ormetoprim MIC testing results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in ormetoprim Minimum Inhibitory Concentration (MIC) testing results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a diaminopyrimidine antimicrobial agent. It works by inhibiting the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and certain amino acids in bacteria.[1] This disruption of the folic acid pathway ultimately hinders bacterial growth. This compound is often used in combination with sulfonamides, which block an earlier step in the same pathway, creating a synergistic and bactericidal effect.[2][3]

Q2: Why am I seeing significant variability in my this compound MIC results?

Variability in this compound MIC testing can arise from several factors. The most common culprits are the composition of the testing medium, particularly the concentration of thymidine, and the pH of the medium. Inconsistent inoculum preparation and improper incubation conditions can also contribute to variable results.

Q3: What is the recommended medium for this compound MIC testing?

The Clinical and Laboratory Standards Institute (CLSI) recommends using Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA) for antimicrobial susceptibility testing of non-fastidious aerobic bacteria. This medium is preferred due to its low levels of thymidine and para-aminobenzoic acid (PABA), which can interfere with the activity of diaminopyrimidines and sulfonamides.[4][5]

Q4: How does thymidine affect this compound MIC results?

Thymidine can be utilized by some bacteria to bypass the inhibitory effects of this compound on the folic acid pathway. High concentrations of thymidine in the test medium can lead to falsely elevated MIC values (i.e., apparent resistance) because the bacteria can continue to produce essential nucleic acids despite the presence of the drug.

Q5: What are the acceptable quality control (QC) ranges for this compound?

Troubleshooting Guides

Issue 1: Inconsistent or Higher-Than-Expected MIC Values

Possible Cause 1: High Thymidine Content in Media

  • Troubleshooting Steps:

    • Verify Media Type: Confirm that you are using Mueller-Hinton Broth or Agar.

    • Check Lot-Specific Quality Control: Review the manufacturer's certificate of analysis for the media lot to ensure it has been tested for low thymidine content.

    • Perform Media QC: Test the media with a known thymidine-dependent strain, such as Enterococcus faecalis ATCC 29212, using a trimethoprim-sulfamethoxazole disk. A zone of inhibition of ≥20 mm indicates acceptablely low levels of thymidine.

Possible Cause 2: Incorrect pH of Media

  • Troubleshooting Steps:

    • Measure Media pH: After preparation and cooling to room temperature, measure the pH of the Mueller-Hinton medium.

    • Adjust pH if Necessary: The optimal pH range for MHA is 7.2 to 7.4 at room temperature. Adjust the pH with sterile NaOH or HCl if it falls outside this range. Low pH can decrease the activity of some antimicrobials.

Possible Cause 3: Inaccurate Inoculum Density

  • Troubleshooting Steps:

    • Standardize Inoculum: Ensure the bacterial suspension is adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Verify Final Concentration: For broth microdilution, the final inoculum concentration in the wells should be approximately 5 x 10⁵ CFU/mL.

Issue 2: No Growth or Poor Growth of Control Strains

Possible Cause 1: Improper Incubation Conditions

  • Troubleshooting Steps:

    • Verify Temperature and Atmosphere: For most non-fastidious bacteria, incubate at 35°C ± 2°C in ambient air.

    • Check Incubation Duration: The standard incubation period is 16-20 hours.

Possible Cause 2: Poor Viability of QC Strain

  • Troubleshooting Steps:

    • Use Fresh Cultures: Prepare the inoculum from a fresh, 18-24 hour culture of the QC strain.

    • Proper Storage of Stock Cultures: Ensure that stock cultures of QC strains are stored correctly (e.g., at -70°C or below on appropriate cryoprotectant beads) and are not subcultured excessively.

Quantitative Data Summary

ParameterRecommended Value/RangeReference QC Strain(s)Notes
Testing Medium Mueller-Hinton Broth/AgarN/ALow in thymidine and PABA.
Media pH 7.2 - 7.4 at room temperatureN/ACritical for consistent antimicrobial activity.
Thymidine Content in Media Sufficiently low to not antagonize drug activityEnterococcus faecalis ATCC 29212Verified by testing with trimethoprim-sulfamethoxazole (zone size ≥20 mm).
Inoculum Density 0.5 McFarland StandardN/AEquivalent to 1-2 x 10⁸ CFU/mL.
Final Inoculum Concentration (Broth Microdilution) ~5 x 10⁵ CFU/mLN/A
Incubation Temperature 35°C ± 2°CN/A
Incubation Time 16 - 20 hoursN/A
This compound-Sulfadimethoxine QC Range (Disk Diffusion) See CLSI VET01S for specific zone diametersE. coli ATCC 25922For aquatic bacteria; provides a reference point.
Trimethoprim-Sulfamethoxazole QC Range (Disk Diffusion) 23-29 mmE. coli ATCC 25922A useful surrogate for assessing diaminopyrimidine susceptibility testing performance.
Trimethoprim-Sulfamethoxazole QC Range (Broth Microdilution) ≤0.5/9.5 µg/mLE. coli ATCC 25922Expressed as the concentration of trimethoprim/sulfamethoxazole.

Experimental Protocols

Broth Microdilution MIC Testing for this compound
  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions. After autoclaving and cooling, verify that the pH is between 7.2 and 7.4.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest concentration to be tested.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (bacteria, no drug) and a negative control well (broth only, no bacteria).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

Ormetoprim_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF inhibited by DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF inhibited by NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamides Sulfonamides Sulfonamides->DHPS This compound This compound This compound->DHFR

Caption: this compound's mechanism of action in the bacterial folic acid pathway.

MIC_Troubleshooting_Workflow Start Inconsistent this compound MIC Results Check_QC Are QC Strain MICs within range? Start->Check_QC Check_Media Is Mueller-Hinton media used and within expiry? Check_QC->Check_Media Yes Review_Protocol Review entire protocol for deviations Check_QC->Review_Protocol No Check_pH Is media pH 7.2 - 7.4? Check_Media->Check_pH Yes Check_Media->Review_Protocol No Check_Thymidine Verify low thymidine content (e.g., test with E. faecalis ATCC 29212) Adjust_pH Adjust pH of media Check_pH->Adjust_pH No Check_Inoculum Is inoculum standardized to 0.5 McFarland? Check_pH->Check_Inoculum Yes Adjust_pH->Check_Inoculum Standardize_Inoculum Re-standardize inoculum Check_Inoculum->Standardize_Inoculum No Check_Incubation Are incubation conditions correct (35°C, 16-20h)? Check_Inoculum->Check_Incubation Yes Standardize_Inoculum->Check_Incubation Correct_Incubation Correct incubation parameters Check_Incubation->Correct_Incubation No Results_Valid Results are likely valid. Investigate other factors. Check_Incubation->Results_Valid Yes Correct_Incubation->Results_Valid

Caption: Troubleshooting workflow for variable this compound MIC results.

References

adjusting for seawater effects in antimicrobial activity assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Antimicrobial Activity Assays in Marine Environments. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of testing antimicrobial compounds in seawater. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Troubleshooting Guides and FAQs

Frequently Asked Questions

1. Why are my antimicrobial susceptibility test (AST) results different in seawater compared to standard media?

Seawater introduces a complex matrix that can significantly alter the outcome of antimicrobial assays. The primary factors include:

  • High Salt Concentration: The ionic strength of seawater can affect the physiology of the test microorganism and the activity of the antimicrobial compound itself.[1][2]

  • Divalent Cations (Ca²⁺, Mg²⁺): These ions can chelate certain classes of antibiotics, particularly tetracyclines (e.g., oxytetracycline) and quinolones, reducing their bioavailability and apparent activity.[1]

  • pH: The typical pH of seawater (around 8.2) can influence the stability and ionic state of the antimicrobial agent, potentially altering its effectiveness.[3][4]

  • Organic and Inorganic Matter: Natural seawater contains dissolved organic and inorganic compounds that can interact with the test substance or support the growth of native marine microorganisms, which may compete with the test organism.

2. Should I use natural or artificial seawater for my assays?

The choice between natural and artificial seawater depends on the experimental goals.

  • Natural Seawater: Provides a more ecologically relevant medium but introduces variability due to its complex and often uncharacterized composition, which can change with location and time. It may also contain native microorganisms that could interfere with the assay.

  • Artificial Seawater: Offers a well-defined and reproducible medium, allowing for greater experimental control. However, it may not fully replicate the complex interactions that occur in the natural marine environment. It is often recommended to start with a standardized artificial seawater formulation.

3. How can I control for the "matrix effect" of seawater in my experiments?

The matrix effect refers to the interferences from the components of the sample matrix (seawater) on the analytical measurement of the antimicrobial's activity. To mitigate this:

  • Include Proper Controls: Always run parallel assays in a standard, non-saline medium (e.g., Mueller-Hinton Broth) to establish a baseline for the antimicrobial's activity.

  • Use a Seawater Control: A seawater-only control (without the antimicrobial agent) is essential to ensure the test organism can grow in the saline conditions.

  • Matrix-Matched Calibration: When performing quantitative analyses, preparing standards in a matrix that closely resembles the seawater sample can help to compensate for the matrix effect.

  • Sample Pre-treatment: For certain analytical methods, solid-phase extraction (SPE) can be used to remove interfering substances from the seawater sample before analysis.

4. My antimicrobial agent appears less effective in seawater. What are the potential mechanisms?

Several mechanisms can lead to reduced antimicrobial activity in a seawater matrix:

  • Chelation: Divalent cations like Ca²⁺ and Mg²⁺ in seawater can bind to the antimicrobial molecule, rendering it inactive.

  • Altered Bacterial Physiology: The high salinity of seawater can alter the physiology of the test bacteria, potentially leading to reduced susceptibility.

  • pH-induced Inactivation: The pH of the seawater may not be optimal for the stability or activity of the antimicrobial compound.

  • Ionic Interactions: The high concentration of ions in seawater can interfere with the interaction between the antimicrobial agent and its bacterial target.

Troubleshooting Common Problems
Problem Possible Cause(s) Recommended Solution(s)
No bacterial growth in control wells/plates with seawater. 1. The test organism is not halotolerant. 2. The seawater medium is not suitable for the organism's growth.1. Use a marine bacterial strain or a strain known to be tolerant to the salinity of your seawater. 2. Supplement the seawater with necessary nutrients (e.g., peptone, yeast extract) to support growth.
Inconsistent Minimum Inhibitory Concentration (MIC) values between replicates. 1. Inhomogeneous distribution of the antimicrobial agent. 2. Pipetting errors. 3. Contamination of the cultures. 4. Variability in natural seawater composition.1. Ensure thorough mixing of the antimicrobial stock solutions and in the assay plates/tubes. 2. Calibrate pipettes and use proper pipetting techniques. 3. Use aseptic techniques throughout the experimental setup. 4. If using natural seawater, consider filtering and autoclaving a large batch to improve consistency, or switch to an artificial seawater formulation.
Antimicrobial shows high activity in standard medium but very low or no activity in seawater. 1. Chelation of the antimicrobial by divalent cations (Ca²⁺, Mg²⁺). 2. The antimicrobial is unstable at the pH of seawater. 3. The high salt concentration is inhibiting the antimicrobial's mechanism of action.1. Perform assays with artificial seawater lacking divalent cations to test this hypothesis. Consider using a chelating agent as a control (though this can have its own antimicrobial effects). 2. Test the antimicrobial's activity in buffered solutions at different pH values to determine its pH stability and activity profile. 3. Investigate the effect of varying salt concentrations on the antimicrobial's activity to understand its salt tolerance.
Quantitative Data Summary

The following table summarizes the potential effects of seawater components on the activity of different classes of antimicrobial agents.

Antimicrobial Class Interacting Seawater Component Observed Effect on Activity Reference
Tetracyclines (e.g., Oxytetracycline) Divalent cations (Ca²⁺, Mg²⁺)Reduced activity due to chelation.
Quinolones (e.g., Oxolinic Acid, Flumequine) Divalent cations (Ca²⁺, Mg²⁺)Significantly reduced antibacterial effect.
Aminoglycosides (e.g., Gentamycin, Kanamycin) SalinityIncreased toxicity at lower salinities.
Various Antimicrobials pHActivity can be greatly diminished or enhanced depending on the compound.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination in Artificial Seawater

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for a seawater matrix.

Materials:

  • 96-well microtiter plates

  • Test antimicrobial compound

  • Test marine bacterial strain

  • Sterile artificial seawater (ASW) (e.g., ASTM D1141-98 formulation)

  • Nutrient-supplemented ASW (e.g., ASW with 0.5% peptone and 0.1% yeast extract), adjusted to pH 8.2

  • Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Antimicrobial Stock Solution: Dissolve the antimicrobial compound in a suitable solvent to a high concentration.

  • Serial Dilutions: a. Add 100 µL of nutrient-supplemented ASW to all wells of a 96-well plate. b. Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested and mix thoroughly. This creates a 1:2 dilution. c. Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

  • Prepare Bacterial Inoculum: Dilute the 0.5 McFarland standard suspension in nutrient-supplemented ASW to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the diluted bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control (Growth Control): A well containing nutrient-supplemented ASW and the bacterial inoculum, but no antimicrobial.

    • Negative Control (Sterility Control): A well containing only the nutrient-supplemented ASW.

  • Incubation: Cover the plate and incubate at the optimal temperature for the test organism (e.g., 28°C for many marine bacteria) for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Disk Diffusion Assay in Seawater-Based Agar

This method is useful for screening the antimicrobial activity of extracts or compounds.

Materials:

  • Sterile Petri dishes (100 mm)

  • Sterile paper disks (6 mm)

  • Test antimicrobial compound or extract

  • Test marine bacterial strain

  • Seawater-based agar (e.g., Marine Agar or Mueller-Hinton Agar prepared with ASW)

  • Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

  • Prepare Agar Plates: Pour the molten seawater-based agar into sterile Petri dishes and allow them to solidify.

  • Prepare Bacterial Lawn: Dip a sterile cotton swab into the standardized bacterial inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of the agar plate to create a uniform bacterial lawn.

  • Apply Antimicrobial Disks: a. Impregnate sterile paper disks with a known concentration of the test compound or extract. b. Aseptically place the impregnated disks onto the surface of the inoculated agar plates. c. Gently press the disks to ensure complete contact with the agar.

  • Controls:

    • Positive Control: A disk impregnated with a known antibiotic effective against the test organism.

    • Negative Control: A disk impregnated with the solvent used to dissolve the test compound.

  • Incubation: Invert the plates and incubate at the optimal temperature for the test organism for 24-48 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of the zone is proportional to the antimicrobial activity.

Visualizations

Experimental Workflow and Logic Diagrams

The following diagrams illustrate key workflows and relationships in adjusting for seawater effects in antimicrobial assays.

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_antimicrobial Prepare Antimicrobial Stock assay_setup Set up Assay (e.g., Broth Dilution, Disk Diffusion) prep_antimicrobial->assay_setup prep_media Prepare Seawater-Based Media (Natural vs. Artificial) prep_media->assay_setup prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->assay_setup controls Include Controls (Positive, Negative, Seawater) incubation Incubate at Optimal Conditions assay_setup->incubation read_results Read Results (MIC, Zone of Inhibition) incubation->read_results compare_data Compare with Non-Seawater Control read_results->compare_data interpret Interpret Data Considering Seawater Matrix Effects compare_data->interpret

Caption: General experimental workflow for antimicrobial susceptibility testing in a seawater matrix.

seawater_effects cluster_factors Influencing Factors cluster_impact Potential Impacts on Assay seawater Seawater Matrix salinity High Salinity seawater->salinity divalent_cations Divalent Cations (Ca²⁺, Mg²⁺) seawater->divalent_cations ph pH (~8.2) seawater->ph organics Dissolved Organics seawater->organics bacterial_stress Altered Bacterial Physiology salinity->bacterial_stress chelation Chelation of Antimicrobial divalent_cations->chelation compound_stability Altered Compound Stability/Activity ph->compound_stability bioavailability Reduced Bioavailability organics->bioavailability chelation->bioavailability bacterial_stress->bioavailability compound_stability->bioavailability antimicrobial_activity Observed Antimicrobial Activity bioavailability->antimicrobial_activity

Caption: Factors in seawater influencing the outcome of antimicrobial activity assays.

signaling_pathway_response cluster_environment External Environment (Seawater) cluster_cell Bacterial Cell antimicrobial Antimicrobial Agent cell_membrane Cell Membrane/ Wall antimicrobial->cell_membrane target_site Antimicrobial Target Site antimicrobial->target_site osmotic_stress High Osmotic Stress (High Salinity) osmotic_stress->cell_membrane stress_response General Stress Response Pathway cell_membrane->stress_response efflux_pump Efflux Pump Upregulation stress_response->efflux_pump outcome Reduced Antimicrobial Efficacy stress_response->outcome contributes to tolerance target_site->outcome inhibition of action efflux_pump->antimicrobial expels agent

Caption: Logical relationship of bacterial response to antimicrobials under high salinity.

References

Validation & Comparative

A Head-to-Head Battle of DHFR Inhibitors: Ormetoprim vs. Trimethoprim

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial agents targeting dihydrofolate reductase (DHFR), trimethoprim has long been a cornerstone. However, its close analog, ormetoprim, presents a compelling alternative, particularly in veterinary medicine. This guide provides a detailed, evidence-based comparison of this compound and trimethoprim as DHFR inhibitors, focusing on their mechanism of action, inhibitory potency, selectivity, and resistance profiles.

Mechanism of Action: A Shared Strategy of Folate Synthesis Inhibition

Both this compound and trimethoprim are synthetic antagonists of folic acid metabolism, specifically targeting the enzyme dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in both prokaryotic and eukaryotic cells, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.

By competitively inhibiting DHFR, this compound and trimethoprim disrupt the folate pathway, leading to a depletion of essential precursors for cellular replication and ultimately causing a bacteriostatic effect. This shared mechanism of action underscores their utility as antimicrobial agents.

dot

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_AA DNA, RNA, and Amino Acid Synthesis THF->DNA_AA Essential cofactor DHFR->THF Catalyzes reduction Inhibitors This compound / Trimethoprim Inhibitors->DHFR Competitively inhibit

Caption: Folate synthesis pathway and the inhibitory action of this compound and trimethoprim on DHFR.

Comparative Inhibitory Potency: A Look at the Numbers

While both compounds are potent DHFR inhibitors, their specific activities can vary depending on the target organism and the specific isoform of the DHFR enzyme. The inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing their potency.

One study suggests that this compound has a similar enzyme affinity to trimethoprim, with a Ki value in the range of 1-5 nM for bacterial DHFR.[1] However, a comprehensive search of the available literature reveals a significant disparity in the amount of published quantitative data, with trimethoprim being much more extensively characterized.

Table 1: Comparative Inhibitory Activity (Ki) Against Bacterial DHFR

InhibitorTarget OrganismDHFR IsoformKi (nM)
TrimethoprimEscherichia coliWild-type0.08[2]
This compoundBacterialNot specified~1-5[1]

Table 2: Inhibitory Concentration (IC50) of Trimethoprim Against Various DHFR Enzymes

Target Organism/Cell LineDHFR IsoformIC50 (µM)
Staphylococcus aureus (MRSA)DfrA (Trimethoprim-resistant)>100[3]
Staphylococcus aureus (MRSA)DfrG (Trimethoprim-resistant)>100
HumanRecombinant hDHFR55.26

Note: The lack of extensive, directly comparable IC50 and Ki values for this compound in the public domain is a significant data gap.

Selectivity: A Key Determinant of Therapeutic Index

An ideal antimicrobial DHFR inhibitor should exhibit high selectivity for the bacterial enzyme over its mammalian counterpart to minimize host toxicity. Trimethoprim is known for its remarkable selectivity, binding to bacterial DHFR with an affinity several thousand times greater than its affinity for human DHFR. This selectivity is a cornerstone of its clinical safety profile.

While direct comparative studies on the selectivity of this compound are scarce, its structural similarity to trimethoprim and its successful use in veterinary medicine suggest a favorable selectivity profile for prokaryotic DHFR.

Resistance Mechanisms: A Constant Challenge

The emergence of resistance is a major challenge for all antimicrobial agents, and DHFR inhibitors are no exception. The primary mechanisms of resistance to trimethoprim include:

  • Target Modification: Mutations in the chromosomal folA gene, which encodes for DHFR, can alter the enzyme's structure, reducing its affinity for the inhibitor.

  • Acquisition of Resistant DHFR Genes: Plasmids carrying genes that encode for trimethoprim-resistant DHFR variants (e.g., dfrA, dfrG) are a common mechanism of acquired resistance. These resistant enzymes are less susceptible to inhibition by trimethoprim.

  • Increased DHFR Production: Overexpression of the target DHFR enzyme can overcome the inhibitory effect of the drug.

  • Efflux Pumps: Active transport systems can pump the drug out of the bacterial cell, reducing its intracellular concentration.

It is highly probable that this compound is susceptible to similar resistance mechanisms due to its structural and functional resemblance to trimethoprim.

Experimental Protocols: Assessing DHFR Inhibition

The evaluation of DHFR inhibitors typically involves in vitro enzymatic assays that measure the inhibition of DHFR activity. A common method is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate.

Generalized DHFR Inhibition Assay Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare stock solutions of dihydrofolate (DHF), NADPH, and the test inhibitors (this compound and trimethoprim) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of purified recombinant DHFR enzyme.

  • Assay Procedure (96-well plate format):

    • Add the reaction buffer, DHFR enzyme, and varying concentrations of the test inhibitor to the wells of a microplate.

    • Include control wells with no inhibitor (enzyme activity control) and no enzyme (background control).

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding DHF and NADPH to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

dot

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DHF, NADPH, Inhibitors, Enzyme) Plate Add Reagents to 96-well Plate Reagents->Plate Incubate Pre-incubate Plate->Incubate React Initiate Reaction (Add DHF & NADPH) Incubate->React Measure Measure Absorbance (340 nm, kinetic) React->Measure Velocity Calculate Initial Velocities Measure->Velocity Plot Plot % Inhibition vs. [Inhibitor] Velocity->Plot IC50 Determine IC50 Plot->IC50

Caption: A generalized workflow for a DHFR inhibition assay.

Conclusion and Future Directions

This compound and trimethoprim are potent and selective inhibitors of bacterial DHFR, playing a significant role in combating bacterial infections. While trimethoprim is more extensively studied and characterized, this compound's established use in veterinary medicine highlights its efficacy. The primary challenge for both compounds is the ever-present threat of antimicrobial resistance.

Future research should focus on obtaining more comprehensive quantitative data for this compound's inhibitory activity against a wider range of bacterial and vertebrate DHFR enzymes to allow for a more direct and detailed comparison with trimethoprim. Furthermore, continued efforts in the development of novel DHFR inhibitors that can overcome existing resistance mechanisms are crucial for the longevity of this important class of antimicrobial agents.

References

A Comparative Guide to Validated HPLC Methods for Ormetoprim Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of ormetoprim, an antimicrobial agent often used in veterinary medicine, is crucial for pharmacokinetic studies, residue analysis, and quality control. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this purpose. This guide provides an objective comparison of different validated HPLC methods for this compound quantification, supported by experimental data to aid in method selection and development.

Comparison of Validated HPLC Methods

The following table summarizes the key performance characteristics of three distinct HPLC methods for the quantification of this compound, often in combination with other drugs like sulfadimethoxine. The methods vary in their chromatographic conditions and are applicable to different matrices.

ParameterMethod 1: Normal-Phase HPLCMethod 2: Ion-Pair Reversed-Phase HPLCMethod 3: Reversed-Phase HPLC
Matrix Animal Tissues (Cattle, Chicken, Catfish) and BloodChicken FeedChinook Salmon Muscle Tissue
Column Waters µ-Porasil (silica)Information not availableUltrasphere ion-pair column (250 x 4.6 mm I.D.)
Mobile Phase Chloroform, Methanol, Water, and concentrated Ammonium Hydroxide82% Acetonitrile in water containing 0.001M PIC B-8 (sodium 1-octanesulfonate)Acetonitrile-methanol-0.1 M phosphate buffer, pH 4 (17:10:73)
Detection UV at 288 nmUV (wavelength not specified)UV at 280 nm
Linearity Range 0.05 - 40.0 ppm in tissues; 0.05 - 100 ppm in blood1 - 5 mg/L0.2 - 20 ppm (r² = 0.9956)
Accuracy (% Recovery) Good recovery reported50.3% (at 3 mg/Kg), 53.6% (at 7 mg/Kg)Information not available
Precision (%RSD) Good reproducibility reported≤ 6.0%Information not available
Limit of Detection (LOD) Information not availableInformation not available0.2 ppm (at S/N ratio of 5:1)
Limit of Quantification (LOQ) 0.05 ppm in tissues and bloodInformation not availableInformation not available

Experimental Protocols

Below are the detailed methodologies for the compared HPLC methods.

Method 1: Normal-Phase HPLC for this compound and Sulfadimethoxine in Animal Tissues and Blood

This method is designed for the simultaneous quantification of sulfadimethoxine (SDM) and this compound (OMP) in various animal tissues and blood.[1]

  • Sample Preparation: SDM and OMP are extracted from the tissues with methylene chloride at a pH of 10. This is achieved after the addition of tetrabutylammonium hydroxide, which forms an ion pair with SDM.

  • Chromatographic System:

    • HPLC Column: Waters µ-Porasil column.

    • Mobile Phase: A mixture of chloroform, methanol, water, and concentrated ammonium hydroxide.

    • Detector: UV detector set at a wavelength of 288 nm.

  • Quantification: The method has demonstrated good recovery and reproducibility for both compounds at levels between 0.05 and 40.0 ppm in tissues and 0.05 and 100 ppm in cow blood.[1]

Method 2: Ion-Pair Reversed-Phase HPLC for this compound and Pyrimethamine in Chicken Feed

This method was developed for the simultaneous determination of pyrimethamine (PYR) and this compound (OMT) in chicken feed, favoring an ion-pairing approach for better results.[2][3]

  • Sample Preparation: The extraction procedure from chicken feed is not detailed in the provided information.

  • Chromatographic System:

    • Mobile Phase: 82% acetonitrile in water containing 0.001M PIC B-8 (sodium 1-octanesulfonate) as the ion-pairing reagent.[2]

    • Detector: UV detector (specific wavelength not provided).

  • Validation:

    • Linearity: The method shows linear calibration curves in the range of 1 to 5 mg/L for both PYR and OMT.

    • Recovery: The recovery of OMT from spiked feed was 50.3% at 3 mg/Kg and 53.6% at 7 mg/Kg.

    • Precision: The repeatability for the quantitation of OMT was satisfactory, with a relative standard deviation (RSD) of ≤ 6.0%.

Method 3: Reversed-Phase HPLC for this compound and Sulfadimethoxine in Salmon Tissue

This sensitive and selective high-performance liquid chromatographic assay was developed for the simultaneous quantification of sulfadimethoxine (SDM) and this compound (OMP) in chinook salmon muscle tissue.

  • Sample Preparation: SDM and OMP are extracted from tissue samples using a solid-phase extraction technique.

  • Chromatographic System:

    • HPLC Column: Ultrasphere ion-pair column (250 x 4.6 mm I.D.).

    • Mobile Phase: A mixture of acetonitrile, methanol, and 0.1 M phosphate buffer at pH 4 in a ratio of 17:10:73.

    • Detector: UV detection at 280 nm.

  • Validation:

    • Linearity: The calibration curve for OMP in salmon muscle tissue was linear over the concentration range of 0.2-20 ppm, with a correlation coefficient (r²) of 0.9956.

    • Limit of Detection: The minimum detectable quantity of OMP in salmon muscle tissue was 0.2 ppm at a signal-to-noise ratio of 5:1.

HPLC Method Validation Workflow

The validation of an HPLC method is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation.

HPLC_Validation_Workflow A Method Development & Optimization B System Suitability Testing (SST) A->B Initial Check C Validation Parameter Assessment B->C Proceed if SST passes D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy (% Recovery) C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K Documentation & Validation Report D->K Compile Data E->K Compile Data F->K Compile Data G->K Compile Data H->K Compile Data I->K Compile Data J->K Compile Data

Caption: A typical workflow for the validation of an HPLC method.

References

Comparative Analysis of Ormetoprim Immunoassays: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the analysis of ormetoprim, the specificity of the immunoassay is a critical parameter. This guide provides a comparative overview of cross-reactivity studies for this compound immunoassays, offering insights into their performance against structurally similar compounds. The following data and protocols are presented to assist in the selection and application of the most suitable immunoassay for specific research needs.

Cross-Reactivity Data

The cross-reactivity of an immunoassay determines its ability to distinguish the target analyte from other structurally related molecules. An ideal immunoassay would exhibit 100% reactivity with the target analyte and 0% with all other compounds. The following table summarizes the cross-reactivity of a hypothetical this compound competitive enzyme-linked immunosorbent assay (ELISA) against a panel of related veterinary drugs. The data is presented as the percentage of cross-reactivity, calculated as (IC50 of this compound / IC50 of competing compound) x 100.

CompoundChemical Structure% Cross-Reactivity
This compound 5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine100
Diaveridine5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine< 15%
Trimethoprim5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine< 10%
Baquiloprim5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl methyl ether< 5%
Sulfadimethoxine4-amino-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide< 0.1%
Sulfamethoxazole4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide< 0.1%
Pyrimethamine5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine< 0.1%

Note: The cross-reactivity data presented in this table is for illustrative purposes and may not represent the performance of a specific commercially available this compound immunoassay.

Experimental Protocol: Competitive ELISA for this compound

This section details a representative experimental protocol for a competitive ELISA designed to quantify this compound and assess cross-reactivity with other compounds.

1. Reagents and Materials:

  • Microtiter plates (96-well) coated with a capture antibody specific for this compound.

  • This compound standard solutions of known concentrations.

  • Solutions of potential cross-reactants of known concentrations.

  • This compound-horseradish peroxidase (HRP) conjugate.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

2. Assay Procedure:

  • Preparation: Bring all reagents and samples to room temperature.

  • Addition of Standards and Samples: Add 50 µL of the standard solutions, samples, or potential cross-reactant solutions to the appropriate wells of the antibody-coated microtiter plate.

  • Addition of Enzyme Conjugate: Add 50 µL of the this compound-HRP conjugate to each well.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature in the dark. During this incubation, free this compound in the samples and the this compound-HRP conjugate compete for binding to the capture antibody.

  • Washing: Aspirate the contents of the wells and wash each well three to five times with 300 µL of wash buffer.

  • Addition of Substrate: Add 100 µL of the substrate solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature in the dark. A color change will develop.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

3. Calculation of Results:

The concentration of this compound in the samples is inversely proportional to the absorbance measured. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating their absorbance values on the standard curve. Cross-reactivity is calculated using the IC50 values (the concentration of the analyte that causes 50% inhibition of the signal).

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles of the immunoassay, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection A Add Standards/ Samples/ Cross-Reactants B Add this compound-HRP Conjugate C Incubate (Competitive Binding) B->C D Wash Wells C->D E Add Substrate D->E F Incubate (Color Development) E->F G Add Stop Solution F->G H Read Absorbance G->H

Caption: Workflow of the competitive ELISA for this compound detection.

Competitive_Binding_Principle cluster_well Microtiter Well Surface cluster_high_this compound High this compound Concentration cluster_low_this compound Low this compound Concentration Ab Capture Antibody Orm_free1 Orm Ab1 Capture Antibody Orm_free1->Ab1 Orm_HRP1 Orm-HRP Result1 Low Signal Orm_free2 Orm Orm_HRP2 Orm-HRP Ab2 Capture Antibody Orm_HRP2->Ab2 Result2 High Signal

A Comparative Analysis of Ormetoprim Pharmacokinetics in Commercially Important Fish Species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of published literature reveals significant variations in the pharmacokinetic profile of ormetoprim, a key antimicrobial agent in aquaculture, across different fish species. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's absorption, distribution, metabolism, and excretion (ADME) in species including rainbow trout, Atlantic salmon, and channel catfish.

The analysis highlights species-specific differences in key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), elimination half-life (t½), and oral bioavailability. These differences underscore the importance of species-specific dose regimens to ensure therapeutic efficacy and food safety.

Comparative Pharmacokinetic Parameters of this compound

A summary of key pharmacokinetic parameters of this compound in different fish species following oral administration is presented below. It is important to note that experimental conditions such as water temperature, fish size, and analytical methods can influence these values.

Fish SpeciesDosage (mg/kg)Cmax (µg/mL)Tmax (h)Elimination Half-life (t½) (h)Oral Bioavailability (%)Reference
Rainbow Trout (Oncorhynchus mykiss)8Not Reported1217.5 (β-phase)87[1][2]
Atlantic Salmon (Salmo salar)51.1317.625.6 (β-phase)85[3]
Channel Catfish (Ictalurus punctatus)40.666~24 (estimated)52[1][2]
Hybrid Striped Bass (Morone saxatilis x M. chrysops)8.31.585.73.978.5
Nile Tilapia (Oreochromis niloticus)Not ReportedNot ReportedNot ReportedRapid EliminationNot Reported
Summer Flounder (Paralichthys dentatus)Not ReportedNot ReportedNot ReportedDetectable up to 21 daysNot Reported
Walleye (Sander vitreus)Not ReportedNot ReportedNot ReportedUndetectable after 10 daysNot Reported

Note: The data for Nile tilapia, summer flounder, and walleye are primarily from residue depletion studies and do not provide detailed pharmacokinetic parameters like Cmax and Tmax. The elimination of this compound in Nile tilapia was noted to be extremely rapid.

Experimental Protocols

The methodologies employed in the cited studies form the basis for the presented pharmacokinetic data. Key aspects of these protocols are outlined below to provide context for the comparative analysis.

Study in Rainbow Trout
  • Fish Species: Rainbow Trout (Oncorhynchus mykiss)

  • Drug Administration: A single oral dose of 8 mg/kg body weight.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to determine the concentration of this compound in plasma.

Study in Atlantic Salmon
  • Fish Species: Atlantic Salmon (Salmo salar)

  • Drug Administration: A single oral dose of 5 mg/kg of this compound as part of a combination drug (Romet®).

  • Sample Collection: Plasma samples were collected at predetermined intervals.

  • Analytical Method: The concentration of this compound in plasma was quantified using HPLC.

Study in Channel Catfish
  • Fish Species: Channel Catfish (Ictalurus punctatus)

  • Drug Administration: A single oral dose of 4 mg/kg of 14C-labeled this compound was administered.

  • Sample Collection: Blood samples were taken at multiple time points to measure plasma concentrations.

  • Analytical Method: Radioactivity was measured to determine the concentration of this compound and its metabolites.

Study in Hybrid Striped Bass
  • Fish Species: Hybrid Striped Bass (Morone saxatilis x Morone chrysops)

  • Drug Administration: A single oral dose of 8.3 mg/kg of this compound.

  • Sample Collection: Plasma samples were collected to determine drug concentrations.

  • Analytical Method: this compound concentrations in plasma were measured by HPLC.

Visualizing Pharmacokinetic Processes

To better understand the journey of this compound within the fish, the following diagrams illustrate the key stages of absorption, distribution, metabolism, and excretion, as well as a typical workflow for a comparative pharmacokinetic study.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral\nAdministration Oral Administration Stomach/\nIntestine Stomach/ Intestine Oral\nAdministration->Stomach/\nIntestine Ingestion Bloodstream Bloodstream Stomach/\nIntestine->Bloodstream Absorption Tissues Tissues Bloodstream->Tissues Perfusion Liver Liver Bloodstream->Liver Hepatic Uptake Kidney Kidney Bloodstream->Kidney Renal Filtration Tissues->Bloodstream Redistribution Metabolites Metabolites Liver->Metabolites Metabolites->Bloodstream Bile Bile Metabolites->Bile Urine/\nFeces Urine/ Feces Kidney->Urine/\nFeces Bile->Urine/\nFeces

Caption: Key pharmacokinetic processes (ADME) of this compound in fish.

Comparative_PK_Workflow cluster_study_design Study Design cluster_execution Experimental Execution cluster_analysis Sample & Data Analysis cluster_comparison Comparative Assessment A Select Fish Species B Determine Dosing Regimen (Route, Dose) A->B C Establish Sampling Time Points B->C D Administer this compound C->D E Collect Blood/Tissue Samples D->E F Analyze Samples for This compound Concentration E->F G Pharmacokinetic Modeling F->G H Compare PK Parameters (Cmax, Tmax, t½, Bioavailability) G->H I Draw Conclusions on Species-Specific Differences H->I

Caption: Workflow for a comparative pharmacokinetic study of this compound.

Discussion

The compiled data indicates that this compound is generally well-absorbed orally in salmonids like rainbow trout and Atlantic salmon, with bioavailability exceeding 85%. In contrast, the oral bioavailability in channel catfish is considerably lower at 52%. The time to reach peak plasma concentration also varies, suggesting differences in absorption rates among species. The elimination half-life of this compound appears to be longer in salmonids compared to channel catfish and hybrid striped bass, which has implications for withdrawal period considerations.

The rapid elimination of this compound in Nile tilapia suggests that this species may require more frequent dosing or higher doses to maintain therapeutic concentrations. Conversely, the prolonged detection of residues in summer flounder indicates a slower elimination process in this species.

These variations in pharmacokinetic profiles are likely influenced by a combination of factors, including differences in gastrointestinal physiology, metabolic enzyme activity, and renal and biliary excretion pathways among fish species. Water temperature is another critical factor that can significantly impact drug metabolism and elimination rates in poikilothermic animals like fish.

Conclusion

This comparative guide underscores the necessity of conducting species-specific pharmacokinetic studies for veterinary drugs used in aquaculture. A "one-size-fits-all" approach to dosing can lead to sub-therapeutic drug levels in some species and prolonged residue issues in others. The data presented here provides a valuable resource for researchers and drug developers in designing more effective and safer antimicrobial therapies for a diverse range of farmed fish species. Further research is warranted to fill the existing data gaps for many commercially important aquaculture species and to investigate the impact of environmental factors on this compound pharmacokinetics.

References

A Comparative Guide to the In Vitro Efficacy of Ormetoprim and Other Sulfonamide Potentiators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of ormetoprim with other common sulfonamide potentiators, including trimethoprim, pyrimethamine, and diaveridine. These diaminopyrimidine compounds enhance the antimicrobial activity of sulfonamides by sequentially blocking the bacterial folic acid synthesis pathway, leading to a synergistic bactericidal effect.[1][2] This guide summarizes key performance data, details experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Mechanism of Action: Synergistic Inhibition of Folate Synthesis

Sulfonamides and their potentiators, such as this compound, are antibacterial agents that target the folate biosynthesis pathway, which is crucial for DNA, RNA, and protein synthesis in bacteria.[3][4] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that converts para-aminobenzoic acid (PABA) into dihydropteroate. Diaminopyrimidines, including this compound, trimethoprim, pyrimethamine, and diaveridine, inhibit a subsequent enzyme in the pathway, dihydrofolate reductase (DHFR).[5] This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidine, and certain amino acids. The sequential blockade of this pathway by a combination of a sulfonamide and a potentiator results in a synergistic and often bactericidal effect.

Folate Synthesis Pathway Inhibition cluster_sulfonamides Sulfonamides cluster_potentiators Sulfonamide Potentiators PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids One-carbon transfer reactions Sulfonamides Sulfonamides (e.g., Sulfadimethoxine, Sulfamethoxazole) Dihydropteroate\nSynthase (DHPS) Dihydropteroate Synthase (DHPS) Sulfonamides->Dihydropteroate\nSynthase (DHPS) Inhibition Potentiators This compound Trimethoprim Pyrimethamine Diaveridine Dihydrofolate\nReductase (DHFR) Dihydrofolate Reductase (DHFR) Potentiators->Dihydrofolate\nReductase (DHFR) Inhibition

Figure 1. Mechanism of action of sulfonamides and their potentiators.

Comparative In Vitro Efficacy Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other sulfonamide potentiators in combination with various sulfonamides against a range of bacterial pathogens. It is important to note that direct head-to-head comparative studies are limited, and thus, data is compiled from various sources. The specific sulfonamide partner and experimental conditions can influence the observed MIC values.

Table 1: In Vitro Efficacy of this compound-Sulfadimethoxine

Bacterial SpeciesThis compound-Sulfadimethoxine MIC (µg/mL)Reference(s)
Escherichia coliVaries; effective plasma concentrations suggest inhibition
Staphylococcus aureusBroadly effective
Streptococcus spp.Broadly effective
Salmonella spp.Broadly effective
Klebsiella spp.Generally not effective
Proteus spp.Broadly effective
Yersinia ruckeriVaries; effective plasma concentrations suggest inhibition
Edwardsiella tardaVaries; effective plasma concentrations suggest inhibition

Table 2: In Vitro Efficacy of Trimethoprim-Sulfamethoxazole

Bacterial SpeciesTrimethoprim-Sulfamethoxazole MIC (µg/mL)Reference(s)
Escherichia coli0.25/4.75 - 4/74
Staphylococcus aureus (MRSA)Synergistic; 6- to 25-fold MIC decrease
Streptococcus pneumoniae≤2/38 (93.3% susceptible)
Streptococcus pyogenesGeometric mean MICs: 0.04 - 0.16
Haemophilus influenzaeTrimethoprim alone: ≤0.25

Table 3: In Vitro Efficacy of Pyrimethamine-Sulfadoxine

Bacterial SpeciesPyrimethamine-Sulfadoxine MIC (µg/mL)Reference(s)
Staphylococcus aureusMedian MIC: 16
Streptococcus agalactiaeMedian MIC: 24
Streptococcus pneumoniaeMedian MIC: 4
Enterococcus faecalisMedian MIC: 12
Escherichia coliMedian MIC: 128
Neisseria gonorrhoeaeMedian MIC: 256

Table 4: In Vitro Efficacy of Diaveridine-Sulfaquinoxaline

Bacterial SpeciesDiaveridine-Sulfaquinoxaline MIC (µg/mL)Reference(s)
Escherichia coliEffective in combination
Salmonella spp.Effective in combination
Staphylococcus aureusEffective in combination
Clostridium spp.Effective in combination
Bacillus anthracisEffective in combination

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of sulfonamide potentiators.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compounds (this compound, trimethoprim, etc.) and sulfonamides

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antimicrobial Agent Preparation: Prepare stock solutions of the test compounds and sulfonamides. Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.

Materials:

  • As per the MIC determination protocol.

Procedure:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antimicrobial concentrations. Serially dilute Drug A (e.g., a sulfonamide) horizontally across the columns, and serially dilute Drug B (e.g., this compound) vertically down the rows. This creates a checkerboard of wells with varying concentrations of both drugs.

  • Inoculation and Incubation: Inoculate each well with the standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) and incubate as described for the MIC assay.

  • Data Analysis and Interpretation: After incubation, determine the MIC of each drug alone and in combination. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

    The results are interpreted as follows:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Experimental Workflow for In Vitro Efficacy Testing cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Bacterial_Culture Bacterial Strain Culture (Overnight) Inoculum_Prep Prepare Inoculum (0.5 McFarland Standard) Bacterial_Culture->Inoculum_Prep MIC_Assay MIC Determination (Broth Microdilution) Inoculum_Prep->MIC_Assay Checkerboard_Assay Checkerboard Assay (Synergy Testing) Inoculum_Prep->Checkerboard_Assay Drug_Dilution Prepare Serial Dilutions of Antimicrobials Drug_Dilution->MIC_Assay Drug_Dilution->Checkerboard_Assay MIC_Reading Read MIC Values (Visual/Spectrophotometer) MIC_Assay->MIC_Reading Checkerboard_Assay->MIC_Reading FIC_Calculation Calculate FIC Index MIC_Reading->FIC_Calculation Interpretation Interpret Results (Synergy, Additivity, etc.) FIC_Calculation->Interpretation

References

Assessing the Bactericidal vs. Bacteriostatic Activity of Ormetoprim Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ormetoprim, a diaminopyrimidine antimicrobial agent, is a crucial component in veterinary medicine, often used in combination with sulfonamides to combat a wide range of bacterial infections. This guide provides a comprehensive comparison of the bactericidal versus bacteriostatic activity of this compound combinations, supported by experimental data and detailed methodologies to aid in research and development.

The synergistic relationship between this compound and sulfonamides, such as sulfadimethoxine, stems from their sequential blockade of the bacterial folic acid synthesis pathway. Sulfonamides inhibit dihydropteroate synthase, while this compound inhibits the subsequent step, catalyzed by dihydrofolate reductase. This dual action is widely reported to result in a bactericidal effect, a significant enhancement from the bacteriostatic nature of sulfonamides when used alone.[1][2]

Quantitative Assessment of Antimicrobial Activity

The determination of whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) is critical for effective drug development and clinical application. This is quantitatively assessed by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, whereas a ratio of > 4 suggests bacteriostatic activity.

Below are tables summarizing available data for this compound combinations and the closely related trimethoprim/sulfamethoxazole, which serves as a well-documented surrogate.

Table 1: In Vitro Activity of this compound-Sulfadimethoxine against Fish Pathogens

BacteriumThis compound:Sulfadimethoxine RatioMIC (µg/mL)
Vibrio spp.1:50.152/0.008 – >152/8
Streptococcus spp.1:50.152/0.008 – 4.75/0.25

Note: Data sourced from studies on fish pathogens. Further research is needed to establish MBC values and confirm bactericidal activity in these species.

Table 2: Bactericidal Activity of Trimethoprim/Sulfamethoxazole against Escherichia coli

StrainTrimethoprim:Sulfamethoxazole RatioMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity
E. coli K11:190.06/1.140.25/4.754.17Bactericidal

This data for the closely related trimethoprim/sulfamethoxazole combination against a K1 E. coli strain demonstrates a bactericidal effect, with an MBC/MIC ratio of approximately 4.[3] This serves as a strong indicator for the expected activity of this compound combinations against susceptible Gram-negative bacteria.

Table 3: Activity of Trimethoprim/Sulfamethoxazole against Methicillin-Resistant Staphylococcus aureus (MRSA)

StrainCombinationActivity AssessmentResult
MRSATrimethoprim/SulfamethoxazoleTime-Kill Assay>3 log10 CFU/mL decrease at 24 hours

Time-kill assays have demonstrated that trimethoprim/sulfamethoxazole is rapidly bactericidal against MRSA in vitro.[4][5] A greater than 3-log10 reduction in colony-forming units (CFU)/mL within 24 hours is a hallmark of bactericidal activity.

Experimental Protocols

Accurate assessment of bactericidal and bacteriostatic activity relies on standardized and meticulously executed experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This method quantifies the potency of an antimicrobial agent.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Serial Dilution of Antimicrobial Agent: The this compound combination is serially diluted in broth in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no antimicrobial) and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at an appropriate temperature and duration (typically 18-24 hours at 35-37°C).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).

  • MBC Determination: An aliquot from each well showing no growth is subcultured onto an agar plate. The plates are incubated for 18-24 hours. The MBC is the lowest concentration from which no bacterial colonies grow on the subculture plate.

Time-Kill Assay

This dynamic method assesses the rate at which an antimicrobial agent kills a bacterial population over time.

Protocol:

  • Preparation: Standardized bacterial inocula are prepared in broth. The this compound combination is added at a predetermined concentration (e.g., 4x MIC). A growth control without the antimicrobial is also prepared.

  • Incubation and Sampling: The cultures are incubated with shaking at 37°C. Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Counting: Serial dilutions of the collected aliquots are plated on agar. After incubation, the number of colony-forming units (CFU)/mL is determined.

  • Data Analysis: The log10 CFU/mL is plotted against time. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is indicative of bactericidal activity.

Checkerboard Assay for Synergy

This method is used to assess the interaction between two antimicrobial agents (e.g., this compound and a sulfonamide).

Protocol:

  • Plate Setup: In a 96-well microtiter plate, one drug (e.g., this compound) is serially diluted horizontally, and the second drug (e.g., sulfadimethoxine) is serially diluted vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation: All wells are inoculated with a standardized bacterial suspension and incubated.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation:

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Visualizing Mechanisms and Workflows

Folic Acid Synthesis Pathway and Drug Action

The following diagram illustrates the sequential blockade of the bacterial folic acid synthesis pathway by the combination of a sulfonamide and this compound.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHPt Dihydropteroate DHF Dihydrofolic Acid (DHF) DHPt->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid (THF) Precursors Purines, Thymidine, Amino Acids THF->Precursors DHPS->DHPt DHFR->THF Sulfonamide Sulfonamides Sulfonamide->DHPS This compound This compound This compound->DHFR

Caption: Sequential blockade of the folic acid synthesis pathway.

Experimental Workflow for Assessing Bactericidal Activity

This diagram outlines the logical flow of experiments to characterize the activity of an this compound combination.

Bactericidal_Workflow Start Start: Test this compound Combination MIC_MBC Determine MIC and MBC Start->MIC_MBC Calculate_Ratio Calculate MBC/MIC Ratio MIC_MBC->Calculate_Ratio Classify Classify Activity Calculate_Ratio->Classify Bactericidal Bactericidal (Ratio <= 4) Classify->Bactericidal Yes Bacteriostatic Bacteriostatic (Ratio > 4) Classify->Bacteriostatic No Time_Kill Perform Time-Kill Assay Bactericidal->Time_Kill Bacteriostatic->Time_Kill Synergy Perform Checkerboard Assay for Synergy Time_Kill->Synergy Analyze_Synergy Analyze FIC Index Synergy->Analyze_Synergy Conclusion Conclude on Activity and Synergy Analyze_Synergy->Conclusion

References

Ormetoprim: A Comparative Analysis of In Vitro MIC and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the in vitro minimum inhibitory concentration (MIC) of ormetoprim, often in combination with sulfadimethoxine, and its corresponding in vivo efficacy. The data presented is intended to support researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this antimicrobial agent.

This compound, a diaminopyrimidine antimicrobial, functions by inhibiting dihydrofolate reductase, a crucial enzyme in the folic acid synthesis pathway of bacteria. This action is often potentiated by sulfadimethoxine, which targets an earlier step in the same pathway, creating a sequential blockade that can result in synergistic and bactericidal activity.[1] This combination is frequently used in veterinary medicine, particularly in aquaculture and for poultry.[1][2]

Data Summary: In Vitro MIC vs. In Vivo Efficacy

A direct correlation between in vitro MIC values and in vivo clinical outcomes is a critical aspect of antimicrobial drug evaluation. Below is a summary of available data for the this compound-sulfadimethoxine combination against key veterinary pathogens.

Table 1: Correlation of this compound-Sulfadimethoxine MIC with In Vivo Efficacy against Aeromonas salmonicida (Furunculosis in Salmonids)
PathogenIn Vitro MIC (μg/mL) of Romet®30*Animal ModelIn Vivo Treatment RegimenIn Vivo Outcome
Aeromonas salmonicida1-2Trout (artificially infected)50 mg/kg of fish/dayEffective control of furunculosis
Aeromonas salmonicidaNot specifiedSalmonids (hatchery outbreaks)50 mg/kg of fish/dayEffective control of furunculosis[2][3]

*Romet®30 is a commercial product containing sulfadimethoxine and this compound.

The data for Aeromonas salmonicida, the causative agent of furunculosis in salmonids, provides the clearest available correlation. In vitro studies demonstrated that both sulfonamide-sensitive and resistant strains of A. salmonicida were highly sensitive to the combination of this compound and sulfadimethoxine. Subsequent in vivo trials in trout, both in controlled laboratory settings and in field applications, confirmed that a treatment regimen of 50 mg/kg of fish per day effectively controlled the infection. This represents a significant dosage reduction compared to sulfonamides used alone.

Table 2: In Vitro Susceptibility Data for Other Relevant Pathogens

While direct in vivo correlation studies are less readily available for other pathogens, the following table summarizes in vitro susceptibility data for the this compound-sulfadimethoxine combination.

PathogenHost AnimalIn Vitro MIC (μg/mL) of this compound/Sulfadimethoxine
Escherichia coliDogsSusceptible (indicated for use)
Staphylococcus aureusDogsSusceptible (indicated for use)
Staphylococcus spp.DogsSusceptible (indicated for use)
Proteus mirabilisDogsSusceptible (indicated for use)
Streptococcus spp.GeneralBroadly effective
Klebsiella spp.GeneralBroadly effective
Proteus spp.GeneralBroadly effective
Shigella spp.GeneralBroadly effective
Salmonella spp.GeneralBroadly effective
Clostridium spp.GeneralBroadly effective

Note: The term "susceptible" is used as indicated in product information for Primor®, but specific MIC breakpoints may vary. The combination is generally effective against a wide range of Gram-positive and Gram-negative aerobic bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro susceptibility of bacterial isolates to this compound-sulfadimethoxine is determined using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (based on CLSI VET01 guidelines):

  • Bacterial Isolate Preparation: A standardized inoculum of the test bacterium (e.g., Aeromonas salmonicida) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antimicrobial Preparation: A series of two-fold dilutions of the this compound-sulfadimethoxine combination (e.g., in a 1:5 ratio) are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at a temperature suitable for the specific bacterium (e.g., 22°C for 44-48 hours for A. salmonicida).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial combination that completely inhibits visible bacterial growth.

In Vivo Efficacy Study in Salmonids (Challenge Model)

The following is a generalized protocol for an in vivo efficacy study based on descriptions of furunculosis challenge models.

  • Animal Model: Clinically healthy salmonids (e.g., rainbow trout) of a specific size and age are used.

  • Acclimation: Fish are acclimated to laboratory conditions in tanks with controlled water quality and temperature.

  • Infection Challenge: Fish are challenged with a virulent strain of Aeromonas salmonicida via intraperitoneal injection or by immersion in a bacterial suspension to induce infection.

  • Treatment Administration: Medicated feed containing the this compound-sulfadimethoxine combination at a specified dose (e.g., 50 mg/kg of fish body weight per day) is administered to the treatment group for a defined period (e.g., 5-10 days). A control group receives non-medicated feed.

  • Observation and Data Collection: Mortalities are recorded daily. At the end of the study period, surviving fish may be euthanized for bacteriological examination of internal organs to confirm the presence or absence of the pathogen.

  • Efficacy Evaluation: The efficacy of the treatment is determined by comparing the mortality rates and bacterial loads between the treated and control groups.

Visualizing Key Pathways and Workflows

Mechanism of Action: Folic Acid Synthesis Inhibition

The synergistic effect of this compound and sulfadimethoxine is achieved by blocking two sequential steps in the bacterial folic acid synthesis pathway.

Folic Acid Synthesis Pathway Inhibition PABA p-Aminobenzoic Acid (PABA) DHF Dihydrofolic Acid (DHF) PABA->DHF Dihydropteroate Synthase THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->PABA This compound This compound This compound->DHF

Caption: Inhibition of bacterial folic acid synthesis by sulfadimethoxine and this compound.

Experimental Workflow: From In Vitro MIC to In Vivo Efficacy

The logical flow for evaluating the correlation between in vitro and in vivo data is crucial for antimicrobial drug development.

Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis isolate Bacterial Isolate (e.g., A. salmonicida) mic_test MIC Determination (Broth Microdilution) isolate->mic_test treatment Treatment with This compound-Sulfadimethoxine mic_test->treatment Inform Dosage Selection correlation Correlation Analysis mic_test->correlation animal_model Animal Model (e.g., Trout) challenge Infection Challenge animal_model->challenge challenge->treatment outcome Efficacy Assessment (e.g., Mortality, Bacterial Load) treatment->outcome outcome->correlation

Caption: Workflow for correlating in vitro MIC with in vivo efficacy.

References

A Head-to-Head Comparison: Agar Dilution vs. Broth Microdilution for Ormetoprim MIC Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of a drug's Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. This guide provides an objective comparison of two widely used methods, agar dilution and broth microdilution, for establishing the MIC of the diaminopyrimidine antimicrobial, ormetoprim.

While both methods are considered gold standards for MIC determination, they present distinct workflows, advantages, and disadvantages. The choice between them often depends on the scale of the study, the required throughput, and the specific characteristics of the microorganism being tested. This guide delves into the experimental protocols for each method, presents available data, and offers a clear comparison to aid in selecting the most appropriate technique for your research needs.

Performance and Data Comparison

Studies comparing these methods for other potentiated sulfonamides, like trimethoprim-sulfamethoxazole, have shown a high degree of agreement, generally within one two-fold dilution.[1][2] However, discrepancies can arise. For instance, some studies have reported that agar dilution may yield slightly lower MICs for certain drug-organism combinations compared to broth microdilution.[1] It is crucial for laboratories to perform their own validation when implementing either method.

Below is a table summarizing the established quality control ranges for this compound/sulfadimethoxine against reference strains using broth microdilution, as this data is more commonly reported.

Reference Strain Antimicrobial Agent Method Temperature MIC QC Range (µg/mL)
Escherichia coli ATCC® 25922This compound/SulfadimethoxineBroth Microdilution35°C0.5/9.5 - 4/76
Aeromonas salmonicida subsp. salmonicida ATCC® 33658This compound/SulfadimethoxineBroth Microdilution22°C0.12/2.38 - 1/19
Aeromonas salmonicida subsp. salmonicida ATCC® 33658This compound/SulfadimethoxineBroth Microdilution28°C0.12/2.38 - 1/19

Data sourced from CLSI documentation for bacteria isolated from aquatic animals.[3][4]

Experimental Protocols

The following are detailed methodologies for performing agar dilution and broth microdilution for this compound MIC determination, based on established CLSI guidelines.

This compound Stock Solution Preparation
  • Weighing: Accurately weigh a suitable amount of this compound analytical standard powder.

  • Solvent Selection: Dissolve the this compound powder in a minimal amount of a suitable solvent. According to CLSI guidelines, a weak acid (e.g., 0.1 N HCl) may be necessary for initial solubilization, followed by dilution with sterile distilled water.

  • Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm membrane filter.

  • Storage: Store the stock solution in sterile, light-protected containers at -20°C or below.

Agar Dilution Method
  • Medium Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving. Allow the agar to cool to 45-50°C in a water bath.

  • Antimicrobial Incorporation: Prepare a series of two-fold dilutions of the this compound stock solution. Add a specific volume of each antimicrobial dilution to molten MHA to achieve the desired final concentrations. For example, add 2 mL of a 10x antimicrobial concentration to 18 mL of molten agar. Ensure thorough mixing. A drug-free agar plate should also be prepared as a growth control.

  • Pouring Plates: Dispense the agar-antimicrobial mixtures into sterile petri dishes on a level surface. Allow the agar to solidify completely.

  • Inoculum Preparation: From a pure 18-24 hour culture, select 3-5 colonies and suspend them in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation: Using an inoculum-replicating apparatus (multipoint inoculator), spot-inoculate the prepared agar plates with the standardized bacterial suspension. Each spot should contain approximately 1-2 µL.

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at the appropriate temperature and duration for the test organism (e.g., 35°C for 16-20 hours for many common bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Broth Microdilution Method
  • Medium Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions and sterilize.

  • Plate Preparation: Using a 96-well microtiter plate, dispense 50 µL of CAMHB into each well.

  • Antimicrobial Dilution: Prepare a two-fold serial dilution of the this compound stock solution directly in the microtiter plate. Add 50 µL of the appropriate this compound concentration to the first well of a row and serially dilute across the plate. The final volume in each well will be 50 µL before adding the inoculum. Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation: Prepare a bacterial suspension as described for the agar dilution method (0.5 McFarland standard). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate (except the sterility control well). The final volume in each well will be 100 µL.

  • Incubation: Cover the microtiter plate and incubate at the appropriate temperature and duration (e.g., 35°C for 16-20 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth (i.e., the first clear well). This can be determined visually or with a microplate reader.

Methodological Workflows

The following diagrams illustrate the key steps in the agar dilution and broth microdilution workflows.

AgarDilutionWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mueller-Hinton Agar D Add this compound Dilutions to Molten Agar A->D B Prepare this compound Stock & Serial Dilutions B->D C Prepare 0.5 McFarland Inoculum F Dilute Inoculum to 10^4 CFU/spot C->F E Pour Agar Plates D->E G Spot Inoculate Plates E->G F->G H Incubate Plates G->H I Read Plates for Growth Inhibition H->I J Determine MIC I->J

Caption: Agar Dilution Workflow for this compound MIC.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Cation-Adjusted Mueller-Hinton Broth D Dispense Broth into 96-Well Plate A->D B Prepare this compound Stock Solution E Perform Serial Dilution of this compound in Plate B->E C Prepare 0.5 McFarland Inoculum F Dilute Inoculum to 5x10^5 CFU/mL C->F D->E G Inoculate Wells E->G F->G H Incubate Plate G->H I Read Plate for Turbidity H->I J Determine MIC I->J

Caption: Broth Microdilution Workflow for this compound MIC.

Conclusion: Making the Right Choice

Feature Agar Dilution Broth Microdilution
Principle Incorporation of antimicrobial into solid medium.Serial dilution of antimicrobial in liquid medium.
Throughput High for testing multiple isolates against one drug concentration per plate.High for testing multiple drugs against a single isolate per plate.
Labor Intensity More labor-intensive for media preparation.Less labor-intensive, especially with automation.
Reagent Consumption Higher consumption of agar and petri dishes.Lower consumption of antimicrobial agents and media.
Detection of Contamination Easier to detect contamination due to distinct colony morphology.Contamination can be difficult to distinguish from the test organism's growth.
Automation Less amenable to full automation.Easily automated for high-throughput screening.
Suitability Good for large-scale surveillance of resistance to a few drugs.Ideal for clinical diagnostics and testing a panel of drugs against an isolate.

Both agar dilution and broth microdilution are robust and reliable methods for determining the MIC of this compound. The agar dilution method is advantageous when screening a large number of bacterial isolates against a limited number of antimicrobial concentrations and allows for easy detection of contamination. In contrast, broth microdilution is more suited for testing a single isolate against a wide range of antimicrobial agents, is more amenable to automation, and is generally less labor-intensive. The selection of the most appropriate method will ultimately be guided by the specific objectives and resources of your laboratory.

References

Performance Standards for Ormetoprim in Veterinary Diagnostic Labs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ormetoprim, a diaminopyrimidine antimicrobial, is a crucial component of potentiated sulfonamide therapies in veterinary medicine. It is used in combination with a sulfonamide, most commonly sulfadimethoxine, to create a synergistic bactericidal effect through the sequential blockade of folic acid synthesis in bacteria. This guide provides a comprehensive comparison of the performance standards for this compound, primarily as part of the this compound-sulfadimethoxine combination, in veterinary diagnostic laboratories. It is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of its in-vitro activity and the standardized methods for its evaluation.

While specific performance standards for every veterinary pathogen are not publicly available and are often contained within subscription-based resources like the full CLSI documents, this guide synthesizes the most current, publicly accessible data and highlights the use of surrogate antimicrobials for susceptibility testing.

Data Presentation: Performance Standards and Comparative Data

This compound-Sulfadimethoxine Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) is the primary organization providing veterinary-specific antimicrobial susceptibility testing (AST) guidelines in the United States. For potentiated sulfonamides like this compound-sulfadimethoxine, the CLSI VET01S supplement, "Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals," is the key reference document.[1][2]

A critical aspect of this compound-sulfadimethoxine susceptibility testing is the use of trimethoprim-sulfamethoxazole as a surrogate for some animal species. The CLSI VET01S document indicates that trimethoprim-sulfamethoxazole results can be used to predict susceptibility to other potentiated sulfonamides, including this compound-sulfadimethoxine, particularly for canine pathogens.[3] However, the same document also includes a noteworthy disclaimer that there is "no data on the ability of trimethoprim-sulfamethoxazole results to predict susceptibility to this compound-sulfadimethoxine combinations."[3] This highlights a significant gap in the available data and underscores the need for careful interpretation of susceptibility results.

Table 1: CLSI Interpretive Criteria for Trimethoprim-Sulfamethoxazole (as a surrogate for Potentiated Sulfonamides) for select veterinary pathogens.

Animal SpeciesPathogenAntimicrobial Agent (Surrogate)MethodDisk ContentInterpretive Criteria (Zone Diameter in mm)MIC Breakpoints (µg/mL)
Dogs & Cats EnterobacteriaceaeTrimethoprim-SulfamethoxazoleDisk Diffusion1.25/23.75 µgS: ≥16, I: 11-15, R: ≤10S: ≤2/38, I: -, R: ≥4/76
Dogs & Cats Staphylococcus spp.Trimethoprim-SulfamethoxazoleDisk Diffusion1.25/23.75 µgS: ≥16, I: 11-15, R: ≤10S: ≤2/38, I: -, R: ≥4/76
Horses Streptococcus equiTrimethoprim-SulfamethoxazoleDisk Diffusion1.25/23.75 µgS: ≥16, I: 11-15, R: ≤10S: ≤2/38, I: -, R: ≥4/76

Note: These breakpoints are for trimethoprim-sulfamethoxazole and their applicability to this compound-sulfadimethoxine should be considered with the aforementioned CLSI caveat.

Quality Control (QC) Ranges

Table 2: CLSI Quality Control Ranges for this compound-Sulfadimethoxine.

Quality Control StrainMethodAntimicrobial AgentDisk ContentAcceptable Zone Diameter Range (mm)Acceptable MIC Range (µg/mL)
Escherichia coli ATCC 25922 (Aquatic)Disk DiffusionThis compound-Sulfadimethoxine1.25/23.75 µg21-28Not specified in available results
Aeromonas salmonicida ATCC 33658 (Aquatic)Disk DiffusionThis compound-Sulfadimethoxine1.25/23.75 µg22-29Not specified in available results
Escherichia coli ATCC 25922 (Aquatic)Broth MicrodilutionThis compound-Sulfadimethoxine--0.12/2.38 - 1/19

Note: These QC ranges are specified for aquatic bacteriology and may not be directly applicable to other veterinary diagnostic settings without further validation.

Comparative In-Vitro Activity and Clinical Efficacy

Direct comparisons of the in-vitro activity of this compound-sulfadimethoxine with other potentiated sulfonamides are limited in publicly accessible literature. However, a clinical study on canine pyoderma provides some insight into its comparative efficacy.

Table 3: Comparative Clinical Efficacy of Potentiated Sulfonamides in Canine Pyoderma.

Treatment GroupDosing RegimenCure Rate at 3 WeeksCure Rate at 6 Weeks
This compound-Sulfadimethoxine55 mg/kg once, then 27.5 mg/kg q24h75.0%100%
Trimethoprim-Sulfadiazine30 mg/kg q24h38.5%75.9%
Trimethoprim-Sulfadiazine30 mg/kg q12h57.1%78.6%

Source: A Blinded Comparison of the Efficacy of Daily and Twice Daily Trimethoprim-Sulfadiazine and Daily Sulfadimethoxine-Ormetoprim Therapy in the Treatment of Canine Pyoderma.[4]

These results suggest a favorable clinical efficacy for this compound-sulfadimethoxine in the treatment of canine pyoderma compared to the trimethoprim-sulfadiazine regimens tested in this particular study.

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing are critical for obtaining reliable and comparable results. The following are generalized protocols for broth microdilution and disk diffusion testing as outlined by the CLSI.

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a bacterium in a liquid medium.

  • Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Dilution: Serial twofold dilutions of this compound-sulfadimethoxine (or the surrogate trimethoprim-sulfamethoxazole) are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

  • Inoculum Preparation: A bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: A disk impregnated with a standardized concentration of this compound-sulfadimethoxine (1.25/23.75 µg) or trimethoprim-sulfamethoxazole (1.25/23.75 µg) is placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Reading Results: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone diameter is then interpreted as susceptible, intermediate, or resistant based on CLSI-defined breakpoints.

Mandatory Visualization

Signaling_Pathway cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid DHPS Dihydropteroate Synthetase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Purines Purines, Pyrimidines, Amino Acids THF->Purines Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->DHPS Competitive Inhibition This compound This compound This compound->DHFR Inhibition

Caption: Mechanism of action of this compound-sulfadimethoxine.

Experimental_Workflow cluster_prep Preparation cluster_bmd Broth Microdilution (MIC) cluster_dd Disk Diffusion (Zone Diameter) cluster_interpretation Interpretation Isolate Bacterial Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Inoculate_Plate Inoculate Microtiter Plate Inoculum->Inoculate_Plate Inoculate_Agar Inoculate Mueller-Hinton Agar Inoculum->Inoculate_Agar Serial_Dilution Serial Dilution of This compound-Sulfadimethoxine Serial_Dilution->Inoculate_Plate Incubate_BMD Incubate 16-20h at 35°C Inoculate_Plate->Incubate_BMD Read_MIC Read MIC Incubate_BMD->Read_MIC Compare_Breakpoints Compare to CLSI Breakpoints Read_MIC->Compare_Breakpoints Apply_Disk Apply this compound-Sulfadimethoxine Disk Inoculate_Agar->Apply_Disk Incubate_DD Incubate 16-20h at 35°C Apply_Disk->Incubate_DD Measure_Zone Measure Zone of Inhibition Incubate_DD->Measure_Zone Measure_Zone->Compare_Breakpoints Report Report as S, I, or R Compare_Breakpoints->Report

Caption: Antimicrobial susceptibility testing workflow for this compound.

Conclusion

The performance standards for this compound in veterinary diagnostic laboratories are intrinsically linked to its use in combination with sulfadimethoxine. The CLSI provides the foundational guidelines for the susceptibility testing of this potentiated sulfonamide. A key takeaway for laboratory professionals and researchers is the current reliance on trimethoprim-sulfamethoxazole as a surrogate for susceptibility testing in some species, alongside the critical CLSI caveat regarding the lack of predictive data for this substitution. This emphasizes the need for further research to establish specific breakpoints and validate the use of surrogates for this compound-sulfadimethoxine against a broader range of veterinary pathogens. The provided data and protocols serve as a valuable resource for understanding the current landscape of this compound performance standards and for guiding future research and development in veterinary antimicrobial therapeutics.

References

Synergistic Power of Ormetoprim with Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The combination of ormetoprim with various sulfonamides exemplifies a powerful synergistic strategy in antimicrobial therapy, primarily by sequentially blocking the folic acid synthesis pathway in pathogens. This dual-action mechanism not only enhances the efficacy of the individual drugs but also broadens the spectrum of activity and can delay the development of resistance.

This compound, a diaminopyrimidine, acts as a dihydrofolate reductase inhibitor, the second step in the folic acid pathway. Sulfonamides, such as sulfadimethoxine, sulfamethoxazole, and sulfaquinoxaline, inhibit dihydropteroate synthase, an enzyme involved in the initial step of the same pathway. By inhibiting two crucial stages in this essential metabolic process, the combination becomes bactericidal, whereas the individual components are often only bacteriostatic.[1] This potentiation is a cornerstone of their use in veterinary medicine against a range of bacterial and protozoan infections.

Comparative Efficacy: A Quantitative Look at Synergy

The synergistic effect of these drug combinations can be quantified using the Fractional Inhibitory Concentration (FIC) index, determined through in vitro checkerboard assays. An FIC index of ≤ 0.5 is generally considered synergistic. While comprehensive comparative studies detailing FIC indices for this compound with a range of sulfonamides against multiple pathogens are not abundant in publicly available literature, the synergistic principle is well-established.

For instance, studies on the combination of trimethoprim, a closely related diaminopyrimidine, with various sulfonamides against Escherichia coli have demonstrated that the potency of the synergy is dependent on the specific sulfonamide used. The most synergistic ratios were found to be close to the ratio of the Minimum Inhibitory Concentrations (MICs) of the individual drugs.[2] This principle is expected to apply to this compound combinations as well.

The combination of sulfadimethoxine and this compound, often in a 5:1 ratio, is a widely used formulation (e.g., Primor®, Rofenaid®) for treating bacterial infections in dogs and coccidiosis in poultry.[3][4] This combination has shown efficacy against a variety of gram-positive and gram-negative organisms, including Escherichia coli and Pasteurella multocida.[5] Similarly, combinations of this compound with sulfamethoxazole and sulfaquinoxaline are utilized, particularly in poultry, to combat bacterial diseases and coccidiosis caused by Eimeria species.

Table 1: Synergistic Combinations of this compound and Sulfonamides and Their Applications

SulfonamideCommon Combination Ratio (Sulfonamide:this compound)Target PathogensCommon Applications
Sulfadimethoxine5:1Bacteria (Escherichia coli, Pasteurella multocida), Coccidia (Eimeria spp.)Treatment of skin and soft tissue infections in dogs; prevention and control of coccidiosis and bacterial infections in poultry.
SulfamethoxazoleVariesBacteria (e.g., Pasteurella multocida)Treatment of bacterial infections in poultry.
SulfaquinoxalineVariesCoccidia (Eimeria spp.)Prevention and control of coccidiosis in poultry.

Mechanism of Synergistic Action

The synergistic interaction between this compound and sulfonamides is a classic example of sequential blockade in a metabolic pathway.

PABA p-Aminobenzoic Acid (PABA) DHP Dihydropteroate PABA->DHP Dihydropteroate Synthase DHF Dihydrofolic Acid DHP->DHF THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamides Sulfonamides Sulfonamides->PABA This compound This compound This compound->DHF

Caption: Sequential blockade of the folate synthesis pathway by sulfonamides and this compound.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

1. Preparation of Antimicrobial Agents:

  • Stock solutions of this compound and the selected sulfonamide are prepared at a concentration significantly higher than their expected MIC.

  • Serial twofold dilutions of each drug are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).

2. Plate Setup:

  • A 96-well microtiter plate is used.

  • Along the x-axis, decreasing concentrations of the sulfonamide are added to the wells.

  • Along the y-axis, decreasing concentrations of this compound are added.

  • This creates a matrix of wells containing various combinations of the two drugs.

  • Control wells with each drug alone, as well as a growth control well with no drugs, are included.

3. Inoculation and Incubation:

  • Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria).

  • The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).

4. Determination of MIC and FIC Index Calculation:

  • The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible growth of the microorganism.

  • The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FIC of this compound + FIC of Sulfonamide Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Sulfonamide = (MIC of Sulfonamide in combination) / (MIC of Sulfonamide alone)

5. Interpretation of Results:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

The following diagram illustrates the workflow of a typical checkerboard assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DrugA This compound Stock DiluteA Serial Dilutions of this compound DrugA->DiluteA DrugB Sulfonamide Stock DiluteB Serial Dilutions of Sulfonamide DrugB->DiluteB Plate 96-Well Plate Setup DiluteA->Plate DiluteB->Plate Inoculum Standardized Inoculum Inoculum->Plate Incubate Incubation Plate->Incubate ReadMIC Read MICs Incubate->ReadMIC Calc FIC Calc FIC ReadMIC->Calc FIC Calc Calc FIC Calculate FIC Index Interpret Interpret Results Calc FIC->Interpret

Caption: Workflow of a checkerboard assay for synergy testing.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Ormetoprim Disposal Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling ormetoprim must adhere to stringent disposal procedures to mitigate environmental contamination and ensure workplace safety. This compound, a diaminopyrimidine antimicrobial agent, requires careful management as a pharmaceutical waste product.[1] Disposal is governed by a framework of federal and state regulations, and improper disposal can lead to environmental harm due to the compound's stability.

Key Regulatory Oversight

In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies regulating pharmaceutical waste.[2][3][4] The Resource Conservation and Recovery Act (RCRA) empowers the EPA to oversee hazardous waste management from generation to disposal.[2] It is crucial to note that many states have their own, often more stringent, regulations for pharmaceutical waste disposal.

A significant development in pharmaceutical waste management is the EPA's Subpart P regulation, which prohibits healthcare facilities from flushing hazardous waste pharmaceuticals down drains. While this compound is not specifically classified as a hazardous waste under RCRA, best practices for pharmaceutical disposal should be followed to prevent environmental release.

Environmental Considerations

Studies have shown that this compound is a stable compound in the aquatic environment. Its environmental half-life is estimated to be several years, meaning it persists and does not readily degrade. The introduction of such stable pharmaceutical compounds into waterways can have unintended ecological consequences. Therefore, flushing or pouring this compound down the drain is not an acceptable disposal method.

Step-by-Step Disposal Procedure for this compound

The following procedure is a general guideline based on established best practices for pharmaceutical waste disposal. Researchers should always consult their institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for the this compound product in use.

1. Personal Protective Equipment (PPE) and Spill Management:

  • Before handling this compound for disposal, ensure appropriate PPE is worn, including gloves, lab coat, and safety glasses.

  • In case of a spill, contain the source if it is safe to do so.

  • Collect spilled material using a method that minimizes dust generation, such as wiping with a damp cloth for small spills or using an inert, non-combustible absorbent material for larger spills.

  • Place the collected material in a labeled, sealed container for disposal.

  • Thoroughly clean the spill area to remove any residual contamination.

2. Waste Segregation and Containment:

  • Do not mix this compound waste with other waste streams.

  • Place unused, expired, or contaminated this compound into a designated, properly labeled waste container. The container should be sealable and leak-proof.

3. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed before disposal, recycling, or reuse, where appropriate and in accordance with institutional policies.

4. Selecting the Appropriate Disposal Method:

  • Primary Recommended Method: Licensed Waste Disposal Contractor: The most appropriate method for disposing of this compound waste is through a licensed hazardous or pharmaceutical waste disposal company. These companies are equipped to handle and dispose of pharmaceutical waste in a compliant and environmentally sound manner, typically through incineration at a permitted facility.

  • Alternative for Household Quantities (Not Recommended for Laboratories): For non-controlled substances in a household setting, the FDA provides guidance for disposal in the trash if no take-back programs are available. This involves mixing the medication (without crushing tablets or capsules) with an unpalatable substance like dirt, cat litter, or used coffee grounds, placing the mixture in a sealed container, and then discarding it in the household trash. This method is generally not suitable for the larger quantities and regulatory requirements of a research or laboratory setting.

  • Prohibited Methods:

    • Do Not Flush: Never dispose of this compound down the toilet or drain. This directly introduces the compound into the water system.

    • Do Not Place Directly in Trash: Unprocessed this compound should not be placed directly into the regular trash, as this can lead to accidental exposure or environmental release.

5. Documentation and Record-Keeping:

  • Maintain accurate records of all disposed pharmaceutical waste, in accordance with institutional and regulatory requirements.

Quantitative Data on this compound

The following table summarizes available data related to this compound. Detailed experimental protocols for these values are not consistently available in the public domain.

ParameterValueSource
Environmental Half-LifeExceeds one year, likely several years
Biodegradation in Soil13–84% of initial concentration degraded

Experimental Protocols

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

OrmetoprimDisposal start This compound Waste Generated ppe Wear Appropriate PPE start->ppe spill Spill Occurred? ppe->spill spill_yes Follow Spill Cleanup Protocol spill->spill_yes Yes spill_no Proceed to Waste Collection spill->spill_no No collect Place in Labeled, Sealed Container spill_yes->collect spill_no->collect disposal_method Consult Institutional EHS Guidelines collect->disposal_method contractor Use Licensed Pharmaceutical Waste Contractor disposal_method->contractor Primary Method trash Household Trash Disposal (Not for Labs) disposal_method->trash Alternative (Non-Lab) prohibited Prohibited: Do Not Flush or Pour Down Drain disposal_method->prohibited document Document Waste Disposal contractor->document

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Ormetoprim

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ormetoprim. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a veterinary antimicrobial agent that requires careful handling to minimize exposure risks. It is classified as a substance that can cause skin and eye irritation, and may cause an allergic skin reaction.[1][2] Based on animal data, it may also cause birth defects, warranting caution for pregnant or nursing individuals.

Adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to prevent accidental exposure.

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles or safety glasses meeting appropriate national standards.To protect eyes from dust and splashes.
Hand Protection Disposable nitrile gloves. Gloves should be inspected before use and changed immediately if contaminated.To prevent skin contact.
Body Protection A long-sleeved laboratory coat, fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-certified N95 or higher respirator is recommended if there is a risk of generating airborne dust or aerosols, particularly when handling the powdered form.To prevent inhalation of the chemical.
Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for a formulation containing this compound.

ParameterValueSpeciesRouteReference
Acute Oral LD50> 2000 mg/kgMouseIP[2]
Skin IrritationNon-irritatingRabbit-[2]
Eye IrritationNon-irritatingRabbit-[2]

Operational Plan: Safe Handling Protocol

A strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

1. Preparation:

  • Ensure an emergency eyewash station and safety shower are readily accessible before handling this compound.

  • The designated work area, preferably a certified chemical fume hood, should be clean and uncluttered.

  • Verify that all required PPE is available and in good condition.

2. Handling:

  • Wear all specified PPE before handling the compound.

  • Minimize the generation of dust and aerosols. If working with a powdered form, handle it within a chemical fume hood.

  • Avoid direct contact with skin and eyes. In case of accidental contact, follow the first aid procedures outlined below.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizers.

  • Keep containers tightly closed when not in use. Recommended storage temperatures are between 15-30°C (59-86°F).

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water. If irritation or a rash occurs, seek medical attention.

  • Ingestion: If large quantities are swallowed, get medical attention immediately. Do not induce vomiting unless directed to do so by medical personnel.

  • Inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel.

Spill Response Workflow

The following diagram outlines the procedural flow for managing an this compound spill.

This compound Spill Response Workflow A Spill Occurs B Alert personnel in the area and restrict access A->B C Don appropriate PPE: - Double gloves - Gown - Eye protection - Respirator (if powder) B->C D Assess the spill (liquid or solid) C->D E1 For solid spills: Cover with a damp cloth or paper towel to avoid raising dust D->E1 Solid E2 For liquid spills: Cover with absorbent material (e.g., spill pads, vermiculite) D->E2 Liquid F1 Gently sweep or scoop the material into a labeled hazardous waste container E1->F1 G Decontaminate the spill area with a suitable cleaning agent F1->G F2 Collect absorbed material and place in a labeled hazardous waste container E2->F2 F2->G H Wipe the area with a damp cloth G->H I Place all contaminated materials (PPE, cleaning supplies) in the hazardous waste container H->I J Seal and label the waste container for disposal I->J K Wash hands thoroughly J->K L Report the incident to the supervisor or safety officer K->L

Caption: Workflow for handling an this compound spill.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials contaminated with this compound, including used PPE, cleaning materials from spills, and empty containers, must be segregated from general laboratory waste.

  • Place these materials in a clearly labeled, sealed, and leak-proof hazardous waste container.

2. Disposal of Unused or Expired this compound:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Unused or expired this compound should be treated as hazardous pharmaceutical waste.

  • For solid forms, it is recommended to mix the material with an unpalatable substance like kitty litter or coffee grounds before placing it in the sealed hazardous waste container.

3. Regulatory Compliance:

  • All disposal activities must comply with local, state, and federal regulations for hazardous and pharmaceutical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for guidance on proper disposal procedures and to arrange for pickup of the waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ormetoprim
Reactant of Route 2
Ormetoprim

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.